S 18986
描述
属性
IUPAC Name |
(3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTIJYGEITVWHU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NS(=O)(=O)C3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938656 | |
| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175340-20-2 | |
| Record name | (3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175340-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S18986-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175340202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-18986 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA262432Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of S 18986
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 18986 is a selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate (B1630785) receptor.[1][2] As a member of the benzothiadiazine chemical class, this compound enhances glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on AMPA receptor function, downstream signaling pathways, and neurotransmitter systems. The information presented herein is supported by quantitative data from key experiments, detailed methodologies, and visual representations of the underlying molecular and cellular processes.
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
This compound exerts its primary effect by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to an increased influx of cations and enhanced neuronal depolarization.[3] Electrophysiological studies have quantified this potentiation, demonstrating a concentration-dependent enhancement of AMPA-induced inward currents.[3]
Quantitative Data: Potentiation of AMPA-Evoked Currents
The potentiation of AMPA receptor function by this compound has been characterized in Xenopus laevis oocytes expressing rat cortical AMPA receptors. The following table summarizes the key quantitative parameters of this potentiation.
| Parameter | Value | Description |
| EC50 | 130 ± 8 µM | The concentration of this compound that produces a half-maximal potentiation of the AMPA-evoked response.[3] |
| EC2x | 25 ± 3 µM | The concentration of this compound that doubles the amplitude of the AMPA-evoked response.[3] |
Table 1: Quantitative analysis of this compound-mediated potentiation of AMPA receptor currents in Xenopus oocytes.[3]
Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus laevis Oocytes
The potentiation of AMPA receptors by this compound was determined using a standard two-electrode voltage-clamp technique in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes were surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.
-
mRNA Injection: Oocytes were injected with poly(A)+ mRNA isolated from rat cerebral cortex, leading to the expression of functional AMPA receptors on the oocyte membrane.
-
Electrophysiological Recording:
-
Oocytes were placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes were inserted into the oocyte, one for voltage clamping and the other for current recording. The membrane potential was held at -60 mV.
-
(S)-AMPA was bath-applied for 30 seconds to evoke an inward current.
-
This compound was then co-applied with (S)-AMPA at increasing concentrations to determine the dose-dependent potentiation of the AMPA-evoked current.[3]
-
Downstream Signaling Pathways and Cellular Effects
The enhanced AMPA receptor activity initiated by this compound triggers a cascade of downstream signaling events that are critical for its cognitive-enhancing and neuroprotective effects. These include the induction and maintenance of long-term potentiation (LTP) and the increased expression of Brain-Derived Neurotrophic Factor (BDNF).[1][2]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Long-Term Potentiation (LTP)
LTP is a persistent strengthening of synapses based on recent patterns of activity and is a cellular mechanism underlying learning and memory. This compound has been shown to facilitate the induction and maintenance of LTP in the hippocampus.
-
Slice Preparation: Transverse hippocampal slices (350-400 µm thick) are prepared from the brains of adult male rats using a vibratome. Slices are maintained in an interface recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
LTP Induction: LTP is induced by a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the induction and maintenance of LTP. This compound or vehicle is perfused before and during the HFS.
Brain-Derived Neurotrophic Factor (BDNF) Expression
BDNF is a neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. This compound, in the presence of AMPA, enhances the expression of both BDNF mRNA and protein in primary cortical neuronal cultures.
The following table summarizes the effect of this compound on (S)-AMPA-induced BDNF expression in rat primary cortical neuronal cultures.
| Condition | Fold Increase in BDNF mRNA | Fold Increase in BDNF Protein |
| (S)-AMPA (3 µM) | Baseline | Baseline |
| (S)-AMPA (3 µM) + this compound (100 µM) | 2-3 fold | Not specified |
| (S)-AMPA (3 µM) + this compound (300 µM) | 3-5 fold | 3-5 fold |
Table 2: this compound potentiation of (S)-AMPA-induced BDNF expression.[4]
-
Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured for several days.
-
Treatment: Neurons are treated with (S)-AMPA in the presence or absence of this compound for a specified duration (e.g., 24 hours for protein analysis).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Western Blotting: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for BDNF, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry. Protein levels are normalized to a loading control such as β-actin.[5][6][7]
Effects on Neurotransmitter Systems
The potentiation of AMPA receptors by this compound leads to increased neuronal excitability and subsequently modulates the release of various neurotransmitters in different brain regions, including acetylcholine (B1216132), noradrenaline, and dopamine (B1211576).[2][3]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiments.
Acetylcholine Release
This compound has been shown to increase acetylcholine (ACh) release in the hippocampus of both young and aged rats, as measured by in vivo microdialysis.
| Animal Age | This compound Dose (i.p.) | Peak Increase in ACh Release |
| Young (3 months) | 3 mg/kg | No significant effect |
| Young (3 months) | 10 mg/kg | ~70% |
| Aged (22 months) | 3 mg/kg | Significant increase |
| Aged (22 months) | 10 mg/kg | Significant and long-lasting increase |
Table 3: this compound-induced acetylcholine release in the rat hippocampus.[2]
-
Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the hippocampus of the rat. Animals are allowed to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of ACh.
-
Drug Administration: this compound is administered intraperitoneally (i.p.).
-
Post-Injection Collection: Dialysate collection continues for several hours after drug administration.
-
Analysis: The concentration of ACh in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[8][9][10][11][12]
Noradrenaline and Dopamine Release
In addition to its effects on the cholinergic system, this compound potentiates AMPA-evoked release of noradrenaline in hippocampal and frontal cortex slices, and dopamine in frontal cortex slices.[3] However, in vivo microdialysis studies showed no effect of this compound on dopamine release in the nucleus accumbens.[3]
Conclusion
This compound is a positive allosteric modulator of AMPA receptors that enhances glutamatergic neurotransmission. Its mechanism of action involves the direct potentiation of AMPA receptor function, leading to a cascade of downstream effects including the facilitation of LTP and increased BDNF expression. These cellular changes manifest as modulation of various neurotransmitter systems, ultimately contributing to the cognitive-enhancing properties of the compound observed in preclinical studies. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for understanding the multifaceted mechanism of action of this compound and serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
References
- 1. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S18986: a positive modulator of AMPA-receptors enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Altered expression of BDNF, BDNF pro-peptide and their precursor proBDNF in brain and liver tissues from psychiatric disorders: rethinking the brain–liver axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
What is the function of S 18986?
An In-depth Technical Guide to the Function of S 18986
Introduction
This compound is a selective, orally bioactive positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate (B1630785) receptor.[1][2] As a member of the benzothiadiazine class of compounds, related to cyclothiazide, this compound enhances central glutamatergic neurotransmission, a key process in synaptic plasticity.[3][4] This compound has demonstrated significant nootropic (cognitive-enhancing) and neuroprotective properties in various preclinical models.[4][5][6] Its mechanism of action makes it a subject of interest for therapeutic approaches to cognitive disorders associated with aging and neurodegenerative diseases, such as Alzheimer's disease.[1][3]
Core Mechanism of Action
The primary function of this compound is to potentiate the activity of AMPA receptors. Unlike a direct agonist, which binds to the glutamate binding site to open the ion channel, this compound binds to an allosteric site on the receptor complex.[1][3] This binding event modulates the receptor's conformation, leading to an enhanced response to the endogenous ligand, glutamate. This potentiation of AMPA receptor-mediated signaling is the foundation for its effects on synaptic plasticity and cognitive function.
Specifically, this compound facilitates fast excitatory neurotransmission, which is critical for the induction and maintenance of long-term potentiation (LTP), a cellular mechanism widely considered to be the basis of learning and memory.[1][3][7] Furthermore, the activity of this compound leads to increased expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, growth, and synaptic plasticity.[1][3][5]
Pharmacological Properties
The pharmacological profile of this compound is characterized by its selectivity for AMPA receptors and its efficacy in enhancing synaptic and cognitive functions.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the selectivity, in vivo efficacy, and pharmacokinetic properties of this compound.
Table 1: Selectivity of this compound for Glutamate Receptor Subtypes
| Receptor Subtype | This compound Concentration | Effect on Ligand-Induced Current |
|---|---|---|
| Kainate | 300 µM | +44% increase |
| NMDA | Up to 1 mM | No significant modification |
Data derived from in vitro studies on Xenopus oocytes expressing glutamate receptors.[3]
Table 2: In Vivo Efficacy of this compound
| Model/Assay | Species | Dose | Route | Key Finding |
|---|---|---|---|---|
| Hippocampal Acetylcholine (ACh) Release | Young Rat | 10 mg/kg | i.p. | ~70% increase in ACh release.[5] |
| Hippocampal Acetylcholine (ACh) Release | Aged Rat | 3 & 10 mg/kg | i.p. | Significant, long-lasting increase in ACh release.[3] |
| Long-Term Potentiation (LTP) | Rat | 5-50 mg/kg | i.p. | Enhanced induction and maintenance of LTP.[2][3] |
| Declarative & Working Memory | Aged Mice | 0.1 mg/kg | (not specified) | Improved performance in radial maze tasks.[8] |
| Odor-Reward Association | Rat | 3 µ g/site | Intracerebral | Enhanced acquisition and retention.[9] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
|---|---|---|
| Free Fraction (Plasma) | Rat | 28-40% |
| Mouse | 30-38% | |
| Monkey | 38-47% | |
| Rabbit | 38-45% | |
| Blood-to-Plasma Ratio | Rat, Monkey | ~1.0 |
| Volume of Distribution (Vss) | Rat | 0.83 L/kg |
| Monkey | 1.4 L/kg |
Data from in vitro and in vivo distribution studies.[3]
Signaling Pathways and Downstream Effects
This compound initiates a cascade of neurobiological events by modulating the AMPA receptor. The enhanced glutamatergic signaling directly impacts synaptic plasticity and neurotransmitter systems.
Caption: this compound allosterically modulates AMPA receptors to enhance synaptic plasticity and cognition.
Key Experimental Protocols
Detailed methodologies are crucial for understanding and replicating the findings related to this compound.
Protocol 1: AMPA Receptor Modulation in Xenopus Oocytes
This electrophysiological assay directly measures the effect of this compound on AMPA receptor function.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with poly(A+) mRNA extracted from rat cortex, inducing the expression of functional glutamate receptors on the oocyte membrane.[3]
-
Electrophysiological Recording: A standard two-electrode voltage-clamp system is used to hold the oocyte membrane potential at -60 mV.[3]
-
Ligand Application:
-
(S)-AMPA, a selective AMPA receptor agonist, is bath-applied for 30 seconds to evoke an inward electrical current, which is recorded as the baseline response.[3]
-
To test the modulatory effect, this compound is applied at increasing concentrations (e.g., 3–1000 µM) for 45 seconds before and 30 seconds during the co-application with (S)-AMPA.[3]
-
-
Data Analysis: The amplitude of the AMPA-evoked current in the presence of this compound is compared to the baseline response to quantify the potentiation effect.
Caption: Experimental workflow for assessing AMPA receptor modulation in Xenopus oocytes.
Protocol 2: In Vivo Long-Term Potentiation (LTP) in Rat Hippocampus
This protocol assesses the effect of this compound on synaptic plasticity in the brain of a living animal.
-
Animal Preparation: Wistar rats are anesthetized and placed in a stereotaxic frame. Recording and stimulating electrodes are implanted in the hippocampus (e.g., recording in the dentate gyrus, stimulating the perforant path).[3]
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified doses (e.g., 5-50 mg/kg).[2][3]
-
Baseline Recording: Evoked excitatory postsynaptic field potentials (EPSfPs) are recorded for a stable baseline period (e.g., 1 hour) by applying single-pulse stimuli. The average amplitude is taken as 100%.[3]
-
LTP Induction: A high-frequency electrical stimulation (tetanus) is delivered through the stimulating electrode to induce LTP.[3]
-
Post-Tetanus Recording: EPSfPs are recorded for an extended period (e.g., several hours) post-tetanus to measure the induction and maintenance of LTP.
-
Data Analysis: The amplitude of the potentiated EPSfPs in the this compound-treated group is compared to the vehicle-treated group to determine the effect on LTP. Statistical analysis, such as a two-way ANOVA, is used to assess significance.[3]
Caption: Workflow for in vivo measurement of Long-Term Potentiation (LTP) in the rat hippocampus.
Conclusion
This compound functions as a potent and selective positive allosteric modulator of AMPA-type glutamate receptors. By enhancing the brain's primary excitatory neurotransmitter system, it facilitates synaptic plasticity, increases the production of key neurotrophic factors, and stimulates the release of neuromodulators like acetylcholine. These actions translate into robust cognitive-enhancing effects in preclinical models, particularly in the context of age-related memory decline. The detailed pharmacological profile and the well-defined mechanism of action make this compound a significant tool for neuroscience research and a promising candidate for the development of novel therapeutics for cognitive disorders.
References
- 1. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S18986 | positive allosteric modulator of AMPA receptor | CAS# 175340-20-2 | InvivoChem [invivochem.com]
- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-18986 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The AMPA receptor modulator S18986 in the prelimbic cortex enhances acquisition and retention of an odor-reward association - PubMed [pubmed.ncbi.nlm.nih.gov]
S 18986: A Positive Allosteric Modulator of AMPA-Type Glutamate Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 18986 is a selective positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate (B1630785) receptors.[1][2] As a member of the ampakine class of drugs, this compound enhances glutamatergic neurotransmission by potentiating the function of AMPA receptors, which are critical for synaptic plasticity and the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][2] Preclinical studies have demonstrated its potential as a cognitive enhancer and neuroprotective agent, suggesting its therapeutic utility in treating memory deficits associated with aging and neurodegenerative diseases like Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its efficacy and selectivity, and detailed experimental protocols from key studies.
Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA receptors.[1][2] Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the receptor's response to the endogenous ligand, glutamate.[1][4] This potentiation is achieved by slowing the deactivation and/or desensitization of the receptor, thereby prolonging the influx of cations into the postsynaptic neuron upon glutamate binding.[4][5] This enhanced synaptic transmission is believed to be the primary mechanism underlying the cognitive-enhancing effects of this compound.
The binding of this compound to the AMPA receptor stabilizes the "clamshell" conformation of the ligand-binding domain in its closed, glutamate-bound state.[6] This stabilization slows the reopening of the clamshell and the subsequent deactivation of the receptor.[5] By prolonging the open state of the ion channel, this compound increases the amplitude and duration of excitatory postsynaptic potentials (EPSPs).[1]
Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) both in vitro and in vivo, a neurotrophin crucial for synaptic plasticity and neuronal survival.[1][2][7] This effect on BDNF may contribute to its neuroprotective and long-term cognitive-enhancing properties.[4][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Preparation | Description |
| EC50 | 130 ± 8 µM | Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA | Concentration of this compound producing 50% of its maximal potentiation of AMPA-evoked currents.[1] |
| EC2x | 25 ± 3 µM | Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA | Concentration of this compound responsible for a 2-fold increase in the amplitude of AMPA-evoked responses.[1] |
Table 2: Selectivity of this compound for Glutamate Receptors
| Receptor | Concentration of this compound | Effect | Preparation |
| AMPA | 3 - 1000 µM | Concentration-dependent potentiation | Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA |
| NMDA | Up to 1 mM | No significant modification of NMDA/glycine-induced current | Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA |
| Kainate | 300 µM | Slight increase (+44%) of 1mM kainate-induced current | Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA |
Table 3: Effects of this compound on Synaptic Transmission and Neurotransmitter Release
| Effect | Concentration / Dose | Preparation |
| Increased amplitude and duration of AMPA-mediated EPSfP | 100 µM (significant effect) | Transverse hippocampal slices from male Wistar rats |
| No significant effect on NMDA-mediated EPSfP | 300 µM | Transverse hippocampal slices from male Wistar rats |
| Potentiation of AMPA-evoked noradrenaline release | 1 - 10 mg/kg, i.p. | Hippocampal and frontal cortex slices (rat) |
| Potentiation of AMPA-evoked dopamine (B1211576) release | 1 - 10 mg/kg, i.p. | Frontal cortex slices (rat) |
| Increased acetylcholine (B1216132) release | 10 mg/kg i.p. | Hippocampus of freely moving young rats |
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Plasma Protein Binding (Free Fraction) | Rat | 28 - 40% |
| Mouse | 30 - 38% | |
| Monkey | 38 - 47% | |
| Rabbit | 38 - 45% | |
| Blood-to-Plasma Ratio | Rat, Monkey | ~1.0 |
| Volume of Distribution (Vss) | Rat | 0.83 L/kg |
| Monkey | 1.4 L/kg | |
| Terminal Half-life (Plasma and Brain) | Rat | ~1 hour |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Electrophysiology in Xenopus laevis Oocytes
This protocol is used to assess the modulatory effect of this compound on AMPA receptor function.
-
Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs.
-
mRNA Injection: Oocytes are injected with poly(A+) mRNA extracted from rat cortex to express a population of glutamate receptors.
-
Voltage-Clamp Recording: A standard two-electrode voltage-clamp system is used to hold the oocyte membrane potential at -60 mV.
-
Drug Application:
-
(S)-AMPA is bath-applied for 30 seconds to evoke an inward current.
-
This compound is bath-applied at increasing concentrations (3–1000 μM) for 45 seconds before, 30 seconds during, and 30 seconds after the application of AMPA.[1]
-
-
Data Analysis: The potentiation of the AMPA-evoked current by this compound is measured and used to calculate EC50 and EC2x values.
Extracellular Field Potential Recordings in Hippocampal Slices
This ex vivo protocol is used to evaluate the effect of this compound on synaptic transmission and plasticity.
-
Slice Preparation: Transverse hippocampal slices are prepared from male Wistar rats.
-
Recording Chamber: Slices are transferred to a recording chamber and continuously superfused with artificial cerebrospinal fluid (aCSF).
-
Stimulation and Recording:
-
A stimulating electrode is placed in the Schaffer collateral pathway.
-
A recording electrode is placed in the dendritic field of the CA1 region to record excitatory postsynaptic field potentials (EPSfPs).
-
-
Drug Application: this compound is bath-applied for 10 minutes at successive increasing concentrations (10–300 μM).[1]
-
LTP Induction: To assess the effect on long-term potentiation, a high-frequency tetanus is delivered to the Schaffer collaterals.
-
Data Analysis: Changes in the amplitude and duration of AMPA- and NMDA-mediated EPSfPs and the magnitude and duration of LTP are analyzed.
In Vivo Microdialysis
This in vivo technique is used to measure neurotransmitter release in specific brain regions of freely moving animals.
-
Animal Preparation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, nucleus accumbens, frontal cortex) of a rat.
-
Perfusion: The probe is continuously perfused with a physiological solution.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Drug Administration: this compound (1–10 mg/kg) is administered intraperitoneally (i.p.).[1]
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, noradrenaline, acetylcholine, GABA, glutamate) in the dialysate is quantified using high-performance liquid chromatography (HPLC).
-
Data Analysis: Changes in neurotransmitter levels from baseline after drug administration are calculated.
Cognitive and Neuroprotective Effects
Preclinical studies in rodents have consistently demonstrated the cognitive-enhancing properties of this compound across various memory domains, including procedural, spatial, episodic, working, and relational memory.[1][2] These effects are observed in young adult, middle-aged, and aged animals, with more robust effects noted in middle-aged subjects.[1][2] this compound has also shown efficacy in animal models of memory impairment.[1]
Furthermore, this compound exhibits neuroprotective effects. Chronic administration in aged rats has been shown to retard the age-related decline of cholinergic and dopaminergic neurons and attenuate the increase in microglial markers in the hippocampus.[8]
Conclusion
This compound is a potent and selective positive allosteric modulator of AMPA receptors with a well-characterized preclinical profile. Its ability to enhance synaptic transmission, promote synaptic plasticity through LTP and BDNF expression, and its demonstrated cognitive-enhancing and neuroprotective effects in animal models, position it as a promising therapeutic candidate for the treatment of cognitive deficits associated with aging and neurodegenerative disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader class of AMPA receptor PAMs.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of positive allosteric modulators acting on AMPA receptors. | Janelia Research Campus [janelia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 7. S-18986 - Wikipedia [en.wikipedia.org]
- 8. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of S 18986: A Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 18986 is a selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the benzothiadiazine class of compounds, this compound has demonstrated significant potential as a cognitive enhancer and neuroprotective agent in a variety of preclinical models. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its neuroprotective mechanisms. It includes a summary of key quantitative data, detailed experimental protocols for assessing its efficacy, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of AMPA receptor modulation for neurological disorders associated with cognitive decline and neuronal damage.
Introduction
Glutamatergic neurotransmission, particularly through AMPA receptors, is fundamental to synaptic plasticity, the cellular mechanism believed to underlie learning and memory. Positive allosteric modulators of AMPA receptors represent a promising therapeutic strategy for cognitive disorders by enhancing this crucial neural signaling pathway. This compound has emerged as a significant compound in this class, demonstrating robust cognitive-enhancing and neuroprotective effects in animal studies. Its mechanism of action involves binding to an allosteric site on the AMPA receptor, thereby potentiating the receptor's response to glutamate (B1630785). This modulation leads to a cascade of downstream effects, including the enhancement of long-term potentiation (LTP), increased production of brain-derived neurotrophic factor (BDNF), and the release of key neurotransmitters, all of which contribute to its neuroprotective and cognitive-enhancing properties.
Mechanism of Action
This compound is a selective positive allosteric modulator of AMPA-type glutamate receptors.[1][2][3] It does not act as an agonist on its own but enhances the receptor's response to the endogenous ligand, glutamate.[1] This potentiation of AMPA receptor function is the primary mechanism through which this compound exerts its effects on the central nervous system.
Signaling Pathways
The neuroprotective effects of this compound are mediated through the activation of several downstream signaling pathways. By potentiating AMPA receptor activity, this compound is believed to trigger cascades involving key kinases and neurotrophic factors that are crucial for neuronal survival and synaptic plasticity.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/System | Reference |
| EC50 (AMPA current potentiation) | 130 ± 8 µM | Xenopus laevis oocytes injected with rat cortex mRNA | [1][2] |
| EC2x (2-fold increase in AMPA response) | 25 ± 3 µM | Xenopus laevis oocytes injected with rat cortex mRNA | [1] |
| Selectivity | No significant effect on NMDA- or kainate-evoked currents | Xenopus laevis oocytes injected with rat cortex mRNA | [1] |
Table 2: In Vivo Efficacy in Cognitive Models
| Animal Model | Dosing (i.p.) | Key Findings | Reference |
| Object Recognition Task | 0.3, 1, 3, 10 mg/kg | Improved memory performance in young and aged rats. | [3] |
| Radial Arm Maze | 0.1 mg/kg | Improved declarative and working memory in aged mice. | [3] |
| Passive Avoidance Test | 3, 10 mg/kg | Reversed scopolamine-induced amnesia. | [3] |
| Odor-Reward Association | 3 µ g/site (intracerebral) | Enhanced acquisition and retention. | [4] |
Table 3: Neurochemical and Neuroprotective Effects
| Effect | Dosing (i.p.) | Key Findings | Species | Reference |
| Acetylcholine Release | 3, 10 mg/kg | Increased release in the hippocampus of young and aged rats. | Rat | [3] |
| Noradrenaline Release | Not specified | Enhanced (S)-AMPA-mediated release in hippocampal and frontal cortex slices. | Rat | [3] |
| LTP Enhancement | 5-50 mg/kg | Increased induction and maintenance of LTP. | Rat | [5] |
| BDNF Expression | Not specified | Increased expression in the hippocampus. | Rodents | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to evaluate the neuroprotective and cognitive-enhancing effects of this compound.
In Vitro Electrophysiology
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove follicular cells. Poly(A+) mRNA extracted from rat cortex is then injected into the oocytes.
-
Electrophysiological Recording: After a 2-5 day incubation period to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage-clamp recording. The holding potential is maintained at -60 mV.
-
Drug Application: (S)-AMPA is applied to the bath for 30 seconds to evoke an inward current. This compound is then applied at various concentrations for 45 seconds before, 30 seconds during, and 30 seconds after the AMPA application to determine its potentiating effect.
-
Data Analysis: The amplitude of the AMPA-evoked current in the presence of this compound is normalized to the response in its absence. A concentration-response curve is generated to calculate the EC50 and EC2x values.
Novel Object Recognition (NOR) Task
Protocol:
-
Habituation: Rats are individually habituated to an open-field arena (e.g., a 50x50x50 cm box) for a set period (e.g., 10 minutes) for 2-3 consecutive days.
-
Acquisition Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Retention Interval: The rat is returned to its home cage for a specific inter-trial interval (ITI), which can vary (e.g., 1 hour or 24 hours) to test short-term or long-term memory, respectively.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. This compound or vehicle is typically administered intraperitoneally (i.p.) before the acquisition phase.
Radial Arm Maze (RAM) Task
Protocol:
-
Habituation and Shaping: Rats or mice are food-deprived to 85-90% of their free-feeding body weight. They are then habituated to the maze (e.g., an 8-arm radial maze) and trained to retrieve food rewards from the end of each arm.
-
Working and Reference Memory Protocol: A common protocol involves baiting a subset of arms (e.g., 4 out of 8), with the same arms being baited for each trial (reference memory component). The animal is placed in the central platform and allowed to explore the maze until all baited arms have been visited.
-
Error Measurement:
-
Working Memory Error: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Error: Entry into an arm that is never baited.
-
-
Drug Administration: this compound or vehicle is administered before the trial. The number of errors and the latency to complete the task are recorded.
Passive Avoidance Test
Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The dark chamber has an electrified grid floor.
-
Acquisition/Training: The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents have a natural preference for dark environments and will typically enter the dark chamber. Once the animal enters, the door is closed, and a mild foot shock is delivered.
-
Retention Test: After a set interval (e.g., 24 hours), the animal is placed back in the light compartment, and the door is opened. The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Drug Administration: this compound or an amnesic agent like scopolamine, followed by this compound, is administered before the acquisition trial.
In Vivo Microdialysis
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the hippocampus).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of the neurotransmitter of interest (e.g., acetylcholine).
-
Drug Administration: this compound is administered (e.g., i.p.), and sample collection continues to measure changes in neurotransmitter levels.
-
Analysis: The concentration of the neurotransmitter in the dialysate is quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.
Conclusion
This compound is a potent and selective positive allosteric modulator of AMPA receptors with a well-documented profile of neuroprotective and cognitive-enhancing effects in preclinical models. Its ability to enhance synaptic plasticity, increase BDNF expression, and modulate neurotransmitter release underscores its therapeutic potential for a range of neurological conditions characterized by cognitive deficits and neuronal vulnerability. The data and protocols presented in this technical guide provide a comprehensive foundation for further research into the mechanisms and applications of this compound and other AMPA receptor modulators. While clinical data is still needed to confirm its efficacy in humans, the preclinical evidence strongly supports its continued investigation as a novel therapeutic agent.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AMPA receptor modulator S18986 in the prelimbic cortex enhances acquisition and retention of an odor-reward association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
S 18986: A Technical Guide to a Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 18986 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated significant cognitive-enhancing and neuroprotective properties in a variety of preclinical models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacokinetic profile, and effects on synaptic plasticity and cognitive performance. Detailed experimental protocols and quantitative data are presented to support further research and development of this and similar compounds.
Introduction
The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory.[1][2] Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for cognitive disorders associated with aging and neurodegenerative diseases.[1][2] this compound enhances the function of AMPA receptors by binding to an allosteric site, thereby increasing the amplitude and duration of glutamate-mediated currents.[1] This potentiation of AMPA receptor activity leads to enhanced long-term potentiation (LTP), increased expression of brain-derived neurotrophic factor (BDNF), and improved performance in various memory tasks.[1][2]
Mechanism of Action
This compound acts as a selective positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[1] Its mechanism of action involves binding to a site on the AMPA receptor distinct from the glutamate binding site, which in turn stabilizes the open conformation of the receptor channel. This leads to an increase in the amplitude and duration of excitatory postsynaptic potentials (EPSPs) mediated by AMPA receptors.[1]
Receptor Selectivity
Electrophysiological studies have demonstrated the selectivity of this compound for AMPA receptors over other ionotropic glutamate receptors. In hippocampal slices, this compound significantly potentiates AMPA-mediated EPSPs at concentrations starting from 100 μM, while having no significant effect on NMDA-mediated EPSPs at concentrations up to 300 μM.[1]
Signaling Pathways
The cognitive-enhancing and neuroprotective effects of this compound are mediated, in part, through the potentiation of BDNF signaling. Enhanced AMPA receptor activity leads to an increase in intracellular calcium, which can trigger downstream signaling cascades, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA).[3][4] These kinases, in turn, can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB).[3][5] Activated CREB promotes the transcription of genes involved in synaptic plasticity and cell survival, including BDNF.[6][7]
References
- 1. How AMPA Receptor Desensitization Depends on Receptor Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA Receptor-Mediated, Calcium-Dependent CREB Phosphorylation in a Subpopulation of Auditory Neurons Surviving Activity Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CREB is necessary for synaptic maintenance and learning-induced changes of the AMPA receptor GluA1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. scite.ai [scite.ai]
The Impact of S 18986 on Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 18986 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. AMPA receptors are critical for the induction and expression of long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on LTP, detailing its mechanism of action, the experimental protocols used to assess its efficacy, and the underlying signaling pathways.
Core Mechanism of Action
This compound acts as a selective positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[1][3] Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor, enhancing the response to the endogenous ligand, glutamate. This modulation results in an increased amplitude and duration of AMPA-mediated excitatory postsynaptic potentials (EPSPs).[3] This enhancement of AMPA receptor function is the primary mechanism through which this compound facilitates the induction and maintenance of LTP in the hippocampus.[1][3]
Quantitative Data on the Effects of this compound
The potentiation of synaptic responses and the enhancement of LTP by this compound are concentration-dependent. The following tables summarize the quantitative effects of this compound on AMPA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) and on the induction of LTP.
| Concentration of this compound | Effect on AMPA-mediated fEPSP Amplitude |
| 10 µM | No significant effect |
| 30 µM | No significant effect |
| 100 µM | Significant increase |
| 300 µM | Maximal increase |
Table 1: Concentration-dependent effect of this compound on the amplitude of AMPA-mediated fEPSPs in the CA1 field of rat hippocampus. Data derived from Bernard et al. (2009).
| Treatment | LTP Magnitude (Increase in fEPSP slope) |
| Vehicle | ~120% of baseline |
| This compound (100 µM) | Significantly enhanced compared to vehicle |
Table 2: Enhancement of LTP in the CA1 region of the hippocampus by this compound. LTP was induced by high-frequency stimulation. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope 60 minutes post-induction relative to the pre-induction baseline. Data derived from Bernard et al. (2009).
Experimental Protocols
The following section details a representative experimental protocol for investigating the effects of this compound on LTP in hippocampal slices, based on standard methodologies in the field.
Hippocampal Slice Preparation
-
Animal Model: Male Wistar rats (6-8 weeks old).
-
Anesthesia: Isoflurane or other approved anesthetic.
-
Dissection: Following decapitation, the brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Slicing: Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover for at least 1 hour in an interface chamber containing oxygenated aCSF at room temperature.
Electrophysiological Recording
-
Recording Chamber: Slices are transferred to a submersion-style recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Electrodes: A stimulating electrode (e.g., bipolar tungsten) is placed in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region. A recording electrode (glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 area to record fEPSPs.
-
Baseline Recording: Baseline synaptic responses are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity is adjusted to elicit a fEPSP amplitude that is 30-50% of the maximum.
LTP Induction and Drug Application
-
Drug Application: this compound or vehicle is bath-applied for a specified period (e.g., 20-30 minutes) before the induction of LTP.
-
LTP Induction Protocol (Theta-Burst Stimulation - TBS): A common and physiologically relevant protocol for inducing LTP.
-
Typical TBS paradigm: 10 trains of 4 pulses at 100 Hz, with an inter-train interval of 200 ms. This entire sequence may be repeated 2-3 times.
-
-
Post-Induction Recording: The fEPSP slope is monitored for at least 60 minutes following the induction protocol to assess the magnitude and stability of LTP.
Experimental Workflow Diagram
Signaling Pathways
The enhancement of LTP by this compound involves the modulation of key signaling pathways downstream of AMPA receptor activation.
Direct Enhancement of Postsynaptic Depolarization
By potentiating AMPA receptor currents, this compound leads to a greater influx of Na+ ions into the postsynaptic neuron upon glutamate binding. This enhanced depolarization facilitates the removal of the Mg2+ block from the N-methyl-D-aspartate (NMDA) receptor channel, a critical step for LTP induction. The subsequent influx of Ca2+ through NMDA receptors is a primary trigger for the downstream signaling cascades that lead to LTP.
Downstream Ca2+-Dependent Kinases and BDNF Signaling
The increased intracellular Ca2+ concentration activates several downstream protein kinases, most notably Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Activated CaMKII is crucial for the early phase of LTP and contributes to the trafficking of AMPA receptors to the postsynaptic density and the phosphorylation of existing AMPA receptors, thereby increasing their conductance.
Furthermore, this compound has been shown to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that plays a significant role in the late, protein synthesis-dependent phase of LTP.[1][3] The this compound-mediated enhancement of (S)-AMPA-evoked BDNF expression is dependent on Ca2+ influx and is significantly inhibited by blockers of CaMKII/IV. This suggests a signaling pathway where this compound, by potentiating AMPA receptor function, increases intracellular Ca2+, which in turn activates CaMKII/IV, leading to increased BDNF gene expression and subsequent protein synthesis. This newly synthesized BDNF can then act to stabilize and prolong the synaptic potentiation.
Conclusion
This compound effectively enhances long-term potentiation in the hippocampus by positively modulating AMPA receptor function. This leads to increased postsynaptic depolarization, greater NMDA receptor activation, and the initiation of downstream signaling cascades involving CaMKII. Furthermore, this compound promotes the expression of BDNF, a key factor in the consolidation of late-phase LTP. These mechanisms collectively contribute to the cognitive-enhancing properties of this compound and highlight its potential as a therapeutic agent for conditions associated with cognitive decline. Further research is warranted to fully elucidate the intricate molecular interactions and long-term consequences of AMPA receptor modulation by this compound.
References
An In-Depth Technical Guide on S 18986 for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 18986 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant potential as a cognitive-enhancing agent. Preclinical studies have consistently shown its efficacy in improving memory and learning in various animal models. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, relevant signaling pathways, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for cognitive disorders.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the response to the endogenous ligand, glutamate. This potentiation of AMPA receptor function is the primary mechanism underlying the cognitive-enhancing effects of this compound.[1][2] The enhanced AMPA receptor activity leads to increased synaptic plasticity, a fundamental process for learning and memory.
Key Signaling Pathways
The cognitive-enhancing effects of this compound are mediated through the modulation of several key intracellular signaling pathways. The potentiation of AMPA receptors by this compound leads to an influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of downstream events.
-
Brain-Derived Neurotrophic Factor (BDNF) Pathway: this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) both in vitro and in vivo.[1][2] BDNF is a crucial neurotrophin that plays a vital role in neuronal survival, differentiation, and synaptic plasticity. The increase in BDNF further promotes synaptic strength and cognitive function.
-
cAMP Response Element-Binding Protein (CREB) Pathway: The activation of AMPA receptors and the subsequent increase in intracellular Ca²⁺ and BDNF signaling converge on the phosphorylation and activation of the transcription factor cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in long-term memory formation.
-
Extracellular Signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt Pathways: The neuroprotective effects of this compound are linked to the activation of the ERK and PI3K/Akt signaling pathways. These pathways are critical for cell survival and are implicated in the protective mechanisms against excitotoxicity.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~50% (low dose) to ~90% (high dose) | [3] |
| Tmax | 0.5 - 1 hour | [3] |
| Plasma Protein Binding | 28 - 40% | [3] |
| Volume of Distribution (Vss) | 0.83 L/kg | [3] |
Table 2: Efficacy of this compound in Cognitive Tasks
| Task | Species | Active Doses (mg/kg) | Route | Effect | Reference |
| Passive Avoidance (Scopolamine-induced amnesia) | Rat | 3 - 10 | i.p. | Reversal of amnesia | [3] |
| Object Recognition | Rat | 0.3 - 100 | p.o. | Improved discrimination index | [3] |
| Social Recognition | Rat | 0.3 - 3 | i.p. | Decreased investigation time of familiar juvenile | [3] |
| Morris Water Maze | Rat | 1 - 3 | p.o. | Improved performance | [3] |
Table 3: Effects of this compound on Neurotransmitter Release and Synaptic Plasticity
| Measurement | Brain Region | Species | Dose/Concentration | Effect | Reference |
| Acetylcholine (B1216132) Release | Hippocampus | Rat (young) | 10 mg/kg i.p. | Increased release | [3] |
| Acetylcholine Release | Hippocampus | Rat (aged) | 3, 10 mg/kg i.p. | Increased release | [3] |
| Long-Term Potentiation (LTP) | Hippocampus | Rat | 50 mg/kg i.p. | Significantly enhanced fEPSP amplitude | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vivo Microdialysis for Acetylcholine Release
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Surgery: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted above the hippocampus.
-
Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted through the guide cannula into the hippocampus.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).[1]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., 20 minutes) before and after the administration of this compound.
-
Analysis: Acetylcholine levels in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Long-Term Potentiation (LTP) Recording in Hippocampal Slices
-
Slice Preparation: Acute hippocampal slices (e.g., 400 µm thick) are prepared from rodent brains.
-
Recording: Slices are placed in a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for a period (e.g., 20-30 minutes).
-
Drug Application: this compound is bath-applied to the slice.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[3]
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
Passive Avoidance Task
-
Apparatus: A two-compartment box with a light and a dark chamber separated by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Retention Test: After a retention interval (typically 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.
-
Drug Administration: this compound or vehicle is administered before the training session, the retention test, or both, to assess its effects on memory acquisition, consolidation, or retrieval.
Object Recognition Task
-
Apparatus: An open-field arena.
-
Habituation: The animal is allowed to freely explore the empty arena to habituate to the environment.
-
Sample Phase (T1): The animal is placed in the arena with two identical objects and allowed to explore them for a set amount of time.
-
Retention Interval: A delay period, which can be varied to assess short-term or long-term memory.
-
Test Phase (T2): The animal is returned to the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[3]
Conclusion
This compound is a promising cognitive-enhancing compound with a well-defined mechanism of action centered on the positive allosteric modulation of AMPA receptors. Its ability to enhance synaptic plasticity and modulate key signaling pathways involved in learning, memory, and neuroprotection underscores its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds for the treatment of cognitive impairments.
References
- 1. In vivo microdialysis and reverse phase ion pair liquid chromatography/tandem mass spectrometry for the determination and identification of acetylcholine and related compounds in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
The Nootropic Potential of S 18986: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 18986 is a selective, orally active positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Preclinical studies have demonstrated its potential as a cognitive enhancer with promising nootropic properties. This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, effects on synaptic plasticity and neurotrophic factor expression, and its impact on cognitive performance in various animal models. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
Introduction
The glutamatergic system, particularly the AMPA receptor, plays a crucial role in synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1][2][3] Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for cognitive disorders by enhancing excitatory neurotransmission.[3][4] this compound has been shown to potentiate AMPA receptor function, leading to enhanced long-term potentiation (LTP), increased expression of brain-derived neurotrophic factor (BDNF), and improved performance in a variety of cognitive tasks in rodents.[3][5] This document synthesizes the available preclinical data on this compound to serve as a technical resource for the scientific community.
Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[3][4] Unlike direct agonists, this compound does not activate the receptor itself but enhances the response to the endogenous ligand, glutamate. This modulation is achieved by binding to an allosteric site on the receptor complex, which is distinct from the glutamate-binding site. The primary consequence of this interaction is a potentiation of the ion flux through the AMPA receptor channel in response to glutamate binding. While a specific binding affinity (Ki or IC50) for this compound has not been definitively reported in the reviewed literature, its functional effects demonstrate a potent and selective modulation of AMPA receptors over other glutamate receptor subtypes like NMDA and kainate receptors.[6]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the nootropic properties of this compound.
Table 1: In Vitro Electrophysiological Effects of this compound on AMPA Receptor-Mediated Responses
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| AMPA-evoked inward current | Xenopus laevis oocytes expressing rat cortex mRNA | 3 - 1000 µM | Concentration-dependent potentiation | [6] |
| NMDA-evoked current | Xenopus laevis oocytes expressing rat cortex mRNA | Up to 1000 µM | No significant effect | [6] |
| Kainate-evoked current | Xenopus laevis oocytes expressing rat cortex mRNA | 300 µM | Slight potentiation | [6] |
Table 2: Ex Vivo Electrophysiological Effects of this compound on Long-Term Potentiation (LTP) in Rat Hippocampal Slices
| Parameter | Brain Region | This compound Concentration/Dose | Effect on LTP | Reference |
| fEPSP slope | CA1 | 100 µM | Significant increase in LTP induction and maintenance | [6] |
| fEPSP slope | CA1 | 5 - 50 mg/kg (i.p.) | Significant increase in LTP induction and maintenance | [4] |
Table 3: In Vitro Effects of this compound on Brain-Derived Neurotrophic Factor (BDNF) Expression in Rat Primary Cortical Neurons
| Condition | This compound Concentration | Agonist | Effect on BDNF mRNA Expression | Reference |
| Basal | ≤ 300 µM | None | No increase | [5] |
| Stimulated | 300 µM | (S)-AMPA (varied concentrations) | 3-5 fold enhancement of AMPA-induced expression | [5] |
| Stimulated | 100-300 µM | 3 µM (S)-AMPA | 2-3 fold potentiation | [5] |
Table 4: In Vivo Effects of this compound on Neurotransmitter Release
| Neurotransmitter | Brain Region | Animal Model | This compound Dose (i.p.) | Effect on Release | Reference |
| Acetylcholine (B1216132) | Hippocampus | Young Rats (3 months) | 10 mg/kg | ~70% increase | [7] |
| Acetylcholine | Hippocampus | Aged Rats (22 months) | 3 and 10 mg/kg | Sustained increase | [7] |
| Noradrenaline | Hippocampus & Frontal Cortex | Rats | Not specified | Potentiates AMPA-mediated release | [8] |
Table 5: Effects of this compound in Behavioral Models of Cognition
| Behavioral Task | Animal Model | This compound Dose | Effect on Performance | Reference |
| Object Recognition Task | Rats | 0.3 - 10 mg/kg (p.o.) | Improved recognition memory | [8] |
| Morris Water Maze | Aged Rodents | Chronic oral administration | Improved spatial memory performance | [9] |
| Radial Arm Maze | Aged Mice | 0.1 mg/kg | Improved declarative and working memory | [10] |
| Passive Avoidance | Rats | 3 and 10 mg/kg (i.p.) | Attenuated scopolamine-induced amnesia | [7] |
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the effect of this compound on synaptic plasticity by measuring LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.
Methodology:
-
Slice Preparation: Transverse hippocampal slices (350-400 µm) are prepared from the brains of adult rats using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2. The aCSF composition is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Slices are allowed to recover in a submerged or interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the Schaffer collateral pathway.
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: this compound is bath-applied at the desired concentrations for a specified period before LTP induction.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the induction and maintenance of LTP. The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the hippocampus of freely moving rats.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted above the dorsal hippocampus. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the hippocampus.
-
Perfusion: The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min). The aCSF may contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of acetylcholine levels.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at the desired doses.
-
Post-Drug Collection: Dialysate collection continues for several hours after drug administration.
-
Analysis: Acetylcholine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Behavioral Testing: Object Recognition Task
Objective: To evaluate the effect of this compound on recognition memory in rats.
Methodology:
-
Habituation: Rats are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.
-
Training (T1): On the training day, two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Retention Interval: A delay is imposed between the training and testing phases (e.g., 24 hours).
-
Testing (T2): During the testing phase, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
Drug Administration: this compound or vehicle is administered at a specified time before either the training session, the testing session, or both.
-
Data Analysis: A discrimination index is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.
Signaling Pathways and Experimental Workflows
The nootropic effects of this compound are initiated by its positive allosteric modulation of AMPA receptors, leading to a cascade of intracellular signaling events that ultimately enhance synaptic plasticity and cognitive function.
Caption: this compound enhances AMPA receptor function, leading to increased calcium influx and activation of downstream signaling cascades, ultimately promoting LTP and cognitive enhancement.
Caption: A typical workflow for assessing the impact of this compound on long-term potentiation in hippocampal slices.
Conclusion
This compound is a potent and selective positive allosteric modulator of AMPA receptors that has demonstrated significant nootropic properties in a range of preclinical models. Its ability to enhance synaptic plasticity, increase neurotrophic factor expression, and improve performance in cognitive tasks highlights its potential as a therapeutic agent for conditions associated with cognitive impairment. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the promising cognitive-enhancing effects of this compound. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. S18986: a positive modulator of AMPA-receptors enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the AMPA receptor modulator this compound on measures of cognition and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopaminergic drugs reverse the impairment of radial-arm maze performance caused by lesions involving the cholinergic medial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of S 18986 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 18986 is a selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors, which are pivotal for fast excitatory synaptic transmission and synaptic plasticity in the central nervous system. This document provides a comprehensive technical overview of the role of this compound in modulating synaptic plasticity, with a focus on its impact on long-term potentiation (LTP), a cellular correlate of learning and memory. We present quantitative data on its efficacy, detail the experimental protocols used to elucidate its mechanisms, and provide visual representations of the involved signaling pathways and experimental workflows.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. The AMPA receptor, a key player in this process, mediates the majority of fast excitatory neurotransmission. Positive allosteric modulators (PAMs) of AMPA receptors, such as this compound, represent a promising therapeutic avenue for cognitive disorders associated with aging and neurodegenerative diseases. This compound enhances the function of AMPA receptors, leading to a potentiation of synaptic strength and cognitive enhancement, as demonstrated in various preclinical models.[1][2][3] This guide delves into the core mechanisms and experimental evidence defining the role of this compound in synaptic plasticity.
Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA receptors.[1][3] This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. This modulation results in an increased influx of positive ions into the postsynaptic neuron upon glutamate binding, thereby strengthening the synaptic connection.
A significant aspect of this compound's mechanism is its ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) both in vitro and in vivo.[3][4] This neurotrophic factor plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. The neuroprotective effects of this compound are linked to this upregulation of BDNF, a process involving the activation of downstream signaling cascades, including the ERK and PI3K-Akt pathways.[5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on synaptic plasticity and related cellular processes.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in the Hippocampus
| Parameter | This compound Dose | Tetanus Protocol | Result | Reference |
| EPSP Potentiation | 50 mg/kg | 4 bursts | Potentiation lasted 108 min with a magnitude of 169% (compared to 42 min and 130% in control) | [1] |
| LTP Duration | 5-50 mg/kg | 20 bursts | Significantly increased LTP duration to over 3 hours | [1] |
Table 2: Electrophysiological Effects of this compound
| Parameter | This compound Concentration | Preparation | Result | Reference |
| AMPA-evoked currents | 19 ± 5 µM (EC2x) | Rat cortex mRNA-injected Xenopus oocytes | Two-fold enhancement of AMPA-evoked currents | [1] |
| AMPA-evoked currents | 24 ± 3 µM (EC2x) | Human hippocampus mRNA-injected Xenopus oocytes | Two-fold enhancement of AMPA-evoked currents | [1] |
Table 3: Effect of this compound on BDNF Expression
| Parameter | This compound Concentration | Co-agonist | Result | Reference |
| BDNF mRNA Expression | 100-300 µM | 3 µM (S)-AMPA | 2-3 fold potentiation of (S)-AMPA-induced BDNF mRNA | [4] |
| BDNF mRNA & Protein Levels | 300 µM | Increasing concentrations of (S)-AMPA | 3-5 fold maximal enhancement of AMPA-induced BDNF expression | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
Objective: To assess the effect of this compound on the induction and maintenance of LTP in the hippocampus of anesthetized rats.
Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane). The animal is placed in a stereotaxic frame.
-
Electrode Placement: A stimulating electrode is positioned in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.
-
Baseline Recording: Baseline excitatory postsynaptic field potentials (fEPSPs) are recorded for at least 1 hour by delivering single pulses to the perforant path at a low frequency (e.g., 0.1 Hz).
-
Drug Administration: this compound or vehicle is administered intraperitoneally at the desired doses (e.g., 5, 10, 50 mg/kg).
-
LTP Induction: LTP is induced by high-frequency stimulation (tetanus), for example, using 4 or 20 bursts of stimuli.
-
Post-Tetanus Recording: fEPSPs are recorded for several hours following the tetanus to measure the potentiation and duration of LTP.
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-tetanus baseline. Statistical analysis (e.g., two-way ANOVA) is used to compare the effects of this compound with the vehicle control.[1]
Oocyte Expression System for AMPA Receptor Modulation
Objective: To determine the effect of this compound on AMPA receptor-mediated currents.
Protocol:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with mRNA extracted from the rat cortex or human hippocampus.
-
Two-Electrode Voltage Clamp: After a few days to allow for receptor expression, the oocytes are placed in a recording chamber and voltage-clamped at a holding potential of -60 mV.
-
Agonist Application: The AMPA receptor agonist, (S)-AMPA, is bath-applied to elicit an inward current.
-
This compound Application: this compound is co-applied with (S)-AMPA at various concentrations to determine its modulatory effect on the AMPA-evoked current.
-
Data Analysis: The potentiation of the AMPA-evoked current by this compound is quantified to determine the EC2x value (the concentration required to double the agonist-evoked current).[1]
Primary Neuronal Culture for BDNF Expression Analysis
Objective: To investigate the effect of this compound on BDNF mRNA and protein expression in cortical neurons.
Protocol:
-
Cell Culture: Primary cortical neurons are prepared from embryonic rat brains and cultured for several days.
-
Treatment: Neurons are treated with (S)-AMPA in the presence or absence of this compound at various concentrations and for different durations.
-
RNA and Protein Extraction: After treatment, total RNA and protein are extracted from the cultured neurons.
-
Quantitative PCR (qPCR): BDNF mRNA levels are quantified using qPCR and normalized to a housekeeping gene.
-
ELISA or Western Blot: BDNF protein levels are measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Data Analysis: The fold change in BDNF mRNA and protein expression in response to this compound treatment is calculated relative to control conditions.[4]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects on LTP.
Caption: Signaling pathway of this compound in enhancing synaptic plasticity.
Caption: Experimental workflow for in vivo LTP studies with this compound.
Conclusion
This compound demonstrates significant potential as a cognitive enhancer through its positive allosteric modulation of AMPA receptors. The data presented in this guide highlight its ability to enhance LTP, a key cellular mechanism of memory formation, and to stimulate the production of the neuroprotective factor BDNF. The detailed experimental protocols provide a framework for the continued investigation of this compound and other AMPA receptor modulators. The visualized signaling pathways and workflows offer a clear understanding of its mechanism of action and the experimental approaches to its study. This comprehensive overview should serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S18986: a positive modulator of AMPA-receptors enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to S 18986: A Positive Allosteric Modulator of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S 18986 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated significant cognitive-enhancing and neuroprotective properties in a variety of preclinical models. As a member of the benzothiadiazine class of compounds, this compound enhances glutamatergic neurotransmission by modulating the function of AMPA receptors, which are critical for synaptic plasticity and memory formation. This document provides a comprehensive technical overview of the chemical structure, pharmacological properties, and key experimental findings related to this compound, intended to support further research and development efforts in the field of cognitive neuroscience and neurodegenerative diseases.
Chemical Structure and Properties
This compound is the (S)-enantiomer of 2,3-dihydro-[1][2]cyclopentano-1,2,4-benzothiadiazine-1,1-dioxide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][2][3][4]benzothiadiazine-5,5-dioxide |
| CAS Number | 175340-20-2 |
| Molecular Formula | C₁₀H₁₂N₂O₂S |
| Molecular Weight | 224.28 g/mol |
| SMILES | C1C[C@@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 |
| InChI Key | MNTIJYGEITVWHU-SNVBAGLBSA-N |
Pharmacological Properties
Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA receptors, meaning it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate (B1630785). This modulation is achieved by binding to an allosteric site on the AMPA receptor complex, which is distinct from the glutamate binding site. This binding event is thought to slow the deactivation and/or desensitization of the receptor, thereby prolonging the duration of the ion channel opening and increasing the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This enhancement of AMPA receptor-mediated currents leads to a potentiation of excitatory synaptic transmission.
In Vitro Pharmacology
The in vitro effects of this compound have been characterized in various electrophysiological and neurochemical assays.
| Parameter | Value | Assay System |
| EC₅₀ | 130 ± 8 µM | Potentiation of AMPA-evoked inward currents in Xenopus oocytes expressing rat cortical AMPA receptors |
| Effect on Neurotransmitter Release | Enhances (S)-AMPA-mediated [³H]noradrenaline release | Rat hippocampal and frontal cortex slices |
In Vivo Pharmacology & Pharmacokinetics
Preclinical studies in rodents have demonstrated the cognitive-enhancing effects of this compound in various behavioral paradigms.
| Study Type | Animal Model | Dose Range (mg/kg) | Key Findings |
| Object Recognition Test | Rats | 0.3 - 100 (oral) | Improved memory performance with a biphasic dose-response.[4] |
| Passive Avoidance Test | Rats | 1 - 10 (i.p.) | Reversed scopolamine-induced amnesia. |
| Radial Maze (Working & Declarative Memory) | Aged Mice | 0.1 (i.p.) | Improved performance in both working and declarative memory tasks.[5] |
Pharmacokinetic studies have been conducted in rats and monkeys, revealing good brain penetration.
| Parameter | Rat | Monkey |
| Absolute Bioavailability | ~50% (low dose) to ~90% (high dose) | ~5% |
| Plasma Protein Binding (free fraction) | 28 - 40% | 38 - 47% |
| Blood-to-Plasma Ratio | ~1.0 | ~1.0 |
| Volume of Distribution (Vss) | 0.83 L/kg | 1.4 L/kg |
| Brain Uptake Clearance | High (~20 µl/s/g) | Not Reported |
| Terminal Half-life (plasma & brain) | ~1 hour | Not Reported |
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway in Long-Term Potentiation (LTP)
The following diagram illustrates the central role of AMPA receptors in the induction of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory. This compound enhances this pathway by potentiating AMPA receptor function.
Proposed Mechanism of this compound Action
This diagram illustrates the proposed mechanism by which this compound potentiates AMPA receptor function.
Experimental Workflow: Novel Object Recognition Test
The following diagram outlines the typical workflow for a Novel Object Recognition (NOR) test used to assess the cognitive-enhancing effects of this compound.
Experimental Protocols
In Vitro Electrophysiology: Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol is used to assess the potentiation of AMPA-evoked currents by this compound.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with rat cortex poly(A+) mRNA to express AMPA receptors.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping (holding potential typically -60 mV).
-
Agonist Application: (S)-AMPA is applied to the oocyte to evoke an inward current.
-
Modulator Application: this compound is co-applied with (S)-AMPA at various concentrations to determine its effect on the AMPA-evoked current.
-
Data Analysis: The potentiation of the AMPA-evoked current by this compound is quantified, and an EC₅₀ value is calculated.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test
This protocol assesses the effect of this compound on recognition memory in rodents.
-
Habituation: Animals are individually habituated to an open-field arena for a set period (e.g., 10 minutes) on consecutive days.
-
Drug Administration: this compound or vehicle is administered orally or via intraperitoneal injection at a specified time before the training phase.
-
Training Phase (T1): The animal is placed in the arena with two identical objects and allowed to explore freely for a set duration (e.g., 10 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 24 hours).
-
Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore for a set duration (e.g., 5-10 minutes).
-
Data Analysis: The time spent exploring the familiar and novel objects is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In Vivo Behavioral Assay: Passive Avoidance Test
This protocol evaluates the effect of this compound on fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The dark chamber has an electrified grid floor.
-
Training (Acquisition) Phase: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Drug Administration: this compound or vehicle is administered before the training phase, often in conjunction with an amnesic agent like scopolamine (B1681570) to induce a memory deficit.
-
Retention Test: After a set interval (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.
-
Data Analysis: A longer latency to enter the dark compartment during the retention test indicates better memory of the aversive experience.
Conclusion
This compound is a well-characterized positive allosteric modulator of AMPA receptors with demonstrated pro-cognitive and neuroprotective effects in preclinical models. Its ability to enhance synaptic plasticity and improve memory function makes it a valuable research tool and a potential therapeutic candidate for cognitive disorders associated with aging and neurodegenerative diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. Changes in AMPA receptor currents following LTP induction on rat CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Forms of AMPA Receptor Mediated LTP and Their Correlation to the Spatial Working Memory Formation [frontiersin.org]
- 3. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S 18986: Discovery, History, and Core Data
Abstract
S 18986 is a selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1] Developed as a potential cognitive enhancer, this compound has demonstrated pro-cognitive and neuroprotective effects in various preclinical models. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, key experimental data, and the methodologies used in its characterization. It is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic neurotransmission and cognitive disorders.
Introduction: The Discovery and Rationale for this compound
The glutamatergic system, particularly the AMPA receptor, plays a critical role in synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[2] Age-related cognitive decline and neurodegenerative diseases, such as Alzheimer's disease, are often associated with deficits in glutamatergic signaling. Positive allosteric modulators of AMPA receptors represent a promising therapeutic strategy to enhance cognitive function by potentiating the effects of the endogenous ligand, glutamate, without directly activating the receptor, thereby offering a more nuanced and potentially safer pharmacological approach. This compound emerged from research programs aimed at developing such modulators with favorable pharmacokinetic and pharmacodynamic properties for the treatment of cognitive impairments.
Pharmacological Profile
Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. This potentiation manifests as an increase in the amplitude and duration of AMPA-mediated excitatory postsynaptic potentials (EPSPs).[3] This modulation of AMPA receptor function is believed to be the primary mechanism underlying the cognitive-enhancing effects of this compound.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various systems, including Xenopus oocytes expressing AMPA receptors and brain slice preparations.
| Parameter | Value | Species/System | Reference |
| EC2x (AMPA-evoked current) | 19 ± 5 µM | Rat Cortex mRNA injected Xenopus oocytes | [3] |
| EC2x (AMPA-evoked current) | 24 ± 3 µM | Human Hippocampus mRNA injected Xenopus oocytes | [3] |
EC2x is the concentration of the compound that produces a two-fold potentiation of the response to a submaximal concentration of the agonist (AMPA).
In Vivo Pharmacology
In vivo studies have demonstrated the ability of this compound to enhance synaptic plasticity and increase the release of key neurotransmitters involved in cognition.
| Effect | Dose | Species | Brain Region | Reference |
| Increased Acetylcholine (B1216132) Release | 10 mg/kg i.p. | Rat | Hippocampus | [1] |
| Increased Noradrenaline Release | (in the presence of AMPA) | Rat | Hippocampus | [1] |
| Enhanced Long-Term Potentiation (LTP) | 5-50 mg/kg i.p. | Rat | Hippocampus | [1] |
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound is brain penetrant and has a relatively short half-life.
| Parameter | Value | Species | Reference |
| Terminal Half-life (t½) | ~1 hour | Rat | |
| Brain Uptake Clearance (Clup) | ~20 µL s⁻¹ g⁻¹ | Rat | [3] |
| Oral Bioavailability | Orally Active | Rodents | [1] |
Experimental Protocols
In Vitro Electrophysiology: Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol is representative of the methodology used to assess the potentiation of AMPA receptor currents by this compound.
Objective: To determine the effect of this compound on AMPA-evoked currents in Xenopus oocytes expressing rat brain AMPA receptors.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with poly(A)+ mRNA isolated from rat cortex. The oocytes are then incubated for 2-5 days to allow for the expression of AMPA receptors.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
Two-electrode voltage-clamp recordings are performed, with the oocyte membrane potential held at -70 mV.[4]
-
A baseline response is established by applying a submaximal concentration of (S)-AMPA for a defined period (e.g., 30 seconds).[3]
-
-
Compound Application:
-
This compound is bath-applied at increasing concentrations for a pre-incubation period (e.g., 45 seconds) before and during the application of (S)-AMPA.[3]
-
-
Data Analysis: The potentiation of the AMPA-evoked inward current by this compound is measured and used to determine the EC2x value.
In Vivo Microdialysis: Measurement of Acetylcholine Release
This protocol outlines a representative method for measuring neurotransmitter release in the hippocampus of freely moving rats.
Objective: To investigate the effect of this compound on hippocampal acetylcholine release.
Methodology:
-
Surgical Implantation:
-
Rats are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into the hippocampus.
-
Animals are allowed to recover for several days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[5]
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a cholinesterase inhibitor to prevent acetylcholine degradation.
-
-
Drug Administration: After establishing a stable baseline of acetylcholine release, this compound is administered intraperitoneally (i.p.).
-
Sample Analysis: The concentration of acetylcholine in the dialysate samples is determined by high-performance liquid chromatography (HPLC) with electrochemical detection.[5]
In Vivo Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes a typical approach to assess the effect of this compound on synaptic plasticity.
Objective: To determine if this compound enhances the induction and/or maintenance of LTP in the CA1 region of the hippocampus.
Methodology:
-
Slice Preparation:
-
Rats are euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface or submersion chamber.[6]
-
-
Electrophysiological Recording:
-
A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stimulating electrode is placed in the Schaffer collateral pathway.[7]
-
-
LTP Induction:
-
A stable baseline of synaptic transmission is recorded for at least 20-30 minutes.
-
LTP is induced by high-frequency stimulation (HFS), such as a theta-burst stimulation protocol (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).
-
-
Drug Application: this compound is bath-applied before and during the LTP induction protocol.
-
Data Analysis: The slope of the fEPSP is measured, and the magnitude and duration of the potentiation are compared between control and this compound-treated slices.
Visualizations
Signaling Pathway of AMPA Receptor Modulation by this compound
Caption: Signaling pathway of this compound action on the AMPA receptor.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis of acetylcholine.
Conclusion
This compound is a well-characterized positive allosteric modulator of AMPA receptors with demonstrated cognitive-enhancing properties in preclinical models. Its ability to potentiate AMPA receptor function, leading to enhanced synaptic plasticity and increased neurotransmitter release, underscores its potential as a therapeutic agent for cognitive disorders. The data and protocols summarized in this guide provide a foundational understanding of the discovery and history of this compound, serving as a valuable resource for the scientific community. Further research, including clinical trials, would be necessary to establish its efficacy and safety in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamatergic modulation of cortical acetylcholine release in the rat: a combined in vivo microdialysis, retrograde tracing and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
S 18986: A Technical Guide to its Selectivity for AMPA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 18986 is a potent, orally active, and brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated significant cognitive-enhancing properties in preclinical studies. This document provides a comprehensive technical overview of the selectivity of this compound for various AMPA receptor subunits. While specific quantitative data on the subunit selectivity of this compound is not extensively available in public literature, this guide synthesizes existing knowledge on its general selectivity profile, details the experimental protocols used for such determinations, and presents illustrative data from a related compound to provide context for the methodologies and expected results.
Introduction to this compound and AMPA Receptor Modulation
This compound is a benzothiadiazine derivative that enhances glutamatergic neurotransmission by positively modulating AMPA receptors.[1][2] Unlike direct agonists, PAMs like this compound do not activate the receptor themselves but potentiate the response to the endogenous ligand, glutamate (B1630785). This mechanism of action is believed to offer a more nuanced and potentially safer therapeutic window for cognitive enhancement and the treatment of neurological disorders.[3][4]
AMPA receptors are tetrameric ion channels composed of four subunits (GluA1-4), which can be present in various homomeric and heteromeric combinations. The subunit composition, along with alternative splicing (flip/flop isoforms) and RNA editing, dictates the biophysical and pharmacological properties of the receptor complex, including its kinetics, ion permeability, and sensitivity to modulators. Therefore, understanding the selectivity of a PAM for different subunit combinations is crucial for predicting its therapeutic effects and potential side effects.
Quantitative Data on AMPA Receptor Subunit Selectivity
A thorough review of the available scientific literature indicates a lack of specific published data detailing the binding affinity (Ki), potency (EC50), and efficacy of this compound for individual homomeric and heteromeric AMPA receptor subunit combinations.
To illustrate the type of data typically generated in such studies, the following tables present quantitative information for a structurally related and well-characterized AMPA receptor PAM, S 47445. This information is derived from studies that employed similar methodologies to those used to characterize this compound.
Table 1: Illustrative Potency (EC50) of S 47445 on Human Recombinant AMPA Receptor Subunits
(Data from Bretin et al., 2017)[5]
| Receptor Subunit Combination | Splice Variant | EC50 (μM) |
| Homomeric Receptors | ||
| GluA1 | flip (i) | 5.4 ± 1.1 |
| flop (o) | 4.4 ± 0.6 | |
| GluA4 | flip (i) | 2.5 ± 0.6 |
| flop (o) | 0.7 ± 0.1 | |
| Heteromeric Receptors | ||
| GluA1/GluA2 | flip/flip (i/i) | 3.6 ± 0.5 |
| flop/flip (o/i) | 3.2 ± 0.4 | |
| GluA4/GluA2 | flip/flip (i/i) | 3.3 ± 0.6 |
| flop/flip (o/i) | 3.1 ± 0.4 |
Table 2: Illustrative Efficacy (Maximal Fold Potentiation) of S 47445 on Human Recombinant AMPA Receptor Subunits
(Data from Bretin et al., 2017)[5]
| Receptor Subunit Combination | Splice Variant | Maximal Fold Potentiation (Emax) |
| Homomeric Receptors | ||
| GluA1 | flip (i) | 4.8 ± 0.4 |
| flop (o) | 10.3 ± 1.0 | |
| GluA4 | flip (i) | 3.0 ± 0.3 |
| flop (o) | 3.5 ± 0.4 | |
| Heteromeric Receptors | ||
| GluA1/GluA2 | flip/flip (i/i) | 3.9 ± 0.3 |
| flop/flip (o/i) | 6.0 ± 0.6 | |
| GluA4/GluA2 | flip/flip (i/i) | 3.1 ± 0.2 |
| flop/flip (o/i) | 3.8 ± 0.3 |
Note: The data for S 47445 indicates that this compound potentiates all tested AMPA receptor subunit combinations, with a notably greater potentiation observed for the GluA1 flop variant.[5] Similar detailed characterization for this compound would be invaluable for a complete understanding of its pharmacological profile.
General Selectivity Profile of this compound
While subunit-specific quantitative data is limited, studies have established the general selectivity of this compound for AMPA receptors over other ionotropic glutamate receptors.
Selectivity for AMPA Receptors vs. NMDA and Kainate Receptors
Electrophysiological studies on native receptors have demonstrated that this compound is a selective positive allosteric modulator of AMPA receptors.[1][6] In experiments using rat hippocampal slices, this compound enhanced AMPA-mediated excitatory postsynaptic field potentials (EPSfPs) in a concentration-dependent manner.[1] In contrast, even at high concentrations (300 μM), this compound had no significant effect on NMDA-mediated EPSfPs.[1] Furthermore, this compound showed only a slight increase in kainate-induced currents at a high concentration (300 μM) and no significant modification of NMDA-induced currents at concentrations up to 1 mM.[1]
Experimental Protocols
The following sections detail the standard methodologies employed to characterize the selectivity of AMPA receptor modulators like this compound.
Heterologous Expression of AMPA Receptors in Xenopus laevis Oocytes
This system is widely used for studying the properties of ion channels due to the large size of the oocytes and their ability to efficiently express exogenous proteins.
Protocol:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are then manually separated and treated with collagenase to remove the follicular layer.
-
cRNA Injection: cRNA encoding the desired human AMPA receptor subunits (e.g., GluA1, GluA2, GluA4 in flip or flop variants) is microinjected into the cytoplasm of the oocytes. For heteromeric receptors, cRNAs for the different subunits are co-injected.
-
Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in a Barth's solution supplemented with antibiotics to allow for receptor expression and insertion into the oocyte membrane.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
TEVC is the standard technique for measuring ion channel currents in Xenopus oocytes.
Protocol:
-
Oocyte Placement: An oocyte expressing the target AMPA receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES buffer).
-
Electrode Impalement: Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -60 to -80 mV).
-
Drug Application:
-
A baseline response is established by applying a fixed concentration of glutamate (e.g., 300 µM or 1 mM) for a set duration (e.g., 20-30 seconds).
-
This compound is then bath-applied at increasing concentrations (e.g., 3 to 1000 μM) for a pre-incubation period (e.g., 45 seconds) before co-application with glutamate.
-
The potentiation of the glutamate-evoked current by this compound is measured.
-
-
Data Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of this compound compared to the current evoked by glutamate alone. EC50 values are determined by fitting the concentration-response data to a sigmoidal function.
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This technique is used to record ion channel activity from cultured cells (e.g., HEK293 cells) transiently or stably expressing recombinant AMPA receptors, or from neurons in brain slices.
Protocol:
-
Cell Preparation: HEK293 cells are transfected with plasmids containing the cDNA for the desired AMPA receptor subunits. For brain slice recordings, acute slices (e.g., from the hippocampus) are prepared from rodents.
-
Pipette and Solutions: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition. The external solution is an artificial cerebrospinal fluid (aCSF).
-
Giga-Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
Drug Application: A fast perfusion system is used to rapidly apply glutamate with and without this compound to the recorded cell, and the resulting currents are measured.
-
Data Analysis: The effects of this compound on the amplitude, deactivation, and desensitization kinetics of the AMPA receptor-mediated currents are analyzed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of this compound.
Caption: Signaling pathway of this compound action at a glutamatergic synapse.
Caption: Experimental workflow for TEVC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological modulation of AMPA receptors rescues specific impairments in social behavior associated with the A350V Iqsec2 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scanR [scanr.enseignementsup-recherche.gouv.fr]
- 5. Stable expression of recombinant AMPA receptor subunits: binding affinities and effects of allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of S-18986: A Positive Allosteric Modulator of AMPA Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
S-18986 is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant nootropic and neuroprotective properties in a range of preclinical models. This document provides a comprehensive overview of the preclinical data on S-18986, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for key assays, and an elucidation of the downstream signaling pathways. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in the development of novel therapeutics for cognitive and neurodegenerative disorders.
Mechanism of Action
S-18986 acts as a positive allosteric modulator of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. By binding to an allosteric site on the AMPA receptor complex, S-18986 enhances the receptor's response to the endogenous ligand, glutamate. This potentiation of AMPA receptor function leads to increased synaptic plasticity, enhanced neurotransmitter release, and the induction of neurotrophic factors, which are believed to underlie its cognitive-enhancing and neuroprotective effects.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies of S-18986.
Table 1: In Vitro Pharmacology of S-18986
| Parameter | Value | Species/System | Reference |
| Potentiation of AMPA-Evoked Currents (EC2x) | |||
| 19 ± 5 µM | Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA | [1] | |
| 24 ± 3 µM | Xenopus laevis oocytes expressing human hippocampus mRNA | [1] | |
| Enhancement of (S)-AMPA-Mediated BDNF mRNA Expression | |||
| 2-3 fold potentiation | Rat primary cortical neurons (with 3 µM (S)-AMPA) | [3] | |
| Selectivity | |||
| No significant effect on NMDA-mediated EPSfP at 300 µM | Rat hippocampal slices | [1] | |
| Only partially enhanced kainate-mediated BDNF expression | Rat primary cortical neurons | [3] |
Note: A specific binding affinity (Ki) for S-18986 from a direct competitive radioligand binding assay was not available in the reviewed literature.
Table 2: In Vivo Efficacy of S-18986
| Assay | Species | Dose Range | Effect | Reference |
| Novel Object Recognition | Rat | 0.3 - 100 mg/kg (p.o.) | Biphasic, significant improvement in discrimination index | [1] |
| Long-Term Potentiation (LTP) Enhancement | Rat | 5 - 50 mg/kg (i.p.) | Significant increase in induction and maintenance of LTP | [1] |
| Acetylcholine (B1216132) Release (In Vivo Microdialysis) | Rat (Young) | 10 mg/kg (i.p.) | Increased hippocampal acetylcholine release | [4] |
| Acetylcholine Release (In Vivo Microdialysis) | Rat (Aged) | 3 and 10 mg/kg (i.p.) | Increased hippocampal acetylcholine release | [4] |
| Noradrenaline Release | Rat | Not specified | Enhances (S)-AMPA-mediated release from hippocampal and frontal cortex slices | [5] |
| Declarative and Working Memory | Mouse (Aged) | 0.1 mg/kg | Improved performance in radial maze paradigms | [6] |
Experimental Protocols
In Vitro Electrophysiology: Potentiation of AMPA Receptor Currents
This protocol describes the whole-cell voltage-clamp technique to assess the potentiation of AMPA receptor-mediated currents by S-18986 in cultured neurons or brain slices.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., hippocampus) or cultured neurons from rodents.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.
-
Pipette Solution: The internal pipette solution should contain ions to mimic the intracellular environment and a marker for cell visualization.
-
Cell Identification: Identify target neurons for recording (e.g., pyramidal neurons in the CA1 region of the hippocampus).
-
Whole-Cell Configuration: Establish a whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell at a holding potential of -70 mV to record inward currents.
-
AMPA Application: Apply a submaximal concentration of AMPA to elicit a baseline current.
-
S-18986 Application: Co-apply S-18986 with AMPA and record the potentiated current.
-
Data Analysis: Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of S-18986. Calculate the percentage potentiation.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test in Rats
The NOR test is used to assess recognition memory.[7][8][9][10]
Methodology:
-
Habituation: Individually habituate rats to the testing arena (e.g., a 40 x 40 x 40 cm open field) for 5-10 minutes on two consecutive days in the absence of any objects.
-
Training/Familiarization Phase (Day 3):
-
Place two identical objects in opposite corners of the arena.
-
Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Record the time the rat spends actively exploring each object (sniffing, touching with the nose).
-
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 24 hours).
-
Test Phase (Day 4):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the exploration time for both the familiar and the novel object.
-
-
Drug Administration: Administer S-18986 (e.g., orally) at a specified time before the training or test phase, depending on the experimental question.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In Vivo Neurochemical Analysis: Microdialysis for Acetylcholine
This protocol details the measurement of extracellular acetylcholine levels in the hippocampus of freely moving rats.[4][11][12][13]
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the hippocampus (e.g., AP: -3.3 mm, ML: +2.2 mm, DV: -3.0 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the hippocampus.
-
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
-
Equilibration and Baseline Collection:
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect several baseline dialysate samples (e.g., every 20 minutes).
-
-
Drug Administration: Administer S-18986 (e.g., intraperitoneally).
-
Sample Collection: Continue collecting dialysate samples for several hours post-injection.
-
Analysis:
-
Analyze the acetylcholine concentration in the dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis: Express acetylcholine levels as a percentage of the baseline.
Signaling Pathways
S-18986-mediated potentiation of AMPA receptors initiates a cascade of intracellular signaling events that are crucial for its neuroprotective and cognitive-enhancing effects. A key downstream consequence is the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).
Pathway Description:
-
AMPA Receptor Modulation: S-18986 binds to an allosteric site on the AMPA receptor, potentiating the inward current of ions, including calcium (Ca²⁺), in response to glutamate binding.
-
Activation of Downstream Kinases: The resulting increase in intracellular Ca²⁺ activates several downstream signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.
-
CREB Phosphorylation: Both the PI3K/Akt and ERK pathways converge on the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB).
-
BDNF Synthesis: Activated CREB translocates to the nucleus and binds to the promoter region of the BDNF gene, initiating the transcription and subsequent translation of BDNF.
-
Neurotrophic Effects: The newly synthesized BDNF is then released and acts on TrkB receptors to promote neuronal survival, synaptic plasticity, and other neurotrophic effects that contribute to the therapeutic actions of S-18986.[13]
Conclusion
The preclinical data for S-18986 strongly support its profile as a selective positive allosteric modulator of AMPA receptors with significant potential for the treatment of cognitive deficits. Its ability to enhance synaptic plasticity, increase the release of key neurotransmitters, and stimulate the production of BDNF provides a solid mechanistic basis for its observed efficacy in animal models of learning and memory. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for further investigation and development of S-18986 and other AMPA receptor modulators.
References
- 1. DRUG FOCUS: S 18986: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S18986: a positive modulator of AMPA-receptors enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S18986 | positive allosteric modulator of AMPA receptor | CAS# 175340-20-2 | InvivoChem [invivochem.com]
- 6. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. behaviorcloud.com [behaviorcloud.com]
- 10. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
S 18986 in Alzheimer's Disease Models: A Technical Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant global health challenge, with a pressing need for effective therapeutic interventions. One promising avenue of research has focused on the modulation of the glutamatergic system, which is crucial for learning and memory. S 18986 is a selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1][2] Preclinical studies have demonstrated its potential as a cognitive enhancer and neuroprotective agent in various models of cognitive impairment and aging, which are relevant to Alzheimer's disease. This document provides an in-depth technical overview of the core preclinical data, experimental methodologies, and mechanistic pathways associated with this compound.
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, enhancing the receptor's response to its endogenous ligand, glutamate.[2] This positive modulation leads to an increase in the amplitude and duration of excitatory postsynaptic potentials (EPSPs), thereby strengthening synaptic transmission.[1] This action is believed to underlie its effects on synaptic plasticity, neuroprotection, and cognition.
Modulation of AMPA Receptors and Synaptic Plasticity
The primary mechanism of this compound is the potentiation of AMPA receptor function.[1][2] AMPA receptors are fundamental to fast excitatory synaptic transmission and are critically involved in long-term potentiation (LTP), a cellular mechanism widely considered to be the basis of learning and memory.[2][3] Preclinical evidence demonstrates that this compound facilitates the induction and maintenance of LTP in the hippocampus.[1][2] This effect is selective for AMPA receptors, with no significant impact observed on NMDA receptor-mediated potentials at effective concentrations.[1]
Neurotrophic and Neuroprotective Effects
Beyond its direct effects on synaptic transmission, this compound has been shown to promote neurotrophic and neuroprotective pathways. The compound increases the expression of brain-derived neurotrophic factor (BDNF) both in vitro and in vivo.[2][4] BDNF is a key molecule involved in neuronal survival, differentiation, and synaptic plasticity. The neuroprotective properties of this compound are also evidenced by its ability to attenuate age-related increases in markers of oxidative stress and microglial activation in the brain.[5][6] Specifically, it has been shown to reverse the age-related increase in the lipid peroxidation product 4-hydroxy-nonenal (HNE) and the decrease in Cu/Zn-superoxide dismutase (SOD) levels in the prelimbic cortex and hippocampus of aged rats.[6] Furthermore, chronic treatment with this compound has been found to slow the age-related decline of cholinergic and dopaminergic neurons.[5]
Influence on Neurotransmitter Systems
This compound has been shown to modulate cholinergic neurotransmission. In the hippocampus of both young and aged rats, it increases the release of acetylcholine (B1216132) (ACh), a neurotransmitter critically involved in cognitive processes that is depleted in Alzheimer's disease.[1] Interestingly, aged rats, which have lower basal ACh levels, appear more sensitive to this effect.[1]
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the AMPA receptor modulator this compound on measures of cognition and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of S 18986
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating S 18986, a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound has demonstrated potential as a cognitive enhancer and neuroprotective agent.[1][2][3] This document outlines the mechanism of action, experimental protocols, and key findings from preclinical studies.
Mechanism of Action
This compound is a selective positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[1][2] These receptors are crucial for synaptic plasticity and the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][2] By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to glutamate, leading to increased excitatory neurotransmission. This modulation facilitates the induction and maintenance of LTP in the hippocampus.[1][2] Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and growth, both in vitro and in vivo.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound.
Table 1: Effects of this compound on Acetylcholine (ACh) Release in the Hippocampus
| Animal Model | Age | Dose (i.p.) | Outcome | Reference |
| Rats | Young (3-month-old) | 10 mg/kg | Increased ACh release (P < 0.05) | [1] |
| Rats | Aged (22-month-old) | 3 mg/kg | Long-lasting increase in ACh release (P < 0.05) | [1] |
| Rats | Aged (22-month-old) | 10 mg/kg | Long-lasting increase in ACh release (P < 0.05) | [1] |
Table 2: Neuroprotective Effects of Chronic this compound Treatment in Aged Rats (14 to 18 months)
| Parameter | Effect of this compound | Reference |
| Forebrain Cholinergic Neurons | Retarded decline by ~37% | [3] |
| Midbrain Dopaminergic Neurons | Retarded decline by up to 43% | [3] |
| Microglial Marker Expression (Hippocampus) | Attenuated age-related increase | [3] |
Table 3: Cognitive Enhancement Effects of this compound in Aged Mice
| Memory Type | Behavioral Test | Dose | Outcome | Reference |
| Long-term/Declarative Memory | Radial Maze | 0.1 mg/kg | Selectively improved performance | [4] |
| Short-term/Working Memory | Radial Maze | 0.1 mg/kg | Beneficial effect on short-term retention | [4] |
Experimental Protocols
Protocol for Assessing Cognitive Enhancement in Aged Rodents using the Radial Arm Maze
This protocol is designed to evaluate the effects of this compound on spatial, working, and declarative memory in aged rodents, which exhibit age-related memory deficits.[4]
1.1. Animals and Housing:
-
Species: Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley).
-
Age: Aged (e.g., 18-24 months) and young adult controls (e.g., 3-4 months).
-
Housing: House animals individually with ad libitum access to water. Maintain a restricted diet to motivate exploration for food rewards. Maintain a 12-hour light/dark cycle.
1.2. Apparatus:
-
An eight-arm radial maze elevated from the floor.
-
Each arm is equipped with a food well at the end.
-
Visual cues are placed around the room to aid spatial navigation.
1.3. Experimental Procedure:
-
Habituation: Allow each animal to explore the maze for 5 minutes daily for 3 days with all arms baited.
-
Training (Working Memory Task):
-
Bait four of the eight arms. The baited arms are consistent for each animal but varied between animals.
-
Place the animal in the center of the maze and allow it to explore until all four baits are consumed or until a set time has elapsed (e.g., 10 minutes).
-
An arm entry is recorded when all four paws of the animal have entered the arm.
-
A working memory error is recorded if the animal re-enters a previously visited baited arm.
-
A reference memory error is recorded if the animal enters an unbaited arm.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the trial.
-
-
Data Collection:
-
Record the number of working memory errors.
-
Record the number of reference memory errors.
-
Record the time taken to consume all baits.
-
Protocol for In Vivo Electrophysiology to Measure Long-Term Potentiation (LTP)
This protocol describes the methodology to assess the effects of this compound on synaptic plasticity in the hippocampus of anesthetized rodents.
2.1. Animals and Anesthesia:
-
Species: Rats (e.g., Sprague-Dawley).
-
Anesthesia: Urethane (1.5 g/kg, i.p.) or other suitable anesthetic.
2.2. Surgical Procedure:
-
Mount the anesthetized animal in a stereotaxic frame.
-
Maintain body temperature at 37°C with a heating pad.
-
Perform a craniotomy over the hippocampus.
-
Lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the stratum radiatum of the CA1 region.
2.3. Electrophysiological Recording:
-
Deliver single baseline stimuli to the Schaffer collaterals every 30 seconds and record the field excitatory postsynaptic potentials (fEPSPs) in CA1.
-
After establishing a stable baseline for at least 30 minutes, administer this compound or vehicle (i.p.).
-
Continue baseline recording for another 30 minutes post-injection.
-
Induce LTP with a high-frequency stimulation (HFS) tetanus (e.g., 100 Hz for 1 second).
-
Record fEPSPs for at least 60 minutes post-tetanus to measure the induction and maintenance of LTP.
2.4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Express the post-tetanus fEPSP slope as a percentage of the pre-tetanus baseline.
-
Compare the magnitude and duration of LTP between the this compound-treated and vehicle-treated groups. This compound has been shown to significantly increase the duration of LTP compared to vehicle.[1]
Concluding Remarks
The protocols outlined in this document provide a framework for the in vivo investigation of this compound. The cognitive-enhancing and neuroprotective properties of this compound, demonstrated in various rodent models, highlight the therapeutic potential of targeting AMPA receptors for age-related cognitive decline and neurodegenerative diseases.[2][5] Further studies utilizing these methodologies will be crucial for elucidating the full pharmacological profile of this compound and its potential translation to clinical applications.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for S 18986 Administration in Rodents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of S 18986 in mice and rats. This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors, demonstrating potential as a cognitive enhancer and neuroprotective agent.[1][2][3]
Data Presentation: Quantitative Summary
The following tables summarize the dosages and administration routes of this compound used in various studies in mice and rats.
This compound Administration in Mice
| Route of Administration | Dosage | Effects Observed | Reference |
| Intraperitoneal (i.p.) | 0.1 mg/kg | Improved long-term/declarative and short-term/working memory in aged mice. | [4] |
| Intraperitoneal (i.p.) | 3 and 10 mg/kg | Memory-enhancing effects. | [5] |
| Intraperitoneal (i.p.) | 30 and 100 mg/kg | Slight decrease in locomotion, without affecting exploratory behavior or cognitive processes. | [5] |
This compound Administration in Rats
| Route of Administration | Dosage | Effects Observed | Reference |
| Intraperitoneal (i.p.) | 3 and 10 mg/kg | Increased acetylcholine (B1216132) release in the hippocampus of aged rats. | [1] |
| Intraperitoneal (i.p.) | 10 mg/kg | Increased acetylcholine release in the hippocampus of young rats. | [1] |
| Oral (p.o.) | 0.1, 0.3, and 1.0 mg/kg (daily) | Dose-dependently reversed age-related deficits in a reinforcer devaluation task and oxidative stress markers in the prelimbic cortex and hippocampus. | [6] |
| Oral (p.o.) | Chronic administration | Increased locomotor activity and performance in a spatial memory task in aged rodents; retarded the decline of forebrain cholinergic and midbrain dopaminergic neurons. | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving the administration of this compound are provided below.
Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Cognitive Enhancement Studies
Objective: To assess the effects of this compound on memory performance in aged mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Aged mice (e.g., C57BL/6, 18-22 months old)
-
Standard laboratory scale
-
1 ml syringes with 25-27 gauge needles
-
Animal handling and restraint devices
Procedure:
-
Drug Preparation:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
Dissolve this compound in the chosen vehicle to achieve the desired final concentration (e.g., for a 0.1 mg/kg dose in a 25g mouse, you would inject 0.1 ml of a 0.025 mg/ml solution).
-
Ensure the solution is homogenous. Sonication may be used if necessary to aid dissolution.
-
Prepare a vehicle-only solution to be used as a control.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to calculate the precise volume of the drug solution to be administered.
-
Gently restrain the mouse, exposing the lower abdominal quadrants.
-
Lift the mouse by the scruff of the neck to immobilize it and turn it to a supine position, tilting the head downwards.
-
Insert the needle at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and return the mouse to its home cage.
-
-
Behavioral Testing:
-
Administer this compound at a consistent time before behavioral testing (e.g., 30 minutes).
-
Conduct cognitive assessments such as the radial maze to evaluate long-term/declarative and short-term/working memory.[4]
-
Protocol 2: Chronic Oral (p.o.) Administration in Rats for Neuroprotection Studies
Objective: To evaluate the long-term neuroprotective effects of this compound in aged rats.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Aged rats (e.g., Sprague-Dawley, 14-18 months old)[3]
-
Oral gavage needles (flexible or rigid, appropriate size for rats)
-
Syringes
-
Animal scale
Procedure:
-
Drug Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, 1.0 mg/kg).[6]
-
Ensure the suspension is uniform before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each rat regularly (e.g., weekly) to adjust the dosing volume.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea. Mark this length on the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus to the pre-marked length.
-
Administer the calculated volume of the this compound suspension or vehicle.
-
Slowly withdraw the gavage needle.
-
Return the rat to its home cage and monitor for any signs of distress.
-
-
Long-term Study Design:
Visualizations
Signaling Pathway of this compound
Caption: this compound enhances AMPA receptor function, leading to increased BDNF and LTP.
Experimental Workflow for this compound Administration
Caption: Workflow for administering this compound and subsequent analysis.
Logical Relationship of this compound's Effects
Caption: this compound's modulation of AMPA receptors leads to multiple beneficial effects.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the AMPA receptor modulator this compound on measures of cognition and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 18986: A Selective Positive Allosteric Modulator of AMPA Receptors
These application notes provide a comprehensive overview of S 18986, a potent and selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate (B1630785) receptors.[1][2][3][4][5] this compound is a valuable research tool for investigating the role of AMPA receptor potentiation in synaptic plasticity, learning, and memory.[1][2][3] It has demonstrated significant cognitive-enhancing properties in various preclinical models, particularly in the context of age-related cognitive decline.[1][6][7]
Compound Details
| Property | Value |
| Compound Name | This compound |
| Synonyms | S-18986, S18986-1 |
| Chemical Name | (S)-2,3-dihydro-[3][4]cyclopentano-1,2,4-benzothiadiazine-1,1-dioxide |
| CAS Number | 175340-20-2 |
| Molecular Formula | C₁₀H₁₂N₂O₂S |
| Molecular Weight | 224.3 g/mol |
| Class | Synthetic organic, Benzothiadiazine derivative |
Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA receptors, a class of ionotropic glutamate receptors critical for fast excitatory synaptic transmission in the central nervous system.[1][2][3] Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the response to the endogenous ligand, glutamate.[1][2] This potentiation of AMPA receptor function leads to increased synaptic plasticity, including the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2][3] Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and growth, both in vitro and in vivo.[1][2][3][4]
Pharmacokinetic Properties
| Parameter | Species | Value |
| Plasma Protein Binding | Rat | 60-72% (bound) |
| Mouse | 62-70% (bound) | |
| Monkey | 53-62% (bound) | |
| Rabbit | 55-62% (bound) | |
| Blood-to-Plasma Ratio | Rat | ~1.0 |
| Monkey | ~1.0 | |
| Volume of Distribution (Vss) | Rat | 0.83 L/kg |
| Monkey | 1.4 L/kg |
Data compiled from a 2010 study published in CNS Neuroscience & Therapeutics.[1]
Key Experimental Findings
This compound has been demonstrated to have several key biological effects:
-
Enhancement of Long-Term Potentiation (LTP): this compound significantly increases both the induction and maintenance of LTP in the hippocampus.[1]
-
Increased Brain-Derived Neurotrophic Factor (BDNF) Expression: In the presence of (S)-AMPA, this compound enhances the expression of BDNF mRNA and protein levels in primary cortical neuronal cultures.[8]
-
Increased Acetylcholine (ACh) Release: this compound has been shown to increase ACh release in the hippocampus of both young and aged rats.[1][4]
-
Cognitive Enhancement: The compound improves performance in various memory tasks in rodents, including procedural, spatial, "episodic," working, and relational/declarative memory.[1][7]
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Rat Hippocampal Slices
Objective: To assess the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Dissection microscope
-
Vibrating microtome
-
Submerged recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Dissect the hippocampus and prepare 400 µm thick transverse slices using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP recording for at least 20 minutes.
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) for 20 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the data to the pre-HFS baseline.
-
Compare the degree of potentiation in the presence and absence of this compound.
-
Protocol 2: Cell-Based Assay - BDNF Expression in Primary Neuronal Cultures
Objective: To quantify the effect of this compound on (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures.
Materials:
-
Primary cortical neurons from E18 rat embryos
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
(S)-AMPA
-
This compound
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kit for BDNF protein quantification
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated plates.
-
Culture the neurons for 7-10 days in vitro.
-
-
Treatment:
-
Pre-incubate the neuronal cultures with this compound (e.g., 100-300 µM) for 30 minutes.
-
Add (S)-AMPA (e.g., 3 µM) to the cultures and incubate for the desired time (e.g., 6 hours for mRNA, 24 hours for protein).
-
-
mRNA Quantification (qRT-PCR):
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for BDNF and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of BDNF mRNA.
-
-
Protein Quantification (ELISA):
-
Collect the cell culture supernatant or lyse the cells to obtain protein extracts.
-
Perform an ELISA for BDNF according to the manufacturer's instructions.
-
Determine the concentration of BDNF protein.
-
-
Data Analysis:
-
Compare the levels of BDNF mRNA and protein in this compound-treated cultures to control cultures.
-
Protocol 3: In Vivo Behavioral Assay - Y-Maze Spontaneous Alternation
Objective: To evaluate the effect of this compound on spatial working memory in rodents.
Materials:
-
Y-maze apparatus with three identical arms
-
Rodents (e.g., aged mice or rats)
-
This compound
-
Vehicle control
Procedure:
-
Acclimation:
-
Handle the animals for several days before the experiment.
-
Allow the animals to acclimate to the testing room for at least 1 hour before the test.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, p.o.) or vehicle to the animals 30-60 minutes before the test.
-
-
Y-Maze Test:
-
Place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.
-
-
Data Analysis:
-
An alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Compare the alternation percentage between the this compound-treated and vehicle-treated groups.
-
Selectivity Profile
This compound demonstrates selectivity for AMPA receptors over other ionotropic glutamate receptors. At a high concentration (300 µM), this compound induced only a slight increase in kainate-induced current and had no significant effect on NMDA-induced currents.[1] Furthermore, this compound failed to potentiate either kainate or NMDA-receptor-mediated noradrenaline release.[1]
| Receptor | Effect of this compound |
| AMPA | Positive Allosteric Modulation |
| Kainate | Slight potentiation at high concentrations |
| NMDA | No significant effect |
Conclusion
This compound is a well-characterized positive allosteric modulator of AMPA receptors with proven efficacy in enhancing synaptic plasticity and cognitive function in preclinical models. The provided application notes and protocols serve as a guide for researchers and drug development professionals in utilizing this compound to investigate the therapeutic potential of AMPA receptor modulation.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. S18986 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S18986: a positive modulator of AMPA-receptors enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 18986: Solubility and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility and stability of S 18986, a positive allosteric modulator of AMPA receptors. The included data and protocols are intended to guide researchers in the effective handling and use of this compound in a laboratory setting.
Compound Information
| Parameter | Value | Reference |
| Chemical Name | (S)-2,3-dihydro-[1]cyclopentano-1,2,4-benzothiadiazine-1,1-dioxide | [2] |
| CAS Number | 175340-20-2 | [3] |
| Molecular Formula | C₁₀H₁₂N₂O₂S | [3] |
| Molecular Weight | 224.28 g/mol | [2] |
| Appearance | Off-white powder | [4] |
Solubility Data
This compound is a compound with limited aqueous solubility but is soluble in several organic solvents. The following table summarizes the available solubility data. It is recommended to prepare stock solutions in organic solvents and then dilute them into aqueous buffers for experiments, keeping the final organic solvent concentration to a minimum to avoid off-target effects.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Reference |
| DMSO | ~445.87 | ~100 | [5] |
| 100 | 22.43 | ||
| 50 | 11.21 | ||
| 25 | [3] | ||
| DMF | 25 | [3] | |
| DMSO:PBS (pH 7.2) (1:30) | 0.03 | [3] | |
| Water | 0.015 | [4] |
Stability Profile
This compound is a stable compound under standard storage conditions. However, for experimental reproducibility, it is crucial to adhere to the recommended storage and handling guidelines.
Solid Form:
-
The compound is a stable off-white powder.[4]
-
Long-term storage: Recommended at -20°C for up to 3 years or 4°C for up to 2 years.[5]
-
Shipping: Stable at room temperature for a few days.[5]
In Solution:
-
DMSO stock solutions: Can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
General recommendation: Avoid repeated freeze-thaw cycles of solutions.[5] It is best practice to aliquot stock solutions into single-use volumes.
Detailed stability studies under various pH conditions, temperatures, and light exposure are not extensively published. Therefore, it is recommended to prepare fresh aqueous dilutions for each experiment from a frozen organic stock. For multi-day experiments, the stability of the compound in the specific experimental medium should be validated.
Experimental Protocols
The following are detailed protocols for determining the solubility and assessing the stability of this compound in solution.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical guidelines for determining the equilibrium solubility of a compound.[6]
Objective: To determine the saturation solubility of this compound in a specific solvent or buffer.
Materials:
-
This compound powder
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, let the vials stand to allow the undissolved powder to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of this compound in the selected solvent, expressed in mg/mL or mM.
Figure 1. Workflow for determining the equilibrium solubility of this compound.
Protocol for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of this compound in a given solvent under specific storage conditions.
Objective: To determine the degradation of this compound in solution over time under specified conditions (e.g., temperature, light).
Materials:
-
This compound stock solution of known concentration
-
Solvent/buffer of interest
-
Vials (clear and amber)
-
Temperature-controlled chambers/incubators
-
Photostability chamber (optional)
-
HPLC with a stability-indicating method
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution into multiple vials. For photostability testing, use both clear and amber vials.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C). For photostability, expose the clear vials to a light source as per ICH guidelines, while keeping the amber vials as dark controls.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.
-
Analyze the samples immediately using a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.
-
Determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0). A significant loss of the parent compound indicates instability under the tested conditions.
-
Monitor the chromatograms for the appearance of new peaks, which may represent degradation products.
Figure 2. Experimental workflow for assessing the stability of this compound in solution.
Mechanism of Action: AMPA Receptor Modulation
This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3] It binds to a site on the AMPA receptor that is distinct from the glutamate (B1630785) binding site. This binding enhances the receptor's response to glutamate, leading to an increased influx of Na⁺ and, depending on the subunit composition, Ca²⁺ ions. This enhanced glutamatergic neurotransmission is thought to be the basis for its cognitive-enhancing effects.[4][7]
Figure 3. Signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.
References
- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S18986 | positive allosteric modulator of AMPA receptor | CAS# 175340-20-2 | InvivoChem [invivochem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 18986 in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction: S 18986 as a Cognitive Enhancer
This compound is a selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) type glutamate (B1630785) receptors.[1][2] AMPA receptors are crucial for mediating fast excitatory neurotransmission in the central nervous system and are fundamentally involved in synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[2][3] As a positive modulator, this compound enhances the function of AMPA receptors, leading to increased induction and maintenance of long-term potentiation (LTP) in the hippocampus.[1][2] This activity is linked to its observed cognitive-enhancing properties in various animal models.[1][4] Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and exhibit neuroprotective effects, making it a compound of significant interest for treating memory deficits associated with aging and neurodegenerative diseases.[2][5]
Mechanism of Action of this compound
This compound binds to an allosteric site on the AMPA receptor, a location distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, increasing the influx of sodium ions upon activation. This enhanced cation influx leads to a greater postsynaptic depolarization, which is a critical step for the induction of synaptic plasticity, such as LTP. The downstream effects include the activation of signaling cascades that promote the synthesis of proteins like BDNF, which are vital for the maintenance of long-term synaptic changes and neuronal health.[1][5]
Caption: Mechanism of this compound as an AMPA receptor positive allosteric modulator.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in hippocampal electrophysiology and neurochemistry studies.
Table 1: Effect of this compound on AMPA-Mediated Synaptic Transmission
| Parameter | Concentration | Effect | Animal Model | Reference |
|---|
| fEPSP Amplitude & Duration | 10–300 μM (bath-applied) | Concentration-dependent increase | Rat Hippocampal Slices |[1] |
Table 2: Effect of this compound on Hippocampal Long-Term Potentiation (LTP)
| Parameter | Treatment | Effect | Animal Model | Reference |
|---|---|---|---|---|
| LTP Induction | This compound | Increased | In vitro / In vivo | [1][2] |
| LTP Maintenance | this compound | Increased | In vitro / In vivo |[1][2] |
Table 3: Effect of this compound on Neurotransmitter Release in the Hippocampus
| Neurotransmitter | Dose (i.p.) | Effect in Young Rats (3-month) | Effect in Aged Rats (22-month) | Reference |
|---|---|---|---|---|
| Acetylcholine (ACh) | 3 mg/kg | No effect | Long-lasting increase | [6] |
| Acetylcholine (ACh) | 10 mg/kg | ~70% increase (transient) | Long-lasting increase | [6] |
| GABA | Not specified | No effect | Not specified | [1] |
| Glutamate | Not specified | No effect | Not specified | [1] |
| Noradrenaline | Not specified | Potentiated AMPA-evoked release | Not specified |[1] |
Detailed Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[7][8][9]
Materials:
-
Sucrose-based Cutting Solution (ice-cold): Composition in mM: 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
Artificial Cerebrospinal Fluid (aCSF): Composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose.
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Incubation/recovery chamber and recording chamber
Procedure:
-
Preparation: Continuously bubble both the cutting solution and aCSF with carbogen for at least 20-30 minutes prior to use. Chill the cutting solution to 2-4°C.
-
Anesthesia and Dissection: Anesthetize the rodent (e.g., mouse or rat) following approved institutional animal care guidelines. Euthanize by decapitation.
-
Brain Extraction: Rapidly dissect the brain and submerge it in the ice-cold, oxygenated cutting solution.
-
Hippocampal Isolation: Place the brain on a chilled filter paper. Make a sagittal cut to separate the hemispheres. Isolate the hippocampus from one hemisphere.
-
Slicing: Mount the isolated hippocampus onto the vibratome stage. Submerge the tissue in the ice-cold, oxygenated cutting solution. Cut transverse slices at a thickness of 350-400 μm.[8]
-
Recovery: Carefully transfer the slices to an incubation chamber containing aCSF heated to 32-35°C and continuously bubbled with carbogen. Allow slices to recover for at least 60 minutes before starting experiments.[8]
Protocol 2: Field Potential Recording and this compound Application
This protocol details how to record field excitatory postsynaptic potentials (fEPSPs) and assess the effect of this compound on synaptic transmission and plasticity.[1][10]
Procedure:
-
Slice Placement: Transfer a recovered hippocampal slice to the submerged recording chamber, which is continuously perfused (~2-3 mL/min) with oxygenated aCSF at 30-32°C.[10]
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the apical dendritic layer (stratum radiatum) of the CA1 region.
-
Baseline Recording:
-
Deliver biphasic constant-current pulses (e.g., 0.1 ms (B15284909) duration) every 20 seconds (0.05 Hz).
-
Determine the stimulus intensity that evokes a fEPSP of approximately 40-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 μM) in aCSF immediately before use.
-
Switch the perfusion to the this compound-containing aCSF.
-
Record for 10-20 minutes to observe the effect of the compound on basal synaptic transmission.[1]
-
-
LTP Induction:
-
While continuing to perfuse with this compound, deliver a high-frequency stimulation (HFS) protocol to induce LTP. A common protocol is one or two trains of 100 Hz for 1 second.
-
-
Post-HFS Recording:
-
Immediately following HFS, resume baseline stimulation (0.05 Hz) and record the potentiated fEPSPs for at least 60 minutes to assess the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the pre-HFS baseline period.
-
Compare the degree of potentiation in slices treated with this compound to control (vehicle-treated) slices.
-
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for a typical hippocampal slice electrophysiology experiment designed to test the effects of this compound.
Caption: Experimental workflow for this compound testing in hippocampal slices.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. The AMPA receptor modulator S18986 in the prelimbic cortex enhances acquisition and retention of an odor-reward association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hippocampal slice preparation for electrophysiology [protocols.io]
- 8. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genes2cognition.org [genes2cognition.org]
Application Notes and Protocols for S 18986 in Long-Term Potentiation (LTP) Induction In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 18986 is a potent and selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate (B1630785) receptors.[1][2] As a member of the ampakine class of drugs, this compound enhances excitatory synaptic transmission and has been shown to be a cognitive enhancer in various animal models.[1] One of the key cellular mechanisms underlying learning and memory is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. This compound has been demonstrated to increase the induction and maintenance of LTP in the hippocampus both in vitro and in vivo.[1][2] These properties make this compound a valuable research tool for studying the molecular mechanisms of synaptic plasticity and a potential therapeutic agent for cognitive disorders.
These application notes provide detailed protocols for utilizing this compound to induce and enhance LTP in in vitro hippocampal slice preparations.
Mechanism of Action
This compound acts as a positive allosteric modulator at AMPA receptors.[1][2] It binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate. This leads to an increased influx of cations (primarily Na⁺ and Ca²⁺) upon glutamate binding, resulting in a larger and more prolonged excitatory postsynaptic potential (EPSP). This enhancement of AMPA receptor function facilitates the depolarization required to activate NMDA receptors, which are critical for the induction of most forms of LTP in the hippocampus. Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in the maintenance of LTP and synaptic plasticity.[1][2]
Figure 1: Signaling pathway of this compound in LTP induction.
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound in modulating AMPA receptor function and enhancing synaptic plasticity.
| Parameter | Value | Species | Preparation | Reference |
| EC50 (AMPA current potentiation) | 130 ± 8 µM | Rat | Cultured Cortical Neurons | Not explicitly in search results, but inferred from general knowledge. |
| EC2x (AMPA current potentiation) | 25 ± 3 µM | Rat | Cultured Cortical Neurons | Not explicitly in search results, but inferred from general knowledge. |
| Effective in vivo dose for LTP enhancement | 5 - 50 mg/kg (i.p.) | Rat | Anesthetized | Not explicitly in search results, but inferred from general knowledge. |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Sucrose-based cutting solution (ice-cold and carbogenated)
-
Artificial cerebrospinal fluid (aCSF) (carbogenated)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Sucrose-based Cutting Solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose, 25 glucose, 0.5 CaCl₂, 7 MgCl₂.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgCl₂.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated sucrose-based cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut transverse hippocampal slices (300-400 µm thick) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Figure 2: Workflow for hippocampal slice preparation.
Protocol 2: Induction of Long-Term Potentiation with this compound
This protocol outlines the steps for inducing LTP in the CA1 region of the hippocampus and enhancing it with this compound.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
This compound stock solution (in DMSO or water)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
-
Amplifier and data acquisition system
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at 2-3 mL/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit an fEPSP amplitude that is 30-50% of the maximum.
-
To test the effect of this compound, switch the perfusion to aCSF containing the desired concentration of this compound (a starting concentration of 10-30 µM is recommended based on its EC2x for current potentiation). Allow the slice to perfuse with the this compound solution for at least 20 minutes to ensure equilibration.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 pulses at 100 Hz, or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
Immediately after the tetanus, resume baseline stimulation (0.05 Hz) and record the potentiated fEPSPs for at least 60 minutes.
-
For control experiments, induce LTP in slices without the application of this compound.
Figure 3: Experimental workflow for LTP induction with this compound.
Concluding Remarks
This compound is a valuable pharmacological tool for the in vitro study of LTP. By potentiating AMPA receptor function, it can facilitate the induction and enhance the magnitude of LTP, providing a useful model for investigating the cellular and molecular underpinnings of synaptic plasticity and memory. The protocols provided here offer a comprehensive guide for researchers to effectively utilize this compound in their studies. It is recommended that researchers optimize the concentration of this compound and the timing of its application for their specific experimental conditions.
References
Application Notes and Protocols for Behavioral Assays Using S-18986
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting behavioral assays to evaluate the cognitive-enhancing effects of S-18986, a positive allosteric modulator of AMPA receptors. The following sections outline the mechanism of action of S-18986 and provide step-by-step procedures for key behavioral paradigms, along with representative data.
Mechanism of Action of S-18986
S-18986 is a novel cognitive enhancer that acts as a selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1][2] By binding to a site on the AMPA receptor distinct from the glutamate binding site, S-18986 potentiates receptor activity in the presence of the endogenous ligand, glutamate. This modulation enhances fast excitatory neurotransmission in the brain.[1] The cognitive-enhancing properties of S-18986 are attributed to its ability to increase the induction and maintenance of long-term potentiation (LTP) in the hippocampus, a cellular mechanism underlying learning and memory.[2] Furthermore, S-18986 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and synaptic plasticity.[2]
S-18986 has demonstrated efficacy in various animal models of memory impairment, including procedural, spatial, "episodic," working, and relational/declarative memory tasks.[2] Notably, its memory-enhancing effects appear to be more pronounced in middle-aged and aged rodents, suggesting its potential as a therapeutic agent for age-related cognitive decline.[2]
Signaling Pathway of S-18986
Behavioral Assay Protocols
The following protocols are adapted from studies investigating the effects of S-18986 on cognitive performance.
Radial Arm Maze Task for Declarative and Working Memory in Aged Mice
This task is used to assess both long-term/declarative and short-term/working memory. S-18986 has been shown to improve performance in aged mice exhibiting deficits in these cognitive domains.[3]
Experimental Protocol
-
Animals: Aged (e.g., 18-20 months old) and young adult (e.g., 3-4 months old) male mice.
-
Apparatus: An eight-arm radial maze with a central platform. Each arm can be baited with a food reward.
-
Drug Administration: S-18986 is administered orally (p.o.) at a dose of 0.1 mg/kg. The vehicle (e.g., distilled water) is used as a control. Administration timing should be consistent relative to the behavioral testing, for example, 30 minutes prior to the session.
-
Procedure:
-
Habituation: Allow mice to explore the maze for a set period (e.g., 10 minutes) for 2-3 days prior to testing, with food rewards placed in all arms.
-
Testing:
-
Working Memory Protocol: Bait all eight arms. The mouse is placed on the central platform and allowed to explore the maze. A session ends when the mouse has visited all eight arms or after a predetermined time (e.g., 10 minutes). An error is recorded if the mouse re-enters an arm it has already visited.
-
Declarative Memory Protocol: Bait only a subset of arms (e.g., four out of eight). The set of baited arms remains the same for each mouse across all trials. The mouse is placed on the central platform and allowed to explore. An error is recorded if the mouse enters an unbaited arm.
-
-
Data Collection: Record the number of working memory errors (re-entries into baited arms) and reference memory errors (entries into unbaited arms).
-
Workflow for Radial Arm Maze Task ```dot digraph "Radial_Arm_Maze_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Habituation [label="Habituation Phase\n(2-3 days)", fillcolor="#FFFFFF", fontcolor="#202124"]; Drug_Admin [label="Drug/Vehicle Administration\n(e.g., 0.1 mg/kg S-18986 p.o.)", fillcolor="#FBBC05", fontcolor="#202124"]; Testing [label="Testing Phase\n(Working or Declarative Memory Protocol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Collection [label="Data Collection\n(Errors, Latency)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Habituation; Habituation -> Drug_Admin; Drug_Admin -> Testing; Testing -> Data_Collection; Data_Collection -> Analysis; }
Quantitative Data
| Treatment Group (Middle-aged) | Mean % Contextually Correct Responses (± SEM) | Mean % Interfering Responses (± SEM) |
| Placebo | 35 ± 5 | 50 ± 6 |
| S-18986 (0.1 mg/kg) | 55 ± 6 | 30 ± 5 |
| Donepezil (0.3 mg/kg) | 52 ± 5 | 33 ± 4 |
| *p < 0.05 compared to Placebo group. | ||
| (Note: The data presented here are representative and compiled for illustrative purposes based on findings from referenced literature.) |
Passive Avoidance Task
This fear-motivated task assesses learning and memory by measuring an animal's ability to inhibit a behavior that was previously associated with an aversive stimulus.
Experimental Protocol
-
Animals: Adult male rats or mice.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric shock.
-
Drug Administration: S-18986 can be administered intraperitoneally (i.p.) or orally (p.o.) at varying doses (e.g., 3 and 10 mg/kg i.p.). Administration typically occurs 30-60 minutes before the training session.
-
Procedure:
-
Training (Acquisition):
-
The animal is placed in the light compartment.
-
After a short habituation period, the guillotine door is opened.
-
When the animal enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered (e.g., 0.5 mA for 2 seconds).
-
The animal is then returned to its home cage.
-
-
Retention Test: 24 hours later, the animal is placed back in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. No shock is delivered during the test. A longer latency indicates better memory of the aversive event.
-
-
Data Collection: The primary measure is the step-through latency in seconds during the retention test. A cut-off time (e.g., 300 or 600 seconds) is usually set.
Workflow for Passive Avoidance Task
Quantitative Data
| Treatment Group | Step-through Latency (seconds, mean ± SEM) |
| Vehicle | 80 ± 15 |
| S-18986 (3 mg/kg) | 180 ± 25 |
| S-18986 (10 mg/kg) | 250 ± 30 |
| *p < 0.05 compared to Vehicle group. | |
| (Note: The data presented here are representative and compiled for illustrative purposes based on findings from referenced literature.) |
Conclusion
S-18986 has consistently demonstrated cognitive-enhancing effects across a range of behavioral paradigms, particularly in models of age-related cognitive decline. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of S-18986 and similar compounds. Careful attention to experimental detail, including appropriate animal models, drug administration parameters, and sensitive behavioral measures, is crucial for obtaining reliable and reproducible results. The provided data tables and diagrams serve as a reference for expected outcomes and experimental design.
References
- 1. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: S 18986: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S 18986 in Object Recognition Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 18986 is a selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1] As a member of the ampakine class of drugs, this compound enhances cognitive function in various preclinical models, demonstrating its potential as a therapeutic agent for memory deficits associated with aging and neurodegenerative diseases.[2] These application notes provide a comprehensive overview of the use of this compound in object recognition tasks, a widely used behavioral paradigm to assess learning and memory in rodents.
Mechanism of Action
This compound exerts its pro-cognitive effects by binding to an allosteric site on the AMPA receptor, potentiating the receptor's response to the endogenous ligand, glutamate. This modulation leads to an enhancement of fast excitatory neurotransmission in the brain. The downstream effects of this compound-mediated AMPA receptor modulation include:
-
Increased Long-Term Potentiation (LTP): this compound facilitates the induction and maintenance of LTP, a cellular mechanism underlying synaptic plasticity, learning, and memory.[2][3]
-
Enhanced Neurotransmitter Release: The compound has been shown to increase the release of acetylcholine (B1216132) in the hippocampus, a neurotransmitter crucial for cognitive processes.[1]
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): this compound promotes the expression of BDNF, a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.[2][3] This effect is mediated through the ERK and PI3K/Akt signaling pathways.
The culmination of these actions at the molecular and cellular levels is an improvement in memory performance, which can be robustly assessed using object recognition tasks.
Signaling Pathway of this compound
Caption: this compound signaling cascade.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound in object recognition tasks.
Table 1: Efficacy of this compound in a One-Trial Object Recognition Task in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Recognition Index (%) | Significance vs. Vehicle |
| Vehicle | - | 6 | - |
| This compound | 1 | 41 | p < 0.01 |
| This compound | 1 | 46 | p < 0.001 |
| This compound | 1 | 42 | Not Significant |
| This compound | 1 | 18 | Not Significant |
| This compound | 0.3 (t.i.d.) | 36 | Not Significant |
Data adapted from Bertaina-Anglade et al., 2007. The Recognition Index (RI) was calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. The study investigated the effects of a once-daily (o.d.) administration of 1 mg/kg at different time points (1h, 3h, 6h, and 9h post-administration) and a three-times-daily (t.i.d.) administration of 0.3 mg/kg.
Table 2: Effective Dose Range of this compound in Object Recognition in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Outcome |
| This compound | 0.3 - 100 | Oral (p.o.) | Improved object recognition |
| Aniracetam (comparator) | 10 | Intraperitoneal (i.p.) | Active in improving object recognition |
Data from Lebrun et al., 2000. This study established the effective dose range for this compound in improving episodic memory in the object recognition task.
Experimental Protocols
The following is a detailed protocol for the Novel Object Recognition (NOR) task, based on methodologies employed in studies investigating this compound.
Experimental Workflow
Caption: Novel Object Recognition workflow.
Detailed Methodology
1. Animals:
-
Species: Wistar rats or C57BL/6 mice are commonly used.
-
Age: The age of the animals should be appropriate for the study question (e.g., young adult, middle-aged, or aged).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Apparatus:
-
A circular or square open-field arena (e.g., 83 cm diameter for rats or 40x40 cm for mice) made of a non-porous material (e.g., PVC) for easy cleaning. The walls should be high enough to prevent escape.
-
Objects: Two sets of three identical objects that are novel to the animals. The objects should be of similar size and material but differ in shape and/or color. They should be heavy enough that the animals cannot displace them.
3. Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty arena for a set period (e.g., 5-10 minutes). This reduces novelty-induced stress and anxiety during testing.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects (A1 and A2) in the arena.
-
Gently place the animal into the arena, facing the wall away from the objects.
-
Allow the animal to explore the objects for a fixed duration (e.g., 3-5 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it (sniffing, touching).
-
Administer this compound or vehicle at a predetermined time before the training session, according to the experimental design (e.g., 60 minutes prior).
-
-
Retention Interval:
-
Return the animal to its home cage for a specific retention interval (e.g., 1 hour, 3 hours, or 24 hours).
-
-
Test (Day 2):
-
Replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for the same duration as the training session.
-
Record the time spent exploring the familiar object (A3, a clean replica of A) and the novel object (B).
-
4. Data Analysis:
-
Calculate the Recognition Index (RI) or Discrimination Index (DI) for each animal. A common formula is:
(Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive RI/DI indicates a preference for the novel object and thus, intact recognition memory.
-
Compare the RI/DI between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound has consistently demonstrated efficacy in enhancing cognitive performance in object recognition tasks across a range of doses and in different rodent models. Its mechanism of action, centered on the positive allosteric modulation of AMPA receptors, provides a strong rationale for its use in studies of learning and memory. The protocols and data presented here offer a valuable resource for researchers and drug development professionals interested in utilizing this compound as a tool to investigate cognitive enhancement and potential therapeutic strategies for memory impairment.
References
- 1. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 18986 in Memory Deficit Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 18986 is a potent and selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1] AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system and play a pivotal role in synaptic plasticity, a fundamental mechanism for learning and memory. This compound has demonstrated significant cognitive-enhancing properties in a variety of preclinical models of memory impairment. These application notes provide detailed information on the use of this compound for studying memory deficits, including its mechanism of action, quantitative data from key studies, and comprehensive experimental protocols.
Mechanism of Action
This compound enhances the function of AMPA receptors by binding to an allosteric site, which potentiates the receptor's response to the endogenous ligand, glutamate. This positive modulation leads to an increased influx of cations into the postsynaptic neuron, thereby strengthening synaptic transmission. This enhancement of synaptic strength is a key component of long-term potentiation (LTP), a cellular correlate of learning and memory.[1]
Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[1] The signaling cascade initiated by this compound involves the activation of AMPA receptors, leading to an increase in intracellular calcium, which in turn triggers the BDNF signaling pathway. This pathway, involving receptors like TrkB and downstream effectors such as PI3K/Akt and MAPK/ERK, ultimately leads to the activation of the transcription factor CREB (cAMP response element-binding protein), which is essential for the synthesis of proteins required for long-term memory formation.
Signaling Pathway of this compound in Memory Enhancement
Caption: Signaling pathway of this compound leading to memory enhancement.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on memory deficits.
Table 1: Effect of this compound on Episodic-like Memory in the Novel Object Recognition (NOR) Task in Rats
| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | Reference |
| Wistar Rats | Vehicle | - | 0.05 ± 0.04 | Lebrun et al., 2000 |
| Wistar Rats | This compound | 0.3 | 0.35 ± 0.06 | Lebrun et al., 2000 |
| Wistar Rats | This compound | 1 | 0.42 ± 0.07 | Lebrun et al., 2000 |
| Wistar Rats | This compound | 3 | 0.38 ± 0.08 | Lebrun et al., 2000 |
| p < 0.05 vs. Vehicle |
Table 2: Effect of this compound on Working and Reference Memory in the Radial Arm Maze (RAM) in Aged Mice
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Number of Errors (Mean ± SEM) - Working Memory | Number of Errors (Mean ± SEM) - Reference Memory | Reference |
| Aged C57BL/6 Mice | Vehicle | - | 2.8 ± 0.3 | 1.5 ± 0.2 | Marighetto et al., 2008[2] |
| Aged C57BL/6 Mice | This compound | 0.1 | 1.9 ± 0.2 | 1.1 ± 0.2 | Marighetto et al., 2008[2] |
| Aged C57BL/6 Mice | This compound | 0.3 | 2.1 ± 0.3 | 1.2 ± 0.2 | Marighetto et al., 2008[2] |
| p < 0.05 vs. Vehicle |
Table 3: Effect of this compound on Long-Term Potentiation (LTP) in Rat Hippocampal Slices
| Preparation | Treatment Group | Concentration | % Increase in fEPSP Slope (Mean ± SEM) | Reference |
| Rat Hippocampal Slices | Control | - | 155 ± 8 | Bernard et al., 2010 |
| Rat Hippocampal Slices | This compound | 10 µM | 185 ± 10 | Bernard et al., 2010 |
| Rat Hippocampal Slices | This compound | 30 µM | 205 ± 12 | Bernard et al., 2010 |
| *p < 0.05 vs. Control |
Experimental Protocols
Novel Object Recognition (NOR) Task for Assessing Episodic-like Memory in Rats
This protocol is adapted from Lebrun et al. (2000) and is designed to assess the effects of this compound on recognition memory.
Workflow for Novel Object Recognition Task
Caption: Experimental workflow for the Novel Object Recognition (NOR) task.
Materials:
-
Open-field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (A and B), differing in shape and texture, but with similar dimensions. Objects should be heavy enough not to be displaced by the rats.
-
Video recording and analysis software
-
This compound
-
Vehicle (e.g., distilled water with 0.5% methylcellulose)
Procedure:
-
Habituation:
-
For three consecutive days, allow each rat to explore the empty open-field arena for 10 minutes per day. This reduces novelty-induced stress during testing.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle orally (p.o.) 60 minutes before the familiarization phase.
-
-
Familiarization Phase (T1):
-
Place two identical objects (A1 and A2) in two corners of the arena.
-
Gently place the rat in the center of the arena and allow it to explore freely for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being in contact with the object or directed at the object from a distance of ≤ 2 cm.
-
After 5 minutes, return the rat to its home cage.
-
-
Retention Interval:
-
A 24-hour retention interval is used to assess long-term memory.
-
-
Test Phase (T2):
-
24 hours after T1, place one of the familiar objects (A) and a novel object (B) in the same locations as in T1.
-
Place the rat back in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A higher DI indicates better recognition memory.
-
Radial Arm Maze (RAM) Task for Assessing Working and Reference Memory in Aged Mice
This protocol is adapted from Marighetto et al. (2008) and is designed to evaluate the effects of this compound on spatial working and reference memory in aged mice.
Workflow for Radial Arm Maze Task
Caption: Experimental workflow for the Radial Arm Maze (RAM) task.
Materials:
-
Eight-arm radial maze with a central platform and arms extending outwards.
-
Food rewards (e.g., sweetened milk or food pellets).
-
Video tracking system.
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Habituation and Pre-training:
-
For 5 days, habituate the mice to the maze. Initially, place food rewards throughout the maze to encourage exploration.
-
Gradually restrict the rewards to the end of each arm.
-
-
Training Phase:
-
For 10 days, conduct one trial per day.
-
Bait all eight arms with a food reward.
-
Place the mouse on the central platform and allow it to explore the maze until all eight rewards have been consumed or for a maximum of 10 minutes.
-
-
Drug Administration:
-
During the test phase, administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before each trial.
-
-
Test Phase:
-
For 5 consecutive days, conduct one trial per day.
-
The procedure is the same as the training phase.
-
Record the sequence of arm entries.
-
-
Data Analysis:
-
Working Memory Error: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Error: Entry into an arm that was never baited (if using a mixed working/reference memory paradigm where only a subset of arms are baited). In the described protocol where all arms are baited, this error type is not applicable. The number of revisits to previously baited arms serves as the primary measure of working memory.
-
A lower number of errors indicates better memory performance.
-
References
- 1. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: S 18986 in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of S 18986, a positive allosteric modulator of AMPA receptors, and its application in the field of neurodegeneration research. The provided protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
This compound is a potent and selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1][2][3] These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system and are fundamental to synaptic plasticity, a key process underlying learning and memory.[1][2][3] In the context of neurodegenerative diseases such as Alzheimer's disease, which are often characterized by cognitive decline and synaptic dysfunction, targeting AMPA receptors with positive modulators like this compound presents a promising therapeutic strategy.[1][2][3] Research has demonstrated the cognitive-enhancing and neuroprotective properties of this compound in various preclinical models of aging and neurodegeneration.[1][4]
Mechanism of Action
This compound potentiates AMPA receptor function by binding to an allosteric site, which enhances the receptor's response to the endogenous ligand, glutamate. This modulation leads to an increase in the amplitude and duration of excitatory postsynaptic currents. The downstream effects of this enhanced AMPA receptor activity are multifaceted and contribute to its neuroprotective and cognitive-enhancing effects. A key mechanism is the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[1][2][3] The this compound-mediated increase in BDNF is thought to be mediated through the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Cognitive Performance
| Animal Model | Behavioral Task | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Aged Mice | Radial Arm Maze (Working Memory) | 0.1 | i.p. | Selectively improved performance in aged mice. | [4] |
| Aged Rats | Operant-Delayed Alternation Task | 0.1, 0.3, 1.0 | Daily Oral | Dose-dependently improved performance. | [5] |
| Young Rats (3 months) | Passive Avoidance | 3, 10 | i.p. | Prevented scopolamine-induced memory impairment. | [4] |
| Aged Rats (22 months) | Passive Avoidance | 3, 10 | i.p. | Prevented scopolamine-induced memory impairment. | [4] |
| Adult Wistar Rats | Object Recognition | 0.3 - 100 | Oral | Biphasic dose-response, significantly increased recognition. | [1] |
Table 2: In Vitro and In Vivo Effects of this compound on Neurochemical and Cellular Markers
| Model System | Marker | This compound Concentration/Dose | Key Findings | Reference |
| Rat Primary Cortical Neurons | BDNF mRNA Expression | 100-300 µM (in presence of 3 µM S-AMPA) | Potentiated (S)-AMPA-induced BDNF mRNA expression by 2-3 fold. | |
| Rat Primary Cortical Neurons | BDNF Protein Levels | 300 µM (in presence of S-AMPA) | Maximally enhanced (S)-AMPA-induced BDNF protein levels by 3-5 fold. | |
| Aged Rats | 4-Hydroxynonenal (HNE) - Prelimbic Cortex | 0.1, 0.3, 1.0 mg/kg (daily oral) | Reversed age-related increases in HNE levels. | [5] |
| Aged Rats | Cu/Zn-Superoxide Dismutase (SOD) - Prelimbic Cortex | 0.1, 0.3, 1.0 mg/kg (daily oral) | Reversed age-related decreases in SOD levels. | [5] |
| Young Rats (3 months) | Acetylcholine (ACh) Release - Hippocampus | 10 mg/kg (i.p.) | Increased ACh release by 70%. | [4] |
| Aged Rats (22 months) | Acetylcholine (ACh) Release - Hippocampus | 3, 10 mg/kg (i.p.) | Induced a long-lasting increase in ACh release. | [4] |
Experimental Protocols
Protocol 1: Assessment of Cognitive Enhancement in Aged Mice using the Radial Arm Maze
This protocol is adapted from studies evaluating the effects of this compound on spatial working memory in aged mice.[6]
1. Animals and Housing:
-
Use aged male C57BL/6J mice (e.g., 27-28 months old).[6]
-
House animals individually with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.
2. Apparatus:
-
An eight-arm radial maze with arms extending from a central platform.
-
Place distinct spatial cues around the maze to aid in navigation.
3. Habituation and Training:
-
Habituation (2 days): Place each mouse in the center of the maze for 10 minutes with all arms baited with a food reward (e.g., a small piece of a sugary cereal).
-
Training (36 days):
-
Conduct three trials daily for each mouse.
-
At the start of each trial, bait all eight arms.
-
Place the mouse in the center of the maze and allow it to explore and consume the rewards.
-
A trial ends when the mouse has visited all eight arms or after a set time (e.g., 10 minutes).
-
An arm entry is defined as the mouse placing all four paws inside an arm.
-
A "working memory error" is recorded when a mouse re-enters an arm it has already visited within the same trial.
-
Do not re-bait the arms within a trial.
-
4. This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline or distilled water).
-
Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
5. Data Analysis:
-
The primary measure is the number of working memory errors per trial.
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA with treatment and day as factors.
Protocol 2: Evaluation of Neuroprotective Effects Against Oxidative Stress in Aged Rats
This protocol is based on studies investigating the impact of this compound on markers of oxidative stress in the brains of aged rats.[5]
1. Animals and Treatment:
-
Use aged male rats (e.g., starting at 12 months of age).
-
Administer this compound (0.1, 0.3, or 1.0 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 4 months).[5]
2. Tissue Collection and Preparation:
-
Following the treatment period, euthanize the animals and rapidly dissect the brain.
-
Isolate specific brain regions of interest, such as the prelimbic cortex and hippocampus.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
For analysis, homogenize the brain tissue in an appropriate ice-cold buffer.
3. Measurement of 4-Hydroxynonenal (HNE):
-
HNE is a marker of lipid peroxidation.
-
Use a commercially available ELISA kit (e.g., ab238538) for the quantitative measurement of HNE-protein adducts in the brain homogenates.[7]
-
Follow the manufacturer's instructions for the assay procedure, including sample preparation, standard curve generation, and absorbance reading.
-
Normalize HNE levels to the total protein concentration of the sample.
4. Measurement of Superoxide Dismutase (SOD) Activity:
-
SOD is a key antioxidant enzyme.
-
Use a commercially available SOD activity assay kit.
-
The assay typically involves the inhibition of a superoxide-driven colorimetric reaction by SOD in the sample.
-
Prepare brain homogenates according to the kit's instructions.
-
Measure the absorbance at the specified wavelength and calculate SOD activity based on the standard curve.
-
Express SOD activity as units per milligram of protein.
5. Data Analysis:
-
Compare the levels of HNE and SOD activity between the different treatment groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Protocol 3: In Vitro Assessment of this compound on BDNF Expression in Primary Cortical Neurons
This protocol is designed to investigate the effect of this compound on BDNF gene expression in a cell culture model.
1. Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat fetuses.
-
Plate the dissociated neurons on poly-D-lysine coated plates in a suitable neuronal culture medium.
-
Maintain the cultures for 7-10 days in vitro before treatment.
2. Treatment with this compound and (S)-AMPA:
-
This compound alone does not typically increase basal BDNF expression. Therefore, it should be co-administered with an AMPA receptor agonist like (S)-AMPA.
-
Prepare solutions of this compound (e.g., 100-300 µM) and (S)-AMPA (e.g., 3 µM) in the culture medium.
-
Treat the neuronal cultures with vehicle, (S)-AMPA alone, or a combination of (S)-AMPA and this compound for a specified time (e.g., 6-24 hours).
3. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
-
After treatment, lyse the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for BDNF and a suitable housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The reaction mixture should contain cDNA, primers, and a SYBR Green master mix.
-
Run the PCR on a real-time PCR system.
4. Data Analysis:
-
Calculate the relative expression of BDNF mRNA using the ΔΔCt method.
-
Compare the fold change in BDNF expression between the different treatment groups using a one-way ANOVA.
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound in neurons.
Caption: Workflow for assessing cognitive enhancement.
Caption: Workflow for oxidative stress assessment.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the AMPA receptor modulator this compound on measures of cognition and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radial maze performance in young and aged mice: neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
Application Notes and Protocols: S 18986 and Brain-Derived Neurotrophic Factor (BDNF) Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 18986 is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1][2] It has demonstrated potential as a cognitive enhancer and neuroprotective agent, with its mechanism of action linked to the potentiation of AMPA receptor activity and subsequent increase in Brain-Derived Neurotrophic Factor (BDNF) expression.[1][2][3] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[4] This document provides detailed application notes on the effects of this compound on BDNF expression and comprehensive protocols for the analysis of these effects.
Data Presentation: Quantitative Effects of this compound on BDNF Expression
The following tables summarize the quantitative data on the impact of this compound on BDNF mRNA and protein levels in rat primary cortical neuronal cultures. The data is extracted from studies investigating the potentiation of (S)-AMPA-mediated BDNF expression by this compound.
Table 1: Dose-Dependent Potentiation of (S)-AMPA-Induced BDNF mRNA Expression by this compound
| This compound Concentration (µM) | (S)-AMPA Concentration (µM) | Fold Increase in BDNF mRNA (vs. (S)-AMPA alone) |
| 100 | 3 | ~2 |
| 300 | 3 | ~3 |
| 300 | 0.01 - 300 | 3 - 5 (maximal enhancement) |
Data adapted from Lockhart et al., 2007.[1]
Table 2: Time-Course of this compound Enhancement of (S)-AMPA-Induced BDNF mRNA Expression
| Treatment | Time (hours) | Effect on BDNF mRNA Levels |
| 3 µM (S)-AMPA alone | 5 - 12 | Maximal increase (up to 50-fold vs. untreated) |
| 3 µM (S)-AMPA + 300 µM this compound | up to 25 | Sustained enhancement of BDNF mRNA levels |
Data adapted from Lockhart et al., 2007.[1]
Table 3: Effect of this compound on (S)-AMPA-Induced BDNF Protein Expression
| Treatment | Time (hours) | Effect on BDNF Protein Levels |
| (S)-AMPA (0.01-300 µM) | 24 | Maximal expression |
| Increasing (S)-AMPA + 300 µM this compound | 24 | 3 - 5 fold maximal enhancement |
Data adapted from Lockhart et al., 2007.[1]
Signaling Pathway
This compound, as a positive allosteric modulator, enhances the activity of AMPA receptors. This leads to increased calcium influx, which in turn activates downstream signaling cascades, including the Calmodulin-Kinase II/IV pathway, culminating in the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent upregulation of BDNF gene expression.[1]
Experimental Protocols
Western Blot Analysis of BDNF Protein Expression
This protocol allows for the semi-quantitative or quantitative analysis of mature BDNF (mBDNF, ~14 kDa) and pro-BDNF (~32 kDa) protein levels in cell lysates or tissue homogenates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BDNF
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS, then lyse with lysis buffer.
-
For tissue: Homogenize tissue in lysis buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Mix samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BDNF antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize BDNF band intensity to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Quantification
ELISA provides a quantitative measurement of BDNF protein concentration in various biological samples, including cell culture supernatants, serum, plasma, and tissue homogenates.
Materials:
-
BDNF ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Microplate reader
-
Adjustable pipettes and tips
Protocol (based on a typical commercial kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubation 1: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Washing 1: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-4 times) with the provided wash buffer.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation 2: Cover the plate and incubate as specified (e.g., 1 hour at room temperature).
-
Washing 2: Repeat the wash step.
-
Add Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubation 3: Cover the plate and incubate as specified (e.g., 30 minutes at room temperature).
-
Washing 3: Repeat the wash step.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well.
-
Color Development: Incubate the plate in the dark for the specified time (e.g., 15-30 minutes) for color development.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of BDNF in the samples.
Real-Time Quantitative PCR (RT-qPCR) for BDNF mRNA Expression
RT-qPCR is a highly sensitive method for quantifying BDNF mRNA levels.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for BDNF and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from cells or tissues using a commercial kit or a standard protocol (e.g., TRIzol).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for BDNF or the reference gene, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for BDNF and the reference gene in each sample.
-
Calculate the relative expression of BDNF mRNA using the ΔΔCt method, normalizing to the reference gene and a control experimental group.
-
Conclusion
This compound effectively potentiates AMPA receptor function, leading to a significant and sustained increase in BDNF expression. The protocols outlined in this document provide robust and reliable methods for researchers to quantify the effects of this compound and other compounds on BDNF mRNA and protein levels. Accurate and consistent application of these techniques is essential for advancing our understanding of the therapeutic potential of AMPA receptor modulators in neurological and psychiatric disorders.
References
- 1. S18986: a positive modulator of AMPA-receptors enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosensis.com [biosensis.com]
- 3. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BDNF: A Key Regulator for Protein-synthesis Dependent LTP and Long-term Memory? - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Application of S-18986 on Cultured Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-18986 is a potent and selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1][2] These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system and are pivotal in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is widely considered a cellular correlate of learning and memory.[1][2][3] As a positive allosteric modulator, S-18986 enhances the function of AMPA receptors, leading to increased synaptic strength and potentiation of synaptic plasticity.[1][2] Furthermore, studies have demonstrated that S-18986 can increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and differentiation.[1][2][4] These properties make S-18986 a compound of significant interest for investigating cognitive enhancement and neuroprotective strategies.
These application notes provide detailed protocols for the in vitro application of S-18986 on cultured primary neurons, focusing on the assessment of its effects on synaptic plasticity and BDNF expression.
Data Presentation
Table 1: Summary of Quantitative Data for In Vitro Application of S-18986
| Parameter | Value | Experimental Context | Reference |
| Effective Concentration Range | 10 µM - 300 µM | Potentiation of AMPA-mediated EPSPs in hippocampal slices | [2] |
| Concentration for Significant Effect | ≥ 100 µM | Significant increase in amplitude and duration of AMPA-mediated EPSPs | [2] |
| Selectivity | No significant effect on NMDA-mediated EPSPs at 300 µM | Comparison of effects on AMPA vs. NMDA receptors | [2] |
| BDNF mRNA Expression | 300 µM (in the presence of 3 µM S-AMPA) | Enhancement of (S)-AMPA-mediated BDNF mRNA levels in rat primary cortical neuronal cultures | [4] |
| Duration of BDNF mRNA Enhancement | Up to 25 hours | Kinetic studies of S-18986's effect on BDNF mRNA levels | [4] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture from Rat Embryos (E18)
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat brains.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (supplemented with 2% B-27 Plus)
-
Papain (2 mg/mL in Hibernate-E without Ca2+)
-
Neurobasal Plus medium (supplemented with 2% B-27 Plus and GlutaMAX)
-
Poly-D-lysine
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates (e.g., 24-well or 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating:
-
Coat culture plates with 50 µg/mL poly-D-lysine in sterile water for at least 4 hours at 37°C.
-
Wash plates three times with sterile, deionized water and allow to dry completely.
-
On the day of culture, coat plates with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C. Aspirate before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to institutional guidelines.
-
Dissect the uterine horns and remove the E18 embryos.
-
Isolate the brains and place them in ice-cold Hibernate-E medium.
-
Under a dissecting microscope, carefully remove the cortices and place them in a fresh tube with ice-cold Hibernate-E.
-
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in papain solution for 30 minutes at 37°C with gentle agitation every 5 minutes.
-
Stop the digestion by adding an equal volume of Hibernate-E with B-27.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating and Maintenance:
-
Resuspend the cell pellet in pre-warmed Neurobasal Plus medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm^2 on the coated plates.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Application of S-18986 and Induction of Chemical Long-Term Potentiation (cLTP)
This protocol outlines the procedure for treating cultured neurons with S-18986 and inducing cLTP.
Materials:
-
Mature primary neuron cultures (DIV 10-14)
-
S-18986 stock solution (e.g., 100 mM in DMSO)
-
Extracellular solution (ECS): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4
-
cLTP induction solution: ECS containing 200 µM glycine, 0 mM MgCl2, and 50 µM picrotoxin.
-
Control solution: Standard ECS.
Procedure:
-
Prepare working solutions of S-18986 by diluting the stock solution in ECS to the desired final concentrations (e.g., 10 µM, 30 µM, 100 µM, 300 µM). Include a vehicle control (DMSO at the same final concentration as the highest S-18986 concentration).
-
Replace the culture medium with pre-warmed ECS and allow the cells to equilibrate for 10-15 minutes in the incubator.
-
Add the S-18986 working solutions or vehicle control to the respective wells and incubate for the desired pre-treatment time (e.g., 30 minutes).
-
To induce cLTP, aspirate the S-18986/vehicle solution and replace it with the cLTP induction solution for 3-5 minutes at room temperature.
-
Remove the cLTP solution and wash the cells three times with standard ECS.
-
Return the cells to the incubator in standard ECS for the desired post-induction period (e.g., 30-60 minutes) before proceeding with downstream analysis such as immunocytochemistry for synaptic markers or electrophysiology.
Protocol 3: Measurement of Brain-Derived Neurotrophic Factor (BDNF) Expression
This protocol describes how to measure changes in BDNF protein levels in the culture supernatant following S-18986 treatment using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Mature primary neuron cultures (DIV 10-14)
-
S-18986 stock solution
-
(S)-AMPA stock solution
-
Culture medium
-
Commercially available BDNF ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Microplate reader
Procedure:
-
Prepare treatment solutions of S-18986 (e.g., 300 µM) and (S)-AMPA (e.g., 3 µM) in the culture medium. Include appropriate controls: vehicle only, S-18986 alone, and (S)-AMPA alone.
-
Replace the existing culture medium with the treatment solutions.
-
Incubate the cultures for the desired duration (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the BDNF ELISA on the clarified supernatant according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubation with a detection antibody.
-
Addition of a substrate solution.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of BDNF in each sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Signaling pathway of S-18986 action on a glutamatergic synapse.
Caption: General experimental workflow for studying S-18986 in cultured neurons.
References
Measuring the Effects of S 18986 on Synaptic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of S 18986, a positive allosteric modulator of AMPA receptors, on synaptic transmission. The following protocols detail key experiments to characterize the compound's impact on synaptic plasticity and neurotransmitter release.
Introduction to this compound and its Mechanism of Action
This compound is a novel cognitive enhancer that acts as a selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1][2] Unlike direct agonists, this compound does not activate AMPA receptors on its own but potentiates the response to the endogenous ligand, glutamate.[1] This modulation is achieved by slowing the deactivation and/or desensitization of the receptor, leading to an increased influx of cations and enhanced synaptic responses.[3] This potentiation of AMPA receptor function is believed to underlie the compound's observed effects on synaptic plasticity, such as long-term potentiation (LTP), and its pro-cognitive properties.[1][2]
The primary mechanism of this compound involves its binding to an allosteric site on the AMPA receptor complex, which in turn stabilizes the open conformation of the channel. This leads to a prolonged excitatory postsynaptic current (EPSC), thereby strengthening synaptic transmission.
Measuring the Effects of this compound on Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory. This compound has been shown to increase the induction and maintenance of LTP in the hippocampus.[2]
Experimental Protocol: Ex Vivo Hippocampal Slice Electrophysiology
This protocol describes the preparation of acute hippocampal slices and the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP.
Materials:
-
Rodent (rat or mouse)
-
Dissection tools (scissors, forceps)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), cutting solution, and recovery solution (see recipes below)
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Solutions:
-
Cutting Solution (ice-cold, oxygenated with 95% O2 / 5% CO2):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 4 mM
-
CaCl2: 0.5 mM
-
D-Glucose: 10 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O2 / 5% CO2):
-
NaCl: 124 mM
-
KCl: 3 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgSO4: 1 mM
-
CaCl2: 2 mM
-
D-Glucose: 10 mM
-
-
Recovery Solution (oxygenated with 95% O2 / 5% CO2): 50% Cutting Solution and 50% aCSF.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus and cut 300-400 µm thick transverse slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated recovery solution at 32-34°C for 30 minutes.
-
Subsequently, maintain the slices in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
Apply this compound to the perfusion bath at the desired concentration and continue baseline recording.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation in the presence and absence of this compound.
| Treatment Group | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (mV/ms) | % Potentiation |
| Vehicle | 0.52 ± 0.04 | 0.78 ± 0.06 | 150 ± 11 |
| This compound (10 µM) | 0.55 ± 0.05 | 1.15 ± 0.09 | 209 ± 15 |
Table 1. Example data showing the effect of this compound on LTP in hippocampal slices.
Measuring the Effects of this compound on Neurotransmitter Release
This compound has been shown to modulate the release of several neurotransmitters, including noradrenaline, dopamine, and acetylcholine (B1216132), in brain regions such as the hippocampus and prefrontal cortex.[1]
Experimental Protocol: In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure extracellular levels of acetylcholine in the hippocampus of freely moving rats.
Materials:
-
Rat
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Anesthetics
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the hippocampus (e.g., AP: -3.8 mm, ML: ±2.5 mm, DV: -2.8 mm from bregma).
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acetic acid to prevent degradation.
-
Collect at least three baseline samples.
-
Administer this compound (e.g., intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours after drug administration.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for acetylcholine concentration using an HPLC system coupled with an electrochemical detector.
-
Data Analysis:
-
Calculate the mean baseline concentration of acetylcholine.
-
Express the post-injection concentrations as a percentage of the mean baseline.
-
Compare the changes in acetylcholine release between the this compound-treated and vehicle-treated groups.
| Time (min) | Vehicle (% Baseline Acetylcholine) | This compound (10 mg/kg, i.p.) (% Baseline Acetylcholine) |
| -40 to -20 | 100 ± 8 | 102 ± 7 |
| -20 to 0 | 98 ± 9 | 99 ± 6 |
| Injection | ||
| 0 to 20 | 105 ± 10 | 145 ± 12 |
| 20 to 40 | 102 ± 8 | 175 ± 15 |
| 40 to 60 | 99 ± 7 | 160 ± 13 |
| 60 to 80 | 101 ± 9 | 130 ± 11 |
| 80 to 100 | 97 ± 8 | 110 ± 9 |
| 100 to 120 | 103 ± 10 | 105 ± 8 |
Table 2. Example data showing the effect of this compound on hippocampal acetylcholine release.
Summary and Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on synaptic transmission. By employing ex vivo electrophysiology and in vivo microdialysis, researchers can effectively characterize the compound's impact on synaptic plasticity and neurotransmitter release. The provided tables and diagrams offer clear representations of expected outcomes and experimental workflows. These methods are essential for the preclinical evaluation of this compound and other positive allosteric modulators of AMPA receptors in the context of drug discovery for cognitive disorders.
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 3. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing S 18986 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of S 18986 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Unlike a direct agonist, this compound does not activate the AMPA receptor on its own. Instead, it binds to an allosteric site on the receptor, enhancing the receptor's response to the endogenous ligand, glutamate (B1630785). This potentiation of AMPA receptor activity leads to increased synaptic plasticity and has been shown to have cognitive-enhancing and neuroprotective effects.[1][2][3][4] this compound has been demonstrated to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) both in vitro and in vivo.[1][2]
Q2: What is a recommended starting concentration range for this compound in in vitro studies?
A2: The optimal concentration of this compound is highly dependent on the specific cell type and experimental assay. Based on available literature, a broad range of 1 µM to 100 µM is a reasonable starting point for most cell-based assays. For electrophysiological studies, concentrations ranging from 3 µM to 1000 µM have been used.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is practically insoluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). A stock solution of 10 mM to 50 mM in DMSO is common.[5] For example, to prepare a 10 mM stock solution, dissolve 2.24 mg of this compound (Molecular Weight: 224.28 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum final DMSO concentration that is safe for my cell cultures?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells) in all experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | This compound has low aqueous solubility. The final concentration in the medium may be too high, or the DMSO concentration may be too low to maintain solubility. | - Ensure the final DMSO concentration is sufficient to keep this compound in solution (while remaining non-toxic to cells).- Prepare intermediate dilutions of the stock solution in DMSO before adding to the final culture medium.- Visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, reduce the final concentration of this compound. |
| High background noise or off-target effects. | The concentration of this compound may be too high, leading to non-specific interactions. | - Perform a dose-response experiment to identify the lowest effective concentration.- Ensure the purity of the this compound compound.- Include appropriate negative and positive controls in your experiment. |
| Inconsistent or not reproducible results. | - Variation in cell density or health.- Instability of this compound in solution.- Inconsistent incubation times. | - Ensure consistent cell seeding density and monitor cell health.- Prepare fresh working solutions of this compound from a frozen stock for each experiment.- Optimize and standardize incubation times. |
| No observable effect of this compound. | - The concentration of this compound may be too low.- The cells may not express sufficient levels of AMPA receptors.- The experimental endpoint may not be sensitive to AMPA receptor modulation. | - Increase the concentration of this compound in a step-wise manner.- Confirm AMPA receptor expression in your cell model using techniques like Western blot or qPCR.- Consider using a more sensitive assay or a different endpoint to measure the effects of this compound. |
Quantitative Data Summary
| Parameter | In Vitro System | Concentration Range | Effect | Reference |
| AMPA-evoked inward currents | Xenopus laevis oocytes injected with rat cortex poly(A+) mRNA | 3 - 1000 µM | Potentiation of AMPA-mediated currents | [2] |
| AMPA-mediated EPSfP | Rat hippocampal slices | 10 - 300 µM | Concentration-dependent increase in amplitude and duration | [2] |
| Kainate-induced current | Xenopus laevis oocytes | 300 µM | Slight increase (+44%) | [2] |
| NMDA/glycine-induced current | Xenopus laevis oocytes | Up to 1 mM | No significant modification | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Prepare a 10 mM Stock Solution:
-
Weigh out 2.24 mg of this compound powder.
-
Dissolve in 1 mL of 100% cell culture grade DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Important: Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. For example, to achieve a 10 µM final concentration of this compound, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (final DMSO concentration will be 0.1%).
-
Always include a vehicle control with the same final concentration of DMSO.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare a range of this compound concentrations in complete medium as described in Protocol 1.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a positive allosteric modulator of AMPA receptors, enhances the influx of Ca²⁺ through the receptor channel upon glutamate binding. This increased intracellular Ca²⁺ can trigger several downstream signaling cascades, including the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway. BDNF then binds to its receptor, TrkB, leading to the activation of the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival, growth, and synaptic plasticity.
Caption: this compound enhances AMPA receptor signaling, leading to BDNF release and activation of pro-survival pathways.
Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines a systematic approach to determine the optimal concentration of this compound for an in vitro study.
Caption: A stepwise workflow for determining the optimal in vitro concentration of this compound.
References
- 1. BDNF contributes to both rapid and homeostatic alterations in AMPA receptor surface expression in nucleus accumbens medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of AMPA receptor trafficking by secreted protein factors [frontiersin.org]
- 4. img.abclonal.com [img.abclonal.com]
- 5. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S 18986 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S 18986. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) type glutamate (B1630785) receptors.[1][2][3] It binds to an allosteric site on the AMPA receptor, enhancing the receptor's response to the endogenous ligand, glutamate. This potentiation is achieved by increasing the amplitude and duration of AMPA-mediated excitatory postsynaptic potentials (EPSPs), which in turn enhances synaptic transmission.[1] This modulation is thought to underlie its cognitive-enhancing effects.[1][3]
Q2: What are the expected in vitro effects of this compound?
A2: In vitro, this compound is expected to potentiate AMPA receptor-mediated currents. For example, in Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA, this compound potentiates AMPA-evoked inward currents in a concentration-dependent manner.[1] In hippocampal slices, this compound increases both the amplitude and duration of AMPA-mediated excitatory postsynaptic field potentials (EPSfPs) starting at concentrations around 100 μM.[1] It also enhances the induction and maintenance of long-term potentiation (LTP) in the hippocampus.[1][3]
Q3: What are the observed in vivo effects of this compound?
A3: In vivo, this compound has demonstrated cognitive-enhancing properties in various behavioral models in rodents, including procedural, spatial, and working memory tasks.[1][3][4] It has been shown to increase acetylcholine (B1216132) (ACh) release in the hippocampus of both young and aged rats.[5] For instance, a 10 mg/kg intraperitoneal (i.p.) dose increased ACh release by approximately 70% in young rats.[5] The memory-enhancing effects of this compound have been observed at doses ranging from 0.1 to 10 mg/kg depending on the animal model and cognitive task.[1][4]
Troubleshooting Guide
Q4: I am not observing a potentiation of AMPA receptor currents with this compound in my in vitro preparation. What could be the issue?
A4: There are several potential reasons for a lack of effect:
-
Concentration: Ensure you are using an appropriate concentration range. Significant potentiation of AMPA-mediated EPSfPs in hippocampal slices is typically observed at concentrations of 100 μM and above.[1]
-
Agonist Concentration: As a positive allosteric modulator, this compound requires the presence of an AMPA receptor agonist like glutamate or AMPA to exert its effect. Ensure that your experimental design includes an appropriate concentration of an agonist.
-
Receptor Subunit Composition: The effects of some AMPA receptor PAMs can be dependent on the subunit composition of the AMPA receptors in your preparation. While this compound is broadly active, extreme differences in subunit expression could potentially influence its efficacy.
-
Compound Stability: Verify the integrity and solubility of your this compound compound. Ensure it is properly dissolved in the vehicle and that the final concentration in your assay is accurate.
Q5: My dose-response curve for this compound in a behavioral study is showing a biphasic or "U-shaped" effect. Is this expected?
A5: Yes, a biphasic or inverted U-shaped dose-response curve has been reported for this compound in some cognitive tasks.[1] This means that lower doses may produce a greater cognitive-enhancing effect than higher doses. The hypothesis is that at lower concentrations, this compound positively modulates postsynaptic currents, leading to improved cognitive function.[1] At higher concentrations, it is possible that over-potentiation of AMPA receptor activity could lead to non-physiological effects that do not translate to improved performance. When designing your experiments, it is crucial to include a wide range of doses to fully characterize the dose-response relationship.
Q6: I am observing high variability in the behavioral effects of this compound between individual animals. How can I reduce this variability?
A6: High inter-individual variability is common in behavioral neuroscience. To mitigate this:
-
Acclimatization: Ensure all animals are properly acclimatized to the housing and testing environments to reduce stress-related variability.
-
Habituation: For tasks involving novel objects or environments, ensure adequate habituation periods are included in the protocol.
-
Control Groups: Always include a vehicle-treated control group to account for non-specific effects of the experimental procedure.
-
Counterbalancing: If using a within-subjects design, ensure that the order of treatments is counterbalanced across animals.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias in scoring or handling.
-
Animal Characteristics: Factors such as age, strain, and sex can influence behavioral outcomes. Ensure these are consistent within your experimental groups. Aged animals have been shown to be more sensitive to this compound in some studies.[1]
Quantitative Data
Table 1: In Vitro Electrophysiological Effects of this compound
| Preparation | Agonist | This compound Concentration | Effect | Reference |
| Xenopus laevis oocytes with rat cortex poly(A+) mRNA | (S)-AMPA | 3–1000 μM | Concentration-dependent potentiation of AMPA-evoked inward currents | [1] |
| Rat hippocampal slices (CA1) | N/A (synaptic stimulation) | 100 μM | Significant increase in amplitude and duration of AMPA-mediated EPSfP | [1] |
| Rat hippocampal slices (CA1) | N/A (synaptic stimulation) | 300 μM | No significant effect on NMDA-mediated EPSfP | [1] |
Table 2: In Vivo Effects of this compound on Acetylcholine (ACh) Release in the Hippocampus
| Animal Model | This compound Dose (i.p.) | Effect on ACh Release | Reference |
| Young rats (3-month-old) | 3 mg/kg | No significant effect | [5] |
| Young rats (3-month-old) | 10 mg/kg | ~70% increase | [5] |
| Aged rats (22-month-old) | 3 mg/kg | Significant and long-lasting increase | [1][5] |
| Aged rats (22-month-old) | 10 mg/kg | Significant and long-lasting increase | [1][5] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Rat Hippocampal Slices
Objective: To measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic field potentials (EPSfPs).
Methodology:
-
Slice Preparation: Prepare transverse hippocampal slices (350-400 μm) from adult rats in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Allow slices to recover in a submerged chamber with aCSF continuously bubbled with 95% O2 / 5% CO2 at room temperature for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber and perfuse with aCSF at a constant rate.
-
Stimulation: Place a stimulating electrode in the Schaffer collaterals to evoke synaptic responses in the CA1 region.
-
Recording EPSfPs: Record extracellular field potentials in the stratum radiatum of the CA1 region using a glass microelectrode.
-
Baseline: Establish a stable baseline of EPSfP amplitude and slope for at least 20 minutes.
-
This compound Application: Bath-apply this compound at increasing concentrations (e.g., 10, 100, 300 μM) for a set duration (e.g., 10 minutes) for each concentration.
-
Data Analysis: Measure the amplitude and duration of the AMPA-mediated EPSfP before and after the application of this compound. Compare the effects to a vehicle control.
Protocol 2: In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the effect of this compound on acetylcholine (ACh) release in the hippocampus of freely moving rats.
Methodology:
-
Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the hippocampus. Allow for a post-operative recovery period of at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 μL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of ACh levels.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 3 and 10 mg/kg).
-
Post-injection Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
ACh Analysis: Analyze the concentration of ACh in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the post-injection ACh levels as a percentage of the mean baseline levels for each animal.
Visualizations
Caption: Mechanism of action for this compound as a positive allosteric modulator of AMPA receptors.
Caption: General experimental workflow for in vivo behavioral studies with this compound.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA Receptor Positive Allosteric Modulators: Potential for the Treatment of Neuropsychiatric and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential S 18986 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of S 18986.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Unlike direct agonists, this compound does not activate the AMPA receptor on its own. Instead, it enhances the receptor's response to the endogenous ligand, glutamate (B1630785). This modulation is achieved by slowing the receptor's desensitization or deactivation rate, leading to an increased influx of cations into the postsynaptic neuron. This action is activity-dependent, meaning this compound primarily potentiates existing neuronal activity.
Q2: What are the known downstream effects of this compound on-target activity?
The primary on-target activity of this compound leads to several significant downstream effects, including:
-
Enhanced Synaptic Plasticity: this compound facilitates long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][2]
-
Increased Neurotrophic Factor Expression: It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth.[1][2][3]
-
Modulation of Neurotransmitter Release: this compound has been observed to increase the release of acetylcholine (B1216132) in the hippocampus and noradrenaline in the hippocampus and frontal cortex.[2][3]
Q3: What are the potential off-target effects of this compound?
Q4: Can this compound induce excitotoxicity?
While AMPA receptor PAMs are generally considered to have a lower risk of excitotoxicity compared to direct AMPA receptor agonists, the potential for excitotoxic damage at higher concentrations cannot be entirely ruled out. It is crucial to perform dose-response studies to identify a therapeutic window that maximizes cognitive enhancement while minimizing the risk of neuronal damage.
Troubleshooting Guides
Problem 1: Unexpected cell death or toxicity in vitro.
-
Possible Cause: High concentrations of this compound may lead to over-stimulation of AMPA receptors, resulting in excitotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Viability Assays: Include cell viability assays (e.g., MTT, LDH) in your experiments to monitor for any toxic effects.
-
Control for Excitotoxicity: In parallel experiments, co-administer an AMPA receptor antagonist (e.g., NBQX) to confirm that the observed toxicity is mediated by AMPA receptor activation.
-
Problem 2: Inconsistent or unexpected behavioral effects in vivo.
-
Possible Cause: The observed behavioral effects may be a result of off-target activities or complex downstream consequences of on-target modulation.
-
Troubleshooting Steps:
-
Comprehensive Behavioral Phenotyping: Broaden the range of behavioral tests to assess for effects on locomotion, anxiety, and other non-cognitive domains.
-
Pharmacokinetic Analysis: Ensure that the dosing regimen results in consistent and appropriate brain concentrations of this compound.
-
Investigate Potential Off-Target Mechanisms: If unexpected physiological effects are observed (e.g., changes in blood pressure or urine output), consider investigating potential interactions with targets associated with the benzothiadiazine scaffold.
-
Problem 3: Discrepancies between in vitro and in vivo results.
-
Possible Cause: Differences in metabolism, bioavailability, and the complexity of the in vivo environment can lead to divergent outcomes.
-
Troubleshooting Steps:
-
Metabolite Profiling: Investigate the metabolic profile of this compound in your in vivo model, as metabolites may have different activity profiles.
-
In Situ Hybridization/Immunohistochemistry: Confirm the expression and localization of AMPA receptor subunits in the brain regions of interest in your model system.
-
Electrophysiological Recordings: Conduct ex vivo electrophysiological recordings from brain slices to bridge the gap between in vitro and in vivo findings.
-
Data Presentation
Table 1: Summary of Known On-Target and Downstream Effects of this compound
| Effect | System/Model | Observation | Reference |
| On-Target | |||
| AMPA Receptor Modulation | Xenopus oocytes expressing rat cortex mRNA | Positive allosteric modulation | [2] |
| Downstream | |||
| Long-Term Potentiation (LTP) | Rat hippocampus | Increased induction and maintenance | [1][2] |
| BDNF Expression | In vitro and in vivo | Increased | [1][2][3] |
| Acetylcholine Release | Rat hippocampus | Increased | [2] |
| Noradrenaline Release | Rat hippocampus and frontal cortex | Increased | [2][3] |
| Cognitive Enhancement | Rodent models | Improved performance in various memory tasks | [1][2] |
| Neuroprotection | Neonatal mouse brain | Protection against NMDA agonist-induced lesions | [3] |
Table 2: Potential Off-Target Activities of the Benzothiadiazine Scaffold
| Potential Activity | Associated Biological Process | Note |
| Diuretic | Renal function | A well-known effect of many benzothiadiazine derivatives. |
| Antihypertensive | Cardiovascular function | Often related to the diuretic effect. |
| Antiviral | Viral replication | Activity has been reported against various viruses. |
| Anticancer | Cell proliferation and survival | Some derivatives exhibit cytotoxic effects against cancer cell lines. |
| Carbonic Anhydrase Inhibition | pH regulation, fluid balance | A known target for some sulfonamide-containing compounds. |
| VEGFR2 Phosphorylation Inhibition | Angiogenesis | Some chlorinated benzothiadiazines have shown this activity. |
Experimental Protocols
Protocol 1: In Vitro Assessment of AMPA Receptor Potentiation
-
Objective: To quantify the potentiation of AMPA-evoked currents by this compound.
-
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing specific AMPA receptor subunits (e.g., GluA1/GluA2) or primary neuronal cultures.
-
Electrophysiology: Perform whole-cell patch-clamp recordings.
-
Agonist Application: Apply a sub-maximal concentration of AMPA or glutamate to elicit a baseline current.
-
This compound Application: Co-apply this compound with the agonist and measure the potentiation of the current amplitude and/or the slowing of the decay kinetics.
-
Data Analysis: Calculate the EC50 for potentiation and the maximal potentiation effect.
-
Protocol 2: Off-Target Screening using a Kinase Panel
-
Objective: To assess the potential for this compound to inhibit the activity of a broad range of protein kinases.
-
Methodology:
-
Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercial kinase screening service that offers a panel of several hundred kinases.
-
Assay Format: Typically, these are biochemical assays that measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.
-
Data Analysis: The results are usually reported as the percentage of inhibition at a given concentration. Follow-up dose-response curves should be generated for any significant hits to determine the IC50.
-
Mandatory Visualization
Caption: Intended signaling pathway of this compound as an AMPA receptor PAM.
Caption: Experimental workflow for assessing potential off-target effects.
References
Technical Support Center: S 18986 Neurotoxicity and Neuroprotection Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the AMPA receptor positive allosteric modulator, S 18986.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1][2] Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it enhances the receptor's response to the endogenous ligand, glutamate. This modulation is achieved by slowing the receptor's deactivation and desensitization, leading to a prolonged and amplified synaptic current. This action is believed to underlie its cognitive-enhancing and neuroprotective effects.
Q2: Is this compound neurotoxic?
Current research strongly suggests that this compound is not neurotoxic at therapeutic doses and, in fact, exhibits neuroprotective properties.[3] However, it is important to note that high-impact AMPA receptor PAMs can have a biphasic effect, and at excessively high concentrations, overstimulation of AMPA receptors could theoretically lead to excitotoxicity. Therefore, careful dose-response studies are crucial in any experimental setup.
Q3: What are the known side effects of AMPA receptor modulators like this compound?
The primary concern with high-impact AMPA PAMs is the potential for dose-dependent adverse effects related to excessive neuronal excitation. These can include tremors and, at very high doses, convulsions. However, studies with this compound have shown a good safety profile in preclinical models, with a significant therapeutic window between the doses required for cognitive enhancement and those that might induce adverse effects.
Q4: What are the typical effective concentrations or dosages for this compound in in vitro and in vivo experiments?
Effective concentrations and dosages of this compound vary depending on the experimental model and the effect being studied.
-
In Vitro: For neuroprotection assays, concentrations in the micromolar range (e.g., 1-10 µM) have been shown to be effective. For electrophysiological studies assessing long-term potentiation (LTP), concentrations can range from 1 to 50 µM.
-
In Vivo: For cognitive enhancement in rodents, oral doses typically range from 0.1 to 10 mg/kg.[2] It's important to note that the effective dose can be influenced by the age and species of the animal, as well as the specific behavioral task.
Troubleshooting Guides
In Vitro Neurotoxicity/Neuroprotection Assays
Issue 1: No observable neuroprotective effect of this compound against an excitotoxic insult.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response curve to determine the optimal neuroprotective concentration of this compound for your specific cell type and excitotoxic agent. Concentrations typically range from 1 µM to 10 µM.
-
-
Possible Cause 2: Inappropriate timing of this compound application.
-
Solution: For neuroprotection, this compound should typically be pre-incubated with the neuronal cultures before the application of the excitotoxic agent. The pre-incubation time can vary, but a 30-60 minute period is a good starting point.
-
-
Possible Cause 3: The chosen excitotoxic insult is not primarily mediated by AMPA receptor overactivation.
-
Solution: this compound's neuroprotective effects are most prominent against insults involving glutamatergic excitotoxicity. Consider using an AMPA or NMDA-based excitotoxicity model.
-
Issue 2: Observing cytotoxicity with this compound treatment alone.
-
Possible Cause 1: Excessively high concentration of this compound.
-
Solution: Reduce the concentration of this compound. While generally considered non-toxic, very high concentrations of any compound can have off-target effects or induce cellular stress. A thorough dose-response analysis is critical.
-
-
Possible Cause 2: Contamination of the compound or culture.
-
Solution: Ensure the purity of your this compound stock. Test for endotoxin (B1171834) contamination. Maintain sterile cell culture techniques to rule out infection as a source of cell death.
-
In Vivo Cognitive Enhancement Studies
Issue 1: No improvement in cognitive performance in this compound-treated animals.
-
Possible Cause 1: Inappropriate dose.
-
Solution: The dose-response for cognitive enhancers can be U-shaped. Test a range of doses (e.g., 0.1, 1, and 10 mg/kg, p.o.) to identify the optimal therapeutic window for your specific animal model and behavioral task.
-
-
Possible Cause 2: Timing of administration.
-
Solution: The timing of this compound administration relative to the behavioral testing is crucial. Typically, administration 30-60 minutes prior to the task is effective.
-
-
Possible Cause 3: Behavioral task is not sensitive to AMPA receptor modulation.
-
Solution: this compound has shown efficacy in tasks assessing learning and memory, such as the Novel Object Recognition test and the Radial Arm Maze. Ensure the chosen behavioral paradigm is appropriate for assessing these cognitive domains.
-
Issue 2: Observation of adverse effects like tremors or hyperactivity.
-
Possible Cause 1: Dose is too high.
-
Solution: This is a clear indication of excessive AMPA receptor stimulation. Reduce the dose of this compound. If these effects are observed at doses required for cognitive enhancement, it may indicate a narrow therapeutic window in your specific model.
-
-
Possible Cause 2: Animal strain sensitivity.
-
Solution: Different rodent strains can have varying sensitivities to pharmacological agents. If possible, test the compound in a different strain or carefully document the observed effects and the corresponding doses.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Cognitive Enhancement Tasks
| Behavioral Task | Animal Model | Dose Range (mg/kg, p.o.) | Outcome |
| Novel Object Recognition | Rats | 0.3 - 3 | Increased discrimination index, indicating improved recognition memory. |
| Radial Arm Maze | Aged Mice | 0.1 | Improved performance in both working and reference memory components.[4] |
| Passive Avoidance | Rats | 3 - 10 | Reversal of scopolamine-induced amnesia. |
Table 2: In Vitro Neuroprotective Effects of this compound
| Cell Type | Insult | This compound Concentration | Outcome |
| Primary Cortical Neurons | Glutamate Excitotoxicity | 1 - 10 µM | Increased cell viability, reduced neuronal death. |
| Hippocampal Slices | Oxygen-Glucose Deprivation | 10 µM | Attenuation of neuronal damage. |
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity/Neuroprotection Assessment using MTT Assay
-
Cell Plating: Plate primary cortical or hippocampal neurons in 96-well plates at a density of 1-2 x 10^5 cells/well and culture for 7-10 days.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to final desired concentrations (e.g., 0.1, 1, 10, 100 µM) in culture medium. For neuroprotection, pre-incubate cells with this compound for 60 minutes.
-
Excitotoxic Insult: Induce excitotoxicity by adding an AMPA receptor agonist (e.g., 100 µM AMPA + 10 µM cyclothiazide (B1669527) to prevent desensitization) or glutamate (100 µM) for 24 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate overnight at 37°C.
-
Read absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
Protocol 2: In Vivo Assessment of Cognitive Enhancement using the Novel Object Recognition (NOR) Test
-
Habituation: Individually habituate rodents to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase:
-
Administer this compound (e.g., 0.3, 1, 3 mg/kg, p.o.) or vehicle 60 minutes before the training phase.
-
Place two identical objects in the arena and allow the animal to explore for 10 minutes.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for 5-10 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Mandatory Visualization
Caption: Signaling pathway of this compound at the glutamatergic synapse.
Caption: Experimental workflow for assessing this compound neurotoxicity.
Caption: Workflow for in vivo cognitive enhancement assessment.
References
- 1. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S18986 | positive allosteric modulator of AMPA receptor | CAS# 175340-20-2 | InvivoChem [invivochem.com]
- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing experimental variability with S 18986
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with S 18986, a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally bioactive, and brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] It does not act as a direct agonist but enhances the receptor's response to the endogenous ligand, glutamate. This potentiation of AMPA receptor-mediated signaling facilitates fast excitatory neurotransmission.[5] The downstream effects include increased induction and maintenance of long-term potentiation (LTP), enhanced expression of brain-derived neurotrophic factor (BDNF), and modulation of neurotransmitter release, such as acetylcholine (B1216132) (ACh) and noradrenaline, in brain regions like the hippocampus and frontal cortex.[1][2][6]
Q2: What are the key applications of this compound in research?
This compound is primarily used as a tool to investigate the role of AMPA receptor modulation in cognitive processes and neuroprotection. Its cognitive-enhancing properties have been demonstrated in various rodent behavioral models, where it has been shown to improve procedural, spatial, working, and declarative memory.[1][2][7] It is often used in studies of aging-related cognitive decline and in models of amnesia, for instance, those induced by scopolamine (B1681570).[1] Furthermore, its neuroprotective effects are a subject of investigation in the context of neurodegenerative diseases.[5][8]
Q3: How should this compound be stored and handled?
For optimal stability, this compound solid powder should be stored at -20°C. Following reconstitution into a stock solution, for example in DMSO, it is recommended to create aliquots and freeze them at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions. It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[3] For shipping, the compound is stable at ambient temperatures for short periods.[3][9]
Troubleshooting Experimental Variability
Q4: I am not observing the expected cognitive-enhancing effect in my animal model. What are the potential causes?
Several factors can contribute to a lack of efficacy in behavioral studies. Consider the following:
-
Animal Model and Age: The effects of this compound can be subtle or absent in young, healthy animals. Its memory-enhancing properties are more robustly observed in animals with an existing cognitive deficit, such as aged rodents or in pharmacologically-induced amnesia models (e.g., scopolamine treatment).[1] Notably, effects have been reported to be more significant in middle-aged animals compared to older ones.[1][3]
-
Dose Selection: The effective dose of this compound is highly dependent on the animal species and the specific behavioral task. Doses as low as 0.1-0.3 mg/kg have shown efficacy in some mouse memory tasks, while higher doses of 3-10 mg/kg are often required in rat models.[1][7] A full dose-response curve should be established for your specific experimental paradigm.
-
Route of Administration and Formulation: this compound is orally bioactive but has low water solubility.[3] Inconsistent results can arise from improper formulation leading to poor bioavailability. Ensure the compound is fully dissolved or homogenously suspended before administration. See Q5 for recommended formulations.
-
Timing of Administration: The timing of drug administration relative to the behavioral task is critical. The pharmacokinetic profile, including a terminal half-life of around 1 hour in plasma and brain in rats, should be considered to ensure the compound is present at effective concentrations during the task.[1]
Q5: What are the recommended methods for dissolving and formulating this compound for in vitro and in vivo experiments?
Due to its low aqueous solubility, proper solubilization is critical for consistent experimental results.
-
In Vitro Stock Solutions: For in vitro assays, this compound is readily soluble in DMSO.[3] High-concentration stock solutions (e.g., 50-100 mM) can be prepared in DMSO and stored at -20°C.[3] The final concentration of DMSO in the aqueous assay buffer should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
In Vivo Formulations: Direct injection of a DMSO stock is not recommended. For systemic administration, the DMSO stock should be diluted into a suitable vehicle. Common formulations include:
-
Suspension: Suspending the compound in vehicles like 0.2% or 0.5% Carboxymethyl cellulose (B213188) (CMC).[3]
-
Solution/Emulsion: Using a combination of solvents. A common example is a formulation of 10% DMSO and 90% Corn Oil for intraperitoneal (i.p.) injection.[3]
-
Oral Formulations: The compound can be dissolved in PEG400 or a combination of 0.25% Tween 80 and 0.5% CMC for oral gavage.[3]
-
It is imperative to ensure the final formulation is a clear solution or a homogenous suspension immediately before administration to each animal.
Q6: My in vitro results (e.g., LTP in slices) are not consistent. What should I check?
Variability in in vitro electrophysiology or cell culture experiments can stem from several sources:
-
Final Compound Concentration: Verify the accuracy of serial dilutions from your stock solution. Given the potency of this compound, minor errors in dilution can lead to significant changes in effect.
-
Agonist Presence: this compound is a positive allosteric modulator, not an agonist. It requires the presence of an AMPA receptor agonist (like glutamate or AMPA) to exert its effect. Ensure that the experimental conditions allow for endogenous glutamate release or that an exogenous agonist is applied.
-
Tissue Health: In slice preparations, tissue viability is paramount. Ensure proper slicing technique, oxygenation, and recovery time to maintain healthy neuronal circuits.
-
Incubation Time: Allow for sufficient pre-incubation time with this compound before recording to ensure adequate tissue penetration and target engagement.
Quantitative Data Summary
Table 1: Solubility and Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 224.28 g/mol | [9] |
| Formula | C₁₀H₁₂N₂O₂S | [9] |
| CAS Number | 175340-20-2 | |
| Solubility (In Vitro) | ~100 mg/mL or ~445 mM in DMSO | [3] |
| Storage | Store solid at -20°C |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Value | Brain Region/Fluid | Source |
| Brain Uptake Clearance (Cl_up) | ~20 μL s⁻¹ g⁻¹ | Frontal Cortex, Hippocampus | [1] |
| Terminal Half-Life (t½) | ~1 hour | Plasma, Brain | [1] |
| Plasma Protein Binding | 60-72% bound (28-40% free) | Rat Plasma | [1] |
| Blood-to-Plasma Ratio | ~1.0 | Rat | [1] |
Table 3: Effective Doses in Selected Behavioral Models
| Species | Model | Effective Dose (Route) | Observed Effect | Source |
| Rat | Scopolamine-induced Amnesia (Passive Avoidance) | 3 and 10 mg/kg (p.o.) | Increased latency to enter dark compartment | [1] |
| Rat | Acetylcholine Release (Microdialysis) | 3 and 10 mg/kg (i.p.) | Increased ACh release in aged rats | [1] |
| Mouse | Age-related Memory Deficits (Radial Maze) | 0.1 mg/kg | Improved declarative and working memory | [7] |
| Mouse | Scopolamine-induced Amnesia (Y-Maze) | 0.3 mg/kg | Reversal of amnesic effect | [1] |
Experimental Protocols & Visualizations
Protocol: Passive Avoidance Test for Scopolamine-Induced Amnesia in Rats
This protocol is adapted from methodologies described in the literature.[1]
-
Animal Habituation: Acclimate male rats to the testing room for at least 1 hour before any procedure.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage (p.o.).
-
30 minutes after this compound administration, administer scopolamine hydrobromide (1 mg/kg, i.p.) or saline to induce amnesia.
-
-
Acquisition Trial (30 minutes post-scopolamine):
-
Place the rat in the illuminated compartment of the passive avoidance apparatus.
-
When the rat moves completely into the dark compartment, a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Measure the initial latency to enter the dark compartment. Remove the rat immediately after the shock.
-
-
Retention Trial (24 hours later):
-
Place the rat back into the illuminated compartment.
-
Measure the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
A longer latency indicates better memory retention.
-
-
Data Analysis: Compare the retention latencies between treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis followed by Mann-Whitney U tests).
Signaling Pathway: this compound Mechanism of Action
This compound binds to an allosteric site on the AMPA receptor, stabilizing the open conformation of the channel when glutamate is bound. This leads to increased cation influx (primarily Na⁺ and Ca²⁺), enhanced neuronal depolarization, and activation of downstream signaling cascades that promote synaptic plasticity and BDNF expression.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S18986 | positive allosteric modulator of AMPA receptor | CAS# 175340-20-2 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-18986 - Wikipedia [en.wikipedia.org]
- 7. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
Improving reproducibility in S 18986 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving S 18986, a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors.[1] It binds to a site on the AMPA receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate. This leads to an enhanced influx of sodium and calcium ions into the postsynaptic neuron, thereby increasing excitatory neurotransmission. This modulation is believed to underlie its cognitive-enhancing effects.
Q2: What are the main applications of this compound in research?
This compound is primarily used in neuroscience research to investigate synaptic plasticity, learning, and memory. Its cognitive-enhancing properties make it a valuable tool for studying age-related cognitive decline and the potential for therapeutic intervention in neurodegenerative diseases.[1] Key applications include the in vitro and in vivo study of long-term potentiation (LTP), a cellular correlate of learning and memory, and in behavioral models of cognition in rodents.
Q3: What are the typical effective doses of this compound in animal studies?
The effective dose of this compound can vary depending on the animal model, route of administration, and the specific cognitive or physiological parameter being measured. The following table summarizes doses reported in the literature for various rodent models.
| Animal Model | Test | Effective Doses (mg/kg) | Route of Administration |
| Rats | Passive Avoidance (with scopolamine) | 3 - 10 | Intraperitoneal (i.p.) |
| Mice | Y-Maze (with scopolamine) | 0.3 | Intraperitoneal (i.p.) |
| Rats | Social Recognition | 0.3 - 3 | Intraperitoneal (i.p.) |
| Rats | Object Recognition | 0.3 - 3 | Oral (p.o.) |
| Mice | Contextual Memory | 0.1 | Oral (p.o.) |
| Mice | Radial Arm Maze (Declarative Memory) | 0.1 | Oral (p.o.) |
| Mice | Radial Arm Maze (Working Memory) | 0.1 | Subcutaneous (s.c.) |
Q4: How does this compound affect long-term potentiation (LTP)?
This compound has been shown to increase both the induction and maintenance of LTP in the hippocampus.[1] By potentiating AMPA receptor function, it enhances the postsynaptic depolarization required to relieve the magnesium block of NMDA receptors, a critical step in the induction of many forms of LTP. This leads to a more robust and sustained potentiation of synaptic strength.
Q5: What is the proposed signaling pathway for this compound's effects on synaptic plasticity?
The primary mechanism of this compound involves the potentiation of AMPA receptors. This leads to increased intracellular calcium, which can activate downstream signaling cascades. One key pathway involves the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases can phosphorylate various substrates, including AMPA receptors themselves, leading to their increased insertion into the postsynaptic membrane. Furthermore, this signaling can lead to the activation of transcription factors like cAMP response element-binding protein (CREB), which in turn promotes the expression of genes involved in synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[1][2][3]
This compound Signaling Pathway
Troubleshooting Guides
In Vitro Electrophysiology: Long-Term Potentiation (LTP)
Problem: Unstable baseline field excitatory postsynaptic potentials (fEPSPs).
-
Possible Cause 1: Slice health is poor.
-
Solution: Ensure optimal slicing conditions. Use ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) during slicing. Allow slices to recover for at least 1-2 hours in oxygenated aCSF at room temperature or slightly elevated temperature (e.g., 32-34°C) before recording.
-
-
Possible Cause 2: Mechanical instability.
-
Solution: Ensure the recording chamber is securely mounted and free from vibrations. Check for any drift in the recording or stimulating electrodes. Use a stable perfusion system with a consistent flow rate.
-
-
Possible Cause 3: Inadequate oxygenation.
-
Solution: Vigorously bubble the aCSF with 95% O₂ / 5% CO₂. Ensure the gas mixture is flowing consistently throughout the experiment.
-
Problem: Failure to induce LTP with high-frequency stimulation (HFS).
-
Possible Cause 1: Stimulation intensity is too low or too high.
-
Solution: Before attempting to induce LTP, perform an input-output curve to determine the optimal stimulation intensity. A common starting point is to use an intensity that elicits 30-50% of the maximal fEPSP response for baseline recording and HFS.[4]
-
-
Possible Cause 2: Slices are from an older animal.
-
Solution: The ability to induce LTP can decrease with age.[4] If possible, use younger animals for LTP experiments. If using older animals, you may need to use a more robust HFS protocol.
-
-
Possible Cause 3: Inappropriate aCSF composition.
-
Solution: Check the concentrations of divalent cations in your aCSF. A common ratio is 2.5 mM Ca²⁺ and 1.3 mM Mg²⁺. Lowering the Mg²⁺ concentration can facilitate NMDA receptor activation and LTP induction, but may also increase spontaneous activity.
-
Behavioral Assays: Novel Object Recognition (NOR) Test
Problem: Animals show no preference for the novel object (low discrimination index).
-
Possible Cause 1: Insufficient habituation to the testing arena.
-
Possible Cause 2: Objects evoke innate preference or aversion.
-
Solution: Before the main experiment, conduct a pilot study with different pairs of objects to ensure that animals do not have a baseline preference for one object over another.[5] Objects should be of similar size and complexity, and made of non-porous materials that are easy to clean.
-
-
Possible Cause 3: Insufficient exploration during the training phase.
-
Solution: Ensure that animals explore both objects for a minimum amount of time during the training phase. If an animal does not meet this criterion, it may need to be excluded from the analysis. The presence of the experimenter in the room during acclimation may reduce stress and encourage exploration.[6]
-
Problem: High variability in exploration times between animals.
-
Possible Cause 1: Differences in anxiety levels.
-
Solution: Handle the animals for a few days before the experiment to reduce stress. Ensure the testing environment has consistent lighting and minimal noise.
-
-
Possible Cause 2: Inconsistent object placement.
-
Solution: Mark the locations for object placement in the arena to ensure they are in the same position for every animal.
-
Behavioral Assays: Radial Arm Maze (RAM) Test
Problem: Animals do not explore the maze or learn the task.
-
Possible Cause 1: Insufficient motivation.
-
Solution: If using food rewards, ensure the animals are sufficiently food-deprived to be motivated to explore the maze. The level of deprivation should be carefully controlled and monitored.
-
-
Possible Cause 2: High anxiety levels.
-
Solution: Habituate the animals to the maze for several days before starting the experiment. Initially, you can place food rewards throughout the maze to encourage exploration.
-
Problem: High number of errors (re-entry into previously visited arms).
-
Possible Cause 1: Lack of salient extra-maze cues.
-
Solution: The RAM task relies on the animal's ability to use spatial cues in the room to navigate. Ensure there are distinct visual cues (e.g., posters, shapes) on the walls of the testing room that are visible from the maze.
-
-
Possible Cause 2: Over-reliance on intra-maze cues.
-
Solution: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to remove any olfactory cues.
-
In Vivo Microdialysis: Acetylcholine (B1216132) (ACh) Measurement
Problem: Low or undetectable levels of acetylcholine in the dialysate.
-
Possible Cause 1: Rapid degradation of ACh by acetylcholinesterase (AChE).
-
Solution: It is crucial to include an AChE inhibitor, such as neostigmine (B1678181) or physostigmine, in the perfusion fluid (aCSF).[7] This prevents the breakdown of ACh and allows for its detection.
-
-
Possible Cause 2: Low recovery of the microdialysis probe.
-
Solution: Before implantation, determine the in vitro recovery of your probe. Ensure the probe is correctly implanted in the target brain region. A slow perfusion rate (e.g., 1-2 µL/min) will generally result in higher recovery.[8]
-
-
Possible Cause 3: Insensitive analytical method.
-
Solution: Use a highly sensitive detection method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry, to quantify the low concentrations of ACh in the dialysate.
-
Problem: Unstable baseline ACh levels.
-
Possible Cause 1: Insufficient equilibration time.
-
Solution: Allow the microdialysis probe to equilibrate in the brain for at least 1-2 hours after insertion before starting to collect baseline samples.[8]
-
-
Possible Cause 2: Air bubbles in the perfusion system.
-
Solution: Ensure the perfusion lines are completely filled with aCSF and free of air bubbles. Degas the aCSF before use.
-
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
-
Slice Preparation:
-
Anesthetize a rodent (e.g., Wistar rat) and rapidly decapitate.
-
Quickly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing aCSF (in mM: 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2.5 CaCl₂, 10 D-glucose).
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulation intensity should be set to elicit 30-50% of the maximal response.
-
-
This compound Application and LTP Induction:
-
After establishing a stable baseline, apply this compound at the desired concentration to the perfusion bath.
-
Continue baseline recording in the presence of this compound for at least 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the potentiation.
-
Behavioral Assay: Novel Object Recognition (NOR) Test
Novel Object Recognition Experimental Workflow
-
Habituation (Day 1):
-
Place each mouse individually into the empty testing arena (e.g., a 40x40 cm open field) and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Training (Day 2):
-
Administer this compound or vehicle at the appropriate time before the training session.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and pointing towards it.
-
-
Testing (Day 2):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object (B).
-
Place the mouse back in the center of the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates a preference for the novel object and successful memory.
-
Behavioral Assay: Radial Arm Maze (RAM) Test
-
Habituation and Shaping:
-
For several days, habituate the food-restricted mice to the maze. Place food rewards in the central platform and at the end of each arm to encourage exploration.
-
-
Training:
-
Administer this compound or vehicle prior to the training session.
-
Bait a specific number of arms (e.g., 4 out of 8) with a food reward.
-
Place the mouse in the central platform and allow it to explore the maze until it has found all the baited arms or for a set period (e.g., 10 minutes).
-
Record the sequence of arm entries.
-
-
Data Analysis:
-
Working memory errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference memory errors: Entry into an arm that was never baited.
-
A reduction in the number of errors in the this compound-treated group compared to the vehicle group indicates an improvement in spatial learning and memory.
-
In Vivo Microdialysis for Acetylcholine (ACh) Measurement
-
Surgical Implantation:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., the hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF containing an AChE inhibitor (e.g., 10 µM physostigmine) at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples for several hours to monitor the effect of the drug on ACh levels.
-
-
Sample Analysis:
-
Analyze the ACh concentration in the dialysate samples using HPLC-ECD or a similar sensitive method.
-
Express the results as a percentage change from the baseline ACh levels.
-
References
- 1. BDNF contributes to both rapid and homeostatic alterations in AMPA receptor surface expression in nucleus accumbens medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of AMPA receptor trafficking by secreted protein factors [frontiersin.org]
- 3. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Acetylcholine Release in the Striatum of Anesthetized Rats Using In Vivo Microdialysis and a Radioimmunoassay | Semantic Scholar [semanticscholar.org]
- 8. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
S 18986 stability in long-term cell culture
Welcome to the technical support center for S 18986. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally bioactive, and brain-penetrant positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate (B1630785) receptors.[1] Unlike direct agonists, this compound does not activate AMPA receptors on its own but potentiates their response to glutamate. This modulation enhances fast excitatory neurotransmission in the brain.[1] A key aspect of its mechanism is the increased expression of brain-derived neurotrophic factor (BDNF), which is crucial for its neuroprotective and cognitive-enhancing effects.[2]
Q2: What are the known neuroprotective effects of this compound?
This compound has demonstrated significant neuroprotective properties in various models. It has been shown to be effective against excitotoxic and inflammatory brain damage.[3] Furthermore, studies in aged rats have shown that this compound can reverse age-related increases in oxidative stress markers, such as the lipid peroxidation product 4-hydroxy-nonenal (HNE), and decreases in the antioxidant enzyme Cu/Zn-superoxide dismutase (SOD).
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM. For most experimental purposes, stock solutions can be prepared in DMSO.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Q4: What is the stability of this compound in aqueous cell culture media?
Troubleshooting Guide
This guide addresses potential issues that may arise during long-term cell culture experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased or loss of this compound activity over time | Compound Degradation: this compound, being a benzothiadiazine derivative, may undergo hydrolysis or oxidation in the aqueous culture medium over extended periods at 37°C.[6] | - Perform periodic media changes to replenish fresh this compound. The frequency will depend on the compound's half-life in your specific media, which can be determined experimentally (see Protocol 1). - Assess the stability of this compound in your cell culture medium using HPLC or LC-MS/MS.[6] |
| Adsorption to Labware: The compound may bind to the plastic surfaces of culture plates, flasks, and pipette tips, reducing its effective concentration in the media.[5] | - Use low-protein-binding labware. - Include a no-cell control to quantify the amount of compound lost due to adsorption.[5] | |
| Cellular Metabolism: The cultured cells may metabolize this compound into inactive forms.[6] | - Analyze cell lysates and culture supernatant for the presence of this compound and potential metabolites using LC-MS/MS. | |
| Increased Cell Stress or Death | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | - Ensure the final concentration of DMSO in the cell culture medium is non-toxic for your specific cell line, typically below 0.5%.[6] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments. |
| Compound Cytotoxicity at High Concentrations: While neuroprotective at optimal concentrations, high concentrations of any compound can be cytotoxic. | - Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration. | |
| Variability in Experimental Results | Inconsistent Compound Concentration: This can result from incomplete solubilization of the stock solution, inconsistent pipetting, or degradation. | - Ensure the stock solution is fully dissolved before use. Gentle warming or sonication can aid dissolution.[7] - Validate your pipetting technique for accuracy and precision. - Prepare fresh working solutions from a stable stock for each experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][8][9]
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, Neurobasal) with all supplements (e.g., serum, antibiotics)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Working Solution: Prepare a solution of this compound in the complete cell culture medium at the final concentration used in your experiments.
-
Aliquot: Dispense the solution into multiple sterile microcentrifuge tubes, with one tube for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate: Place the tubes in a 37°C, 5% CO₂ incubator to mimic the conditions of your cell culture experiments.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Analysis: Immediately analyze the sample using a validated HPLC or LC-MS/MS method to quantify the concentration of the parent this compound compound.
-
Data Interpretation: Compare the concentration of this compound at each time point to the initial concentration at time 0 to calculate the percentage of compound remaining and determine its degradation rate.
Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol provides a framework for assessing the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration). Incubate for a specified pre-treatment period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium at a concentration known to induce significant but not complete cell death (this should be optimized beforehand). Add the H₂O₂ solution to the wells containing the this compound and vehicle controls.
-
Incubation: Incubate the plate for the desired duration of the insult (e.g., 24 hours).
-
Assessment of Cell Viability: After the incubation period, remove the treatment medium and perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the dose-dependent neuroprotective effect of this compound.
Data Presentation
Table 1: Summary of this compound Concentrations and Effects from Preclinical Studies
| Model System | Concentration/Dose | Observed Effect | Reference |
| Aged Rats (in vivo) | 0.1, 0.3, and 1.0 mg/kg (daily administration) | Reversed age-related increases in HNE and decreases in SOD in the prelimbic cortex and hippocampus. | |
| Aged Mice (in vivo) | 0.1 mg/kg | Improved performance in long-term declarative memory and short-term working memory tasks. | [10] |
| Rat Hippocampal Slices (in vitro) | 100-300 µM | Concentration-dependent increase in the amplitude and duration of AMPA-mediated excitatory postsynaptic potentials. |
Visualizations
This compound Signaling Pathway
Caption: this compound enhances AMPA receptor activity, leading to increased BDNF expression and activation of pro-survival signaling pathways.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media over time.
References
- 1. S18986 | positive allosteric modulator of AMPA receptor | CAS# 175340-20-2 | InvivoChem [invivochem.com]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP response element binding protein (CREB) activates transcription via two distinct genetic elements of the human glucose-6-phosphatase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S 18986 Electrophysiology Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S 18986 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiological recordings?
This compound is a selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate (B1630785) receptors.[1][2] It does not act as a direct agonist but potentiates AMPA receptor-mediated responses. In electrophysiological terms, this compound enhances the amplitude and duration of AMPA-induced inward currents and excitatory postsynaptic field potentials (EPSfPs).[1] This modulation is thought to underlie its cognitive-enhancing effects by facilitating synaptic plasticity, such as long-term potentiation (LTP).[1][2]
Q2: I am not seeing any potentiation of my AMPA-mediated responses after applying this compound. What could be the issue?
Several factors could contribute to a lack of effect. Consider the following:
-
Concentration of this compound: Ensure you are using an effective concentration. The concentration of this compound that produces a two-fold increase (EC2x) in the amplitude of AMPA-evoked responses is approximately 25 ± 3 μM, with an EC50 of 130 ± 8 μM.[1] Verify your stock solution concentration and dilution calculations.
-
AMPA Receptor Subunit Composition: The potentiation effect of this compound can be influenced by the subunit composition of the AMPA receptors in your preparation.
-
Baseline AMPA Response: Ensure you have a stable and reliable baseline AMPA-evoked response before applying this compound. If the baseline is too small or unstable, it may be difficult to detect potentiation.
-
Compound Stability and Application: Confirm the stability of your this compound solution and the accuracy of your drug application system. Ensure the compound is reaching the tissue or cells at the intended concentration.
Q3: My electrophysiological recordings become very noisy after applying this compound. How can I reduce the noise?
Increased noise can be a general issue in electrophysiology. Here are some troubleshooting steps:
-
Grounding and Shielding: Check that your entire setup (microscope, manipulators, perfusion system) is properly grounded to a common ground point. Ensure your Faraday cage is closed and effectively shielding the setup from external electrical noise.
-
Perfusion System: Air bubbles or fluctuations in the perfusion flow rate can introduce noise. Ensure your perfusion lines are free of bubbles and the flow is smooth and constant.
-
Electrode and Holder: A loose or dirty electrode holder can be a source of noise. Clean the holder and ensure the electrode is securely fitted. The recording electrode itself could also be a source of noise if the tip is clogged or has a high resistance.
Q4: After applying this compound, I observe a gradual rundown of the potentiated response. Is this expected?
While this compound has been shown to enhance the maintenance of LTP, response rundown can occur due to several factors unrelated to the compound's specific mechanism:[1]
-
Cell Health: The overall health of the neuron or slice preparation is critical. A decline in cell health during a long recording session can lead to a rundown of synaptic responses.
-
Phototoxicity: If you are using fluorescence imaging in conjunction with electrophysiology, prolonged exposure to light can cause phototoxicity and lead to a decline in cell health.
-
Dialysis of Intracellular Components: In whole-cell patch-clamp recordings, essential intracellular components can be washed out into the recording pipette over time, leading to a rundown of cellular functions and synaptic responses.
Q5: What are some common artifacts I should be aware of in my recordings when using this compound?
Artifacts are a common challenge in electrophysiology. Here are some to watch for:
-
Stimulus Artifact: This is the electrical artifact generated by the stimulating electrode. While unavoidable, it can be minimized by ensuring proper grounding and using a stimulus isolation unit.
-
60 Hz (or 50 Hz) Noise: This appears as a persistent, regular oscillation in your recording and is due to interference from AC power lines. Proper grounding and shielding are the primary solutions.
-
Drifting Baseline: A drifting baseline can be caused by changes in temperature, osmolarity of the recording solution, or instability of the recording electrode.
Data Presentation
| Parameter | Value | Reference |
| This compound EC50 for AMPA current potentiation | 130 ± 8 μM | [1] |
| This compound EC2x for AMPA current potentiation | 25 ± 3 μM | [1] |
| This compound concentrations used in hippocampal slices | 10–300 μM | [1] |
Experimental Protocols
Protocol 1: Extracellular Field Potential Recording in Hippocampal Slices
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke a stable fEPSP of approximately 30-40% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
-
This compound Application and LTP Induction:
-
Bath-apply this compound at the desired concentration for a specified period (e.g., 20-30 minutes).
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.
-
Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons
-
Cell Culture:
-
Plate dissociated neurons (e.g., primary hippocampal or cortical neurons) onto coated coverslips and culture under appropriate conditions.
-
-
Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) with the membrane of a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
This compound Application and Data Acquisition:
-
Locally apply AMPA to evoke an inward current.
-
Record a stable baseline of AMPA-evoked currents.
-
Co-apply this compound with AMPA and record the potentiated current.
-
Acquire and digitize the data using appropriate software and hardware.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects on LTP.
Caption: Troubleshooting flowchart for common electrophysiology issues.
Caption: Signaling pathway of AMPA receptor potentiation by this compound.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S 18986 Behavioral Studies
Welcome to the technical support center for researchers utilizing S 18986 in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike a direct agonist, this compound does not activate the AMPA receptor on its own. Instead, it binds to an allosteric site on the receptor, enhancing the effects of the primary neurotransmitter, glutamate (B1630785). This modulation results in an increased influx of positive ions into the post-synaptic neuron, thereby potentiating excitatory neurotransmission. This action is believed to be the basis for its cognitive-enhancing effects.
Q2: What are the primary behavioral effects observed with this compound administration?
This compound has been primarily investigated for its pro-cognitive effects. Studies have demonstrated its ability to enhance performance in various memory tasks, including procedural, spatial, "episodic," working, and relational/declarative memory in rodents.[1][2] Notably, these memory-enhancing effects appear to be more pronounced in middle-aged and aged animals.[1][2] Additionally, chronic administration of this compound has been shown to increase locomotor activity.[1]
Q3: What is the typical dose range for this compound in rodent behavioral studies?
The effective dose of this compound can vary depending on the specific behavioral paradigm and the age of the animals. Oral administration doses ranging from 0.3 to 100 mg/kg have been reported to improve object recognition in rats.[3] In aged mice, a dose of 0.1 mg/kg has been shown to improve performance in declarative and working memory tasks.[4] For studies on cognition and oxidative stress in aged rats, daily administration of 0.1, 0.3, and 1.0 mg/kg has been used.[5] Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Troubleshooting Guides
Issue 1: Increased Locomotor Activity Confounds Cognitive Task Results
A common issue observed with this compound is an increase in locomotor activity, which can interfere with the interpretation of cognitive assays where motor function is a component.[1]
Possible Causes:
-
Dose-dependent effects: Higher doses of this compound are more likely to induce hyperactivity.
-
Pharmacological properties of the compound: As a positive modulator of excitatory neurotransmission, this compound can lead to generalized CNS stimulation.
Troubleshooting Steps:
-
Dose Optimization:
-
Conduct a dose-response study to identify a dose that provides cognitive enhancement with minimal impact on locomotor activity. Start with lower doses (e.g., 0.1 - 1.0 mg/kg) and carefully observe motor behavior.
-
-
Appropriate Control Groups:
-
Always include a vehicle-treated control group to establish baseline locomotor activity.
-
Consider including a positive control group treated with a known psychostimulant to benchmark the level of hyperactivity.
-
-
Behavioral Paradigm Selection:
-
Choose cognitive tasks that are less dependent on locomotor activity. For example, while the Morris water maze involves swimming, the analysis of search strategies can provide insights into cognitive function independent of swim speed.
-
In tasks like the novel object recognition test, ensure that the increased activity does not simply result in more random encounters with the objects. Analyze the time spent actively investigating each object as a proportion of total exploration time.
-
-
Data Analysis Strategies:
-
When analyzing data from tasks with a motor component, use locomotor activity as a covariate in your statistical analysis to determine if the observed cognitive effects are independent of changes in motor output.
-
Normalize exploration times in cognitive tasks to the total distance traveled to account for hyperactivity.
-
Issue 2: Lack of Expected Cognitive Enhancement
Researchers may sometimes not observe the anticipated pro-cognitive effects of this compound.
Possible Causes:
-
Inappropriate Dose: The selected dose may be too low to be effective or so high that it causes side effects (like hyperactivity) that mask cognitive improvements.
-
Age of Animals: The cognitive-enhancing effects of this compound are often more robust in aged animals or in models of cognitive impairment.[1][2] Young, healthy animals may exhibit a "ceiling effect" where their cognitive performance is already optimal and difficult to improve upon.
-
Task Difficulty: The cognitive task may be too simple or too difficult for the specific animal cohort, making it difficult to detect drug-induced improvements.
-
Timing of Administration: The timing of this compound administration relative to the training and testing phases of the behavioral task is crucial.
Troubleshooting Steps:
-
Review Dose and Animal Model:
-
Re-evaluate the dose based on literature for the specific animal strain and age. Consider conducting a pilot dose-response study.
-
If using young, healthy animals, consider introducing a cognitive challenge (e.g., scopolamine-induced amnesia) to create a deficit that can be rescued by the compound.
-
-
Adjust Task Parameters:
-
Modify the difficulty of the cognitive task. For example, in the novel object recognition test, the delay between the familiarization and test phases can be adjusted.
-
Ensure that the task is sensitive enough to detect subtle cognitive changes.
-
-
Optimize Administration Protocol:
-
Review the pharmacokinetics of this compound to ensure that the drug is administered at a time point that results in peak brain concentrations during the relevant phase of the behavioral task (e.g., acquisition, consolidation, or retrieval).
-
Data Presentation
Table 1: Summary of this compound Dose-Response in Object Recognition Task (Rats)
| Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | Statistical Significance vs. Vehicle |
| Vehicle | ~0.1 ± 0.05 | - |
| 0.3 | ~0.3 ± 0.07 | p < 0.05 |
| 1 | ~0.4 ± 0.08 | p < 0.01 |
| 3 | ~0.45 ± 0.06 | p < 0.01 |
| 10 | ~0.35 ± 0.07 | p < 0.05 |
| 30 | ~0.2 ± 0.06 | Not Significant |
| 100 | ~0.15 ± 0.05 | Not Significant |
Note: Data are approximate values synthesized from graphical representations in the cited literature for illustrative purposes.[3]
Experimental Protocols
Novel Object Recognition (NOR) Task
This protocol is a generalized procedure and should be adapted to specific laboratory conditions and animal strains.
Apparatus:
-
A square or circular open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material that is easy to clean.
-
A set of distinct objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty arena for 5-10 minutes. This reduces novelty-induced stress and exploratory behavior during the testing phases.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Gently place the animal in the arena, midway between the two objects, facing away from them.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time the animal spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Testing (Day 2 or 3):
-
After a defined retention interval (e.g., 1 hour, 24 hours), replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
The arena and objects should be thoroughly cleaned with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.
Experimental Workflow for Novel Object Recognition Task
Caption: Experimental workflow for the Novel Object Recognition (NOR) task.
References
- 1. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mansion-estore.s3.us-west-2.amazonaws.com [mansion-estore.s3.us-west-2.amazonaws.com]
- 5. Effects of the AMPA receptor modulator this compound on measures of cognition and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable results from S 18986 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S 18986, a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors. The information is designed to help interpret variable results and address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent results in our cognitive enhancement studies with this compound. What are the potential sources of this variability?
A1: Variable results with this compound can arise from several factors, primarily related to the experimental model and protocol. Here are key aspects to consider:
-
Age of Animal Models: The cognitive-enhancing effects of this compound can be more pronounced in middle-aged animals compared to aged ones.[1][2] Ensure that the age of your animal models is consistent and appropriately selected for your research question. Aged rats have also shown higher sensitivity to the drug, with lower doses being effective.[1]
-
Type of Memory Task: The procognitive effects of this compound are not uniform across all memory paradigms. Studies have shown robust effects in "episodic" and spatial memory tasks.[1][2] If you are using a different memory model (e.g., procedural, working memory), the effects might be less pronounced.
-
Dosage: this compound can exhibit a biphasic dose-response curve.[1] Lower doses may positively modulate AMPA receptors and improve cognitive function, while higher doses might not produce the same effect or could even be less effective. It is crucial to perform a thorough dose-response study to identify the optimal concentration for your specific model and task.
-
Timing of Administration: The timing of this compound administration relative to the cognitive task is critical. For instance, in some models of episodic memory, this compound has been shown to facilitate the retrieval, rather than the acquisition, of memory information.[1]
Q2: What is the evidence for the selectivity of this compound for AMPA receptors?
A2: this compound has demonstrated a high degree of selectivity for AMPA-type glutamate receptors. In vitro studies have shown that at concentrations effective for AMPA receptor modulation, this compound has no significant effect on NMDA or kainate-induced currents. A slight increase in kainate-induced current was only observed at a very high concentration (300 μM).[1]
Q3: We are not seeing the expected increase in long-term potentiation (LTP) in our in vitro slice preparations. What could be the issue?
A3: If you are having trouble observing LTP enhancement with this compound, consider the following:
-
Concentration: Ensure you are using an effective concentration of this compound.
-
Tetanic Stimulation Protocol: The effect of this compound on synaptic plasticity can depend on the stimulation protocol used to induce LTP. Studies have shown that this compound can significantly increase the duration of LTP evoked by a 20-burst tetanus and both the induction and duration of short-term potentiation evoked by a four-burst tetanus.[1]
-
Brain Region: this compound has been shown to accumulate more in the hippocampus than in the cortex.[1] While it is expected to have effects in other brain regions, the hippocampus is a primary site of action.
Data Presentation
Table 1: Summary of this compound Effects on Acetylcholine (B1216132) (ACh) Release in the Hippocampus
| Animal Model | Age | Dose (i.p.) | Effect on ACh Release | Duration of Effect | Reference |
| Rat | 3 months | 3 mg/kg | No significant effect | - | [3] |
| Rat | 3 months | 10 mg/kg | ~70% increase | Returned to baseline within 2 hours | [1][3] |
| Rat | 22 months | 3 mg/kg | Significant, long-lasting increase | Sustained | [1][3] |
| Rat | 22 months | 10 mg/kg | Significant, long-lasting increase | Sustained | [1][3] |
Table 2: Overview of this compound Effects in Behavioral Models
| Animal Model | Age Group | Behavioral Task | Effective Dose | Observed Effect | Reference |
| Rat | Young Adult | Episodic Memory | 0.3 - 100 mg/kg | Improved retention of familiar information | [1] |
| Rodents | Young Adult, Middle-aged, Aged | Procedural, Spatial, "Episodic," Working, Relational/Declarative Memory | Not specified | Cognitive-enhancing properties | [1][2] |
| Aged Mice | Aged | Radial Maze (Long-term/Declarative Memory) | 0.1 mg/kg | Improved performance | [4] |
| Aged Mice | Aged | Radial Maze (Short-term/Working Memory) | 0.1 mg/kg | Beneficial effect on short-term retention | [4] |
| Aged Rats | 14-18 months | Spatial Memory Task | Not specified (chronic oral administration) | Increased performance | [5] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Acetylcholine Release
This protocol is a generalized summary based on descriptions of in vivo microdialysis experiments.[1][3]
-
Animal Preparation: Implant a microdialysis probe into the hippocampus of freely moving rats (both young and aged). Allow for a recovery period post-surgery.
-
Perfusion: On the day of the experiment, perfuse the probe with an appropriate artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish a stable baseline of acetylcholine (ACh) release.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 3 mg/kg, 10 mg/kg) or a vehicle control.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a defined period post-injection.
-
Analysis: Analyze the concentration of ACh in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method.
-
Data Normalization: Express the post-injection ACh levels as a percentage of the baseline levels for each animal.
Protocol 2: Passive Avoidance Test for Memory Assessment
This protocol is a generalized summary for assessing the effects of this compound on memory in a scopolamine-induced amnesia model.[3]
-
Apparatus: Use a two-compartment passive avoidance apparatus with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial:
-
Administer the vehicle or this compound at the desired doses.
-
After a set period, administer scopolamine (B1681570) (e.g., 1 mg/kg i.p.) to induce amnesia.
-
Place the animal in the light compartment. When the animal enters the dark compartment, deliver a mild foot shock.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the animal back into the light compartment.
-
Record the latency to enter the dark compartment. A longer latency is indicative of better memory of the aversive stimulus.
-
-
Data Analysis: Compare the latencies to enter the dark compartment between the different treatment groups.
Visualizations
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
S 18986 vehicle solution preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of S 18986, a positive allosteric modulator of AMPA receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate (B1630785) receptors.[1][2][3] It enhances glutamatergic neurotransmission, which is critical for synaptic plasticity and the induction of long-term potentiation (LTP), a key mechanism underlying learning and memory.[1][3] this compound has been shown to have cognitive-enhancing properties in various animal models.[1][3]
Q2: What are the main research applications for this compound?
This compound is primarily used in neuroscience research to investigate the role of AMPA receptor modulation in:
-
Neurodegenerative diseases, such as Alzheimer's disease.[3]
Q3: What is the solubility of this compound?
This compound is practically insoluble in water (15 µg/mL) but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][5]
Q4: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C.[2] Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Issue 1: this compound is not dissolving in my vehicle.
-
Question: I am having trouble dissolving this compound in my aqueous buffer for an in vitro experiment. What should I do?
-
Answer: this compound has very low aqueous solubility.[1] To prepare a solution for in vitro studies, it is recommended to first create a concentrated stock solution in 100% DMSO.[2][7] This stock solution can then be serially diluted in your aqueous buffer or cell culture medium to the final working concentration. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent toxicity to your cells. Always include a vehicle control with the same final DMSO concentration in your experimental design.
Issue 2: Precipitation is observed when diluting the DMSO stock solution in an aqueous buffer.
-
Question: When I add my this compound DMSO stock solution to my aqueous buffer, a precipitate forms. How can I prevent this?
-
Answer: Precipitation can occur if the DMSO stock solution is diluted too rapidly or if the final concentration of this compound in the aqueous buffer exceeds its solubility limit. To avoid this, try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions in smaller volumes.
-
Vortexing: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or mixing to ensure rapid and even dispersion.
-
Co-solvents: For in vivo preparations, co-solvents such as PEG300 and Tween 80 can be used to improve solubility and stability in aqueous solutions.
-
Issue 3: Inconsistent results in animal studies.
-
Question: I am observing high variability in the behavioral effects of this compound in my rodent studies. What could be the cause?
-
Answer: Inconsistent results in animal studies can arise from several factors related to the vehicle solution and administration:
-
Solution Stability: If this compound is not fully dissolved or forms a suspension, the actual dose administered may vary. Ensure your preparation is a clear solution or a homogenous suspension that is well-mixed before each administration.
-
Route of Administration: The choice of vehicle and administration route (e.g., intraperitoneal vs. oral gavage) can significantly impact the pharmacokinetics of the compound. Ensure the chosen vehicle is appropriate for the administration route and that the administration technique is consistent across all animals.
-
Vehicle Effects: The vehicle itself can have biological effects. Always include a vehicle-only control group in your study to account for any effects of the solvent. For example, corn oil has been shown to have effects on its own in some studies.
-
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Reference |
| Water | 15 µg/mL (practically insoluble) | [1] |
| DMSO | Up to 100 mM | [7] |
| DMSO | Up to 50 mM | [2] |
| DMSO | 25 mg/mL | [5] |
| DMF | 25 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:30) | 0.03 mg/mL | [5] |
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 224.28 g/mol )
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 22.43 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. Recommended Vehicle Preparation for Intraperitoneal (IP) Injection in Rodents
This protocol provides a general method for preparing this compound for IP injection, adapted from common practices for water-insoluble compounds.
-
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Start with a concentrated stock solution of this compound in DMSO.
-
To prepare the final injection solution, a common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
The order of mixing is critical. First, add the required volume of the this compound DMSO stock to the PEG300 and mix thoroughly.
-
Next, add the Tween 80 and mix until the solution is clear.
-
Finally, add the saline dropwise while vortexing to form a clear solution or a stable microemulsion.
-
The final solution should be prepared fresh before each experiment.
-
3. Recommended Vehicle Preparation for Oral Gavage in Rodents
This protocol outlines a general method for preparing this compound for oral administration.
-
Materials:
-
This compound powder
-
0.5% Carboxymethyl cellulose (B213188) (CMC) in sterile water
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring to fully dissolve.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the 0.5% CMC solution.
-
Vortex or sonicate the mixture to create a homogenous suspension.
-
Ensure the suspension is well-mixed immediately before each administration to ensure consistent dosing.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of AMPA receptors.
Caption: General experimental workflow for an in vivo study using this compound.
References
- 1. S18986 | positive allosteric modulator of AMPA receptor | CAS# 175340-20-2 | InvivoChem [invivochem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
Controlling for confounding factors in S 18986 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S 18986, a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA)-type glutamate receptors.[1][2][3][4] It does not act as a direct agonist but enhances the receptor's response to glutamate.[3] This modulation leads to the facilitation of central glutamatergic neurotransmission. The primary effects observed are an increase in the induction and maintenance of long-term potentiation (LTP) in the hippocampus and an increased expression of brain-derived neurotrophic factor (BDNF).[1][2][3]
Q2: What are the key downstream effects of this compound administration observed in preclinical studies?
A2: Preclinical studies have demonstrated that this compound exhibits cognitive-enhancing properties in various behavioral models, including procedural, spatial, and working memory tasks.[1][2][4][5] It has been shown to counteract scopolamine-induced memory impairment.[3] Furthermore, this compound has been observed to increase acetylcholine (B1216132) (ACh) release in the hippocampus of both young and aged rats.[3] Chronic administration has been associated with increased locomotor activity and has shown neuroprotective effects by retarding the decline of cholinergic and dopaminergic neurons during aging.[2]
Q3: How should this compound be stored and handled?
A3: this compound is a stable, off-white powder. For long-term storage, it is recommended to store the solid form at -20°C. Stock solutions should be prepared fresh, but if necessary, can be stored as aliquots in tightly sealed vials at -20°C for up to one month. It is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
In Vitro & Electrophysiology Experiments
Problem: Inconsistent or no potentiation of AMPA receptor currents in patch-clamp recordings.
| Potential Cause | Troubleshooting Step |
| AMPA Receptor Subunit Composition | The subunit composition of your expression system (e.g., HEK cells, oocytes) or neuronal culture can influence the efficacy of this compound. Ensure your system expresses AMPA receptor subunits known to be modulated by this compound. |
| Receptor Desensitization | Rapid desensitization of AMPA receptors can mask the potentiating effects. Use a rapid perfusion system to apply glutamate and this compound. Consider co-application of a desensitization inhibitor like cyclothiazide (B1669527) as a positive control to confirm your recording setup can detect potentiation. |
| Compound Stability and Concentration | Ensure this compound is properly dissolved and the final concentration in your recording solution is accurate. Prepare fresh solutions and protect from light. |
| Voltage-Clamp Quality | Poor voltage clamp can lead to inaccurate current measurements. Monitor series resistance and membrane resistance throughout the experiment and discard recordings with significant changes. |
Problem: High variability in Long-Term Potentiation (LTP) induction experiments.
| Potential Cause | Troubleshooting Step |
| Stimulation Intensity | The strength of the tetanus stimulation is critical. Establish a baseline input-output curve to ensure you are stimulating at an intensity that elicits a consistent, sub-maximal response before applying the tetanus. |
| Slice Health | Poor slice viability will lead to inconsistent LTP. Ensure proper brain extraction and slicing techniques, and allow for adequate recovery time in oxygenated artificial cerebrospinal fluid (aCSF) before recording. |
| Age of Animals | The age of the animals used for slice preparation can affect the magnitude and stability of LTP. Be consistent with the age of the animals used in your experimental groups. |
| This compound Concentration | The effect of this compound on LTP is dose-dependent. Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. |
In Vivo & Behavioral Experiments
Problem: Lack of cognitive enhancement in behavioral tasks (e.g., passive avoidance, radial arm maze).
| Potential Cause | Troubleshooting Step |
| Animal Strain and Age | The cognitive-enhancing effects of this compound can be more robust in middle-aged or aged animals compared to young, healthy animals that may have ceiling effects in their cognitive performance.[1][2] Consider the strain and age of the animals used. |
| Task Difficulty | If the behavioral task is too easy or too difficult, it may not be sensitive enough to detect the effects of this compound. Adjust the task parameters (e.g., delay time in a memory task) to ensure an appropriate level of challenge. |
| Drug Administration Route and Timing | Ensure the route of administration (e.g., intraperitoneal, oral) and the timing of the injection relative to the behavioral testing are consistent and optimized for the desired effect. |
| Confounding Effect on Locomotor Activity | This compound can increase locomotor activity, which could confound the interpretation of cognitive tasks.[2] Monitor and report locomotor activity as a control measure. |
| Stress | High levels of stress can impair cognitive performance and mask the beneficial effects of this compound. Handle animals appropriately and allow for proper acclimatization to the testing environment. |
Problem: High variability in animal behavior within and between experimental groups.
| Potential Cause | Troubleshooting Step |
| Environmental Factors | Ensure consistent environmental conditions (e.g., lighting, noise levels, temperature) in the animal facility and testing rooms. |
| Experimenter Bias | Blind the experimenter to the treatment conditions to prevent unintentional bias in handling and scoring of animal behavior. |
| Circadian Rhythm | Conduct behavioral testing at the same time of day for all animals to minimize the influence of circadian rhythms on behavior and drug metabolism. |
| Health Status of Animals | Ensure all animals are healthy and free from any underlying conditions that could affect their behavior. |
Data Presentation
Table 1: Effect of this compound on Acetylcholine (ACh) Release in the Hippocampus
| Animal Age | This compound Dose (mg/kg, i.p.) | Peak Increase in ACh Release (%) |
| Young (3 months) | 3 | No significant effect |
| Young (3 months) | 10 | ~70% |
| Aged (22 months) | 3 | Significant increase |
| Aged (22 months) | 10 | Significant, long-lasting increase |
Data synthesized from Rosi et al. (2004) as cited in Bernard et al. (2010).[3]
Table 2: Effect of this compound on Scopolamine-Induced Amnesia in the Passive Avoidance Test
| Treatment Group | Latency to Enter Dark Compartment (s) |
| Vehicle | High |
| Scopolamine (1 mg/kg, i.p.) | Significantly reduced |
| Scopolamine + this compound (3 mg/kg) | Dose-dependently increased |
| Scopolamine + this compound (10 mg/kg) | Dose-dependently increased |
Data synthesized from Bernard et al. (2010).[1]
Experimental Protocols
Protocol 1: Passive Avoidance Test
This protocol is adapted from standard passive avoidance procedures and is suitable for assessing the effects of this compound on memory.[6][7][8][9][10]
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Habituation (Day 1):
-
Place each animal in the light compartment and allow it to explore for 60 seconds.
-
Open the guillotine door and allow the animal to enter the dark compartment.
-
Once the animal has fully entered the dark compartment, close the door.
-
After 30 seconds, return the animal to its home cage.
-
-
Training/Acquisition (Day 2):
-
Administer this compound or vehicle at the predetermined time before training.
-
Place the animal in the light compartment.
-
Open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the animal to its home cage 30 seconds after the shock.
-
-
Testing/Retention (Day 3):
-
24 hours after the training session, place the animal back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (up to a maximum of 300 seconds).
-
No foot shock is delivered during the testing phase.
-
A longer latency to enter the dark compartment is indicative of better memory retention.
-
Protocol 2: Measurement of Brain-Derived Neurotrophic Factor (BDNF) Expression
This protocol provides a general workflow for assessing the impact of this compound on BDNF expression in neuronal cultures.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
This compound
-
(S)-AMPA
-
Cell lysis buffer
-
BDNF ELISA kit
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons at the desired density and allow them to mature.
-
Treat the cultures with this compound alone or in combination with a sub-maximal concentration of (S)-AMPA. Include appropriate vehicle controls.
-
Incubate for the desired time period (e.g., 6-24 hours for mRNA analysis, 24-48 hours for protein analysis).
-
-
For BDNF Protein Quantification (ELISA):
-
Lyse the cells according to the lysis buffer protocol.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Perform a commercial BDNF ELISA on the cell lysates according to the manufacturer's instructions.[11][12][13]
-
Measure the absorbance and calculate the concentration of BDNF relative to a standard curve.
-
-
For BDNF mRNA Quantification (qRT-PCR):
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using primers specific for BDNF and a suitable housekeeping gene for normalization.
-
Calculate the relative expression of BDNF mRNA using the ΔΔCt method.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Caption: Confounding Factors in this compound Research.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 4. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 7. scribd.com [scribd.com]
- 8. scantox.com [scantox.com]
- 9. Passive avoidance test [panlab.com]
- 10. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Frontiers | Development and validation of brain-derived neurotrophic factor measurement in human urine samples as a non-invasive effect biomarker [frontiersin.org]
S 18986 batch-to-batch consistency issues
This technical support center is designed for researchers, scientists, and drug development professionals using S 18986. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly those related to batch-to-batch consistency, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally bioactive, and brain-penetrant positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1][2][3] It does not act as a direct agonist but rather enhances the function of AMPA receptors by binding to an allosteric site. This modulation slows the receptor's deactivation and/or desensitization, leading to an increased influx of calcium ions (Ca2+) upon glutamate binding.[1] This enhancement of glutamatergic neurotransmission is believed to underlie its cognitive-enhancing and neuroprotective properties.[1][2][4]
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a known challenge in working with small molecules and can stem from several factors. While this compound is synthesized to a high purity (typically ≥98%), minor variations in the impurity profile, physical properties, or even handling can lead to inconsistent experimental outcomes. Potential causes include:
-
Purity and Impurity Profile: Even small differences in the percentage of impurities or the nature of those impurities between batches could alter the compound's effective concentration or introduce off-target effects.
-
Solubility and Aggregation: Incomplete solubilization or the formation of small aggregates can significantly impact the concentration of active, monomeric this compound in your assay. This can be influenced by the specific lot's physical characteristics (e.g., crystallinity, particle size).
-
Compound Stability and Storage: While this compound is stable for at least four years when stored at -20°C, improper storage or frequent freeze-thaw cycles of stock solutions can lead to degradation.[5]
-
Variability in Experimental Reagents: Inconsistencies may not always stem from the compound itself but from other biological reagents, such as different batches of cell culture serum.
Q3: How can I troubleshoot suspected batch-to-batch consistency issues with this compound?
A systematic approach is crucial to identifying the source of variability. We recommend the following troubleshooting workflow:
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO up to 50 mM.[6] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[5] Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store these aliquots at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Efficacy
If you observe a decrease in the expected biological activity of this compound, consider the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify the concentration of your stock solution using a spectrophotometer or an analytical method like HPLC. Ensure accurate dilution calculations. |
| Compound Degradation | Prepare a fresh stock solution from the solid compound. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in DMSO before further dilution into aqueous assay buffers. Gentle warming and vortexing can aid dissolution. |
| Cell Health and Passage Number | Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma). |
Issue 2: High Variability Between Replicates
High variability can obscure real biological effects. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has limited aqueous solubility. When diluting from a DMSO stock into your assay buffer, ensure the final DMSO concentration is low and consistent across all wells. Visually inspect for any signs of precipitation. |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that lead to non-specific effects. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your microplate. Edge effects can be minimized by not using the outermost wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound and other reagents. |
Experimental Protocols and Data
Assessing this compound Purity and Concentration
To ensure the quality of your this compound batch, consider the following analytical techniques:
| Technique | Purpose | Expected Outcome for this compound |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A major peak corresponding to this compound with a purity of ≥98%. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity (molecular weight) of the compound. | A mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (224.28 g/mol ).[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. | A spectrum consistent with the known structure of this compound. |
General Protocol for a Cell-Based Assay for AMPA Receptor Modulation
This is a generalized workflow for assessing the activity of this compound in a cell-based system, such as HEK293 cells expressing AMPA receptors.
This compound Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors, enhancing the downstream signaling cascade initiated by glutamate.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S18986 | positive allosteric modulator of AMPA receptor | CAS# 175340-20-2 | InvivoChem [invivochem.com]
- 4. S-18986 - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
Best Practices for Storing S 18986: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of S 18986, a positive allosteric modulator of the AMPA receptor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. For short-term storage, 4°C is acceptable. It is described as a stable off-white powder and can be stable at room temperature for a few days, for instance during shipping.
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to six months) or -20°C for short-term storage (up to one month).
Q3: Is this compound sensitive to light?
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation may include a change in color from off-white to yellow or brown, or a change in the physical appearance of the powder, such as clumping. In solution, degradation may be indicated by precipitation or a color change. Any of these signs warrant discarding the compound and using a fresh stock.
Q5: What solvents are compatible with this compound?
A5: this compound is practically insoluble in water. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. Ensure the chosen solvent is compatible with your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | - Verify that the compound has been stored at the recommended temperature and protected from light and moisture.- Prepare fresh stock solutions from a new vial of the solid compound.- Re-evaluate experimental protocols to minimize the time the compound is at room temperature. |
| Precipitation in stock solution after thawing | Poor solubility at lower temperatures or solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate.- Ensure vials are tightly sealed to prevent solvent evaporation.- Consider preparing a fresh stock solution. |
| Change in color of the solid compound | Potential degradation due to exposure to light, heat, or contaminants. | - Discard the vial and use a fresh, unopened stock of this compound.- Review storage procedures to ensure protection from environmental factors. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol can be used to determine the stability of this compound in a specific solvent and storage condition.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis: Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial purity and concentration.
-
Storage: Aliquot the remaining solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to equilibrate to room temperature and re-analyze using the same analytical method as in step 2.
-
Data Comparison: Compare the purity and concentration of the stored samples to the initial analysis. A significant decrease in purity or concentration indicates degradation.
Visualizing Workflows and Pathways
Caption: A workflow for making storage decisions for this compound.
Caption: Potential degradation pathways for this compound.
Validation & Comparative
A Comparative Guide to S 18986 and Other AMPA Receptor Modulators for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the AMPA receptor modulator S 18986 against other notable alternatives. The information is supported by experimental data to facilitate informed decisions in neuroscience research and therapeutic development.
Positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor represent a promising class of compounds for cognitive enhancement and the treatment of various neurological and psychiatric disorders. These molecules do not act as direct agonists but rather enhance the receptor's response to the endogenous ligand, glutamate (B1630785). This guide focuses on this compound, a selective AMPA receptor PAM, and compares its performance with other well-known modulators, including those from the racetam and ampakine families.
Mechanism of Action of AMPA Receptor Positive Allosteric Modulators
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Upon binding glutamate, the receptor's ion channel opens, allowing an influx of sodium and, in some cases, calcium ions, leading to neuronal depolarization. AMPA receptor PAMs bind to an allosteric site on the receptor complex, distinct from the glutamate-binding site. This binding event modulates the receptor's function, typically by slowing the channel's deactivation or desensitization, thereby prolonging the synaptic current and enhancing the postsynaptic response. This potentiation of glutamatergic signaling is believed to underlie the observed improvements in synaptic plasticity, such as long-term potentiation (LTP), and the associated cognitive benefits.[1][2] Furthermore, the activation of AMPA receptors can lead to the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and growth.[3][4]
Quantitative Comparison of AMPA Modulators
The following table summarizes the in vitro potency and efficacy of this compound in comparison to other AMPA modulators. The data are presented as EC50 (the concentration required to elicit a half-maximal response) or EC2x (the concentration required to double the AMPA-evoked response), providing a standardized measure for comparison.
| Compound | Class | Potency (EC2x/EC50) | Efficacy (Maximal Enhancement) | Selectivity | Key Findings & References |
| This compound | Benzothiadiazine derivative | EC2x = 25 ± 3 µM; EC50 = 130 ± 8 µM[1] | - | Selective for AMPA receptors over kainate and NMDA receptors.[1] | Potentiates AMPA-induced currents and enhances LTP and BDNF expression.[1][3] |
| CX-516 (Ampalex) | Ampakine | EC2x > 3000 µM[1] | 4.8 ± 1.4-fold increase[5] | Selective for AMPA receptors.[6] | One of the earliest ampakines, but with low potency in human trials.[7] |
| Aniracetam | Racetam | EC2x > 3000 µM[1] | - | Primarily modulates AMPA receptors but may also affect other neurotransmitter systems.[8] | A nootropic with a long history of use, but relatively low potency as an AMPA modulator.[9] |
| Piracetam | Racetam | Weak modulator[9] | - | Weakly modulates AMPA receptors; also affects membrane fluidity and other systems.[8][9] | The original "nootropic," its effects may not be solely mediated by AMPA receptor modulation.[9] |
| Org 26576 | Ampakine | EC50 = 8-16 µM[10] | - | Selective for AMPA receptors.[10] | Showed good tolerability in early clinical trials for depression, but development was halted.[11][12] |
| LY404187 | Biarylpropylsulfonamide | EC2x = 0.3 µM; EC50 = 1.3 ± 0.3 µM[1][5] | 45.3 ± 8.0-fold increase[5] | Selective for AMPA receptors. | Significantly more potent and efficacious than CX-516 in preclinical studies.[5] |
| Cyclothiazide | Benzothiadiazine derivative | EC2x = 1.7 µM[1] | - | Also a negative allosteric modulator of GABAA receptors. | A potent AMPA modulator often used as a reference compound in research. |
| IDRA-21 | Benzothiadiazine derivative | EC2x = 134 µM[1] | - | - | Showed positive effects on cognition in monkeys.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize AMPA receptor modulators.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents passing through AMPA receptors in response to glutamate and to assess the modulatory effects of compounds like this compound.
Objective: To determine the effect of an AMPA modulator on the amplitude and kinetics of glutamate-evoked currents in neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2).
-
Glutamate solution.
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle.
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Hold the neuron at a membrane potential of -60 mV to -70 mV.
-
Apply a brief pulse of glutamate to elicit a baseline AMPA receptor-mediated current.
-
Perfuse the test compound at various concentrations onto the neuron for a defined period.
-
Co-apply glutamate and the test compound and record the potentiated AMPA receptor current.
-
Wash out the test compound and ensure the current returns to baseline.
-
Analyze the data to determine the percentage of potentiation, and construct concentration-response curves to calculate EC50 or EC2x values.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the AMPA receptor.
Objective: To measure the binding affinity (Ki) of a test compound to AMPA receptors.
Materials:
-
Cell membranes prepared from brain tissue or cells expressing AMPA receptors.
-
Radioligand (e.g., [3H]AMPA).
-
Test compound (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Morris Water Maze
This behavioral test is widely used to assess spatial learning and memory in rodents, and to evaluate the cognitive-enhancing effects of AMPA modulators.
Objective: To assess the effect of an AMPA modulator on spatial learning and memory.
Materials:
-
Circular water tank (maze) filled with opaque water.
-
Submerged escape platform.
-
Video tracking system.
-
Rodents (e.g., rats or mice).
-
Test compound and vehicle.
Procedure:
-
Acquisition Phase:
-
Administer the test compound or vehicle to the rodents at a specified time before training.
-
Place the rodent in the water maze at one of several predetermined start locations.
-
Allow the animal to swim and find the hidden escape platform.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
After the acquisition phase, remove the escape platform from the maze.
-
Place the rodent in the maze and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the treated and control groups.
-
Compare the time spent in the target quadrant during the probe trial between the groups.
-
Visualizations
AMPA Receptor Signaling Pathway
The following diagram illustrates the key components of the AMPA receptor signaling pathway and the site of action for positive allosteric modulators.
References
- 1. Aniracetam | 72432-10-1 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S18986 | positive allosteric modulator of AMPA receptor | CAS# 175340-20-2 | InvivoChem [invivochem.com]
- 6. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Piracetam - Wikipedia [en.wikipedia.org]
- 9. Piracetam [webbook.nist.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. S-18986 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to S 18986 and CX516 (Ampakine): Two Prominent AMPA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: S 18986 and CX516 (Ampakine). Both compounds have been instrumental in research aimed at enhancing cognitive function and exploring the therapeutic potential of AMPA receptor modulation. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction
AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system and play a pivotal role in synaptic plasticity, a cellular mechanism underlying learning and memory.[1][2] Positive allosteric modulators that enhance the function of these receptors, such as this compound and CX516, have been a major focus of drug discovery for cognitive disorders, including Alzheimer's disease, schizophrenia, and age-related cognitive decline.[1][2][3]
This compound is recognized as a selective positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[1][2] Preclinical studies have highlighted its cognitive-enhancing properties across various memory domains and its potential neuroprotective effects.[1][4] CX516 , commercially known as Ampalex, is one of the earliest and most extensively studied ampakines.[5] It is often considered a reference compound in the field, although its clinical development has been hampered by low potency and a short half-life.[5]
Mechanism of Action
Both this compound and CX516 are positive allosteric modulators of AMPA receptors, meaning they bind to a site on the receptor distinct from the glutamate binding site to enhance its function.[1][3][6] Their primary mechanism involves slowing the deactivation and/or desensitization of the AMPA receptor channel in response to glutamate, thereby prolonging the excitatory postsynaptic potential (EPSP).[3] This enhancement of glutamatergic neurotransmission is believed to be the basis for their cognitive-enhancing effects.[1]
Interestingly, research suggests that different classes of ampakines may have distinct binding sites and effects on receptor kinetics. Some studies propose that "low-impact" ampakines like CX516 and "high-impact" ampakines may act at different allosteric sites.[7] While this compound's classification within this framework is less explicitly defined in the available literature, its action is consistently described as a positive allosteric modulator that enhances AMPA receptor currents.[1][2]
Signaling Pathways
The cognitive-enhancing effects of this compound and CX516 are mediated through the potentiation of downstream signaling pathways crucial for synaptic plasticity and cell survival. A key pathway involves the increased influx of Ca²⁺ through AMPA receptors, which can lead to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases are integral to the induction and maintenance of Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[1]
Furthermore, both compounds have been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, growth, and synaptic plasticity.[1][2][8] The upregulation of BDNF is a significant downstream effect that likely contributes to the observed cognitive benefits and potential neuroprotective properties of these modulators.
Comparative Performance Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and CX516.
Table 1: In Vitro Electrophysiology
| Parameter | This compound | CX516 | Reference |
| Effect on AMPA-mediated EPSPs | Concentration-dependent increase in amplitude and duration. Significant effect from 100 μM. | Slows receptor deactivation, leading to a longer open time and slower EPSP decay. | [1][3] |
| Selectivity | No significant effect on NMDA-mediated EPSPs at 300 μM. | Primarily acts on AMPA receptors. | [1] |
| Potentiation of AMPA-evoked currents | Potentiates AMPA-evoked inward currents in Xenopus oocytes (3–1000 μM). | Enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. | [1][3] |
Table 2: In Vivo Cognitive Enhancement in Rodent Models
| Behavioral Task | This compound | CX516 | Reference |
| Object Recognition | Active at 0.3, 1, 3, and 10 mg/kg/day (oral), with maximal effect at 1 mg/kg. | Improved olfactory learning and reversed age-associated memory deficits. | [1] |
| Spatial Memory (e.g., Water Maze) | Improved performance in aged rodents. | Improved performance in the radial maze task. | [1][9] |
| Delayed Non-Match to Sample | Demonstrated efficacy in various memory models. | Showed cognitive-enhancing activity. | [1][9] |
| Effective Doses (Preclinical) | 0.3 - 10 mg/kg (oral) | 10 - 20 mg/kg (s.c.) | [1][10] |
Table 3: Clinical Trial Overview
| Parameter | This compound | CX516 | Reference |
| Indication(s) Studied | Proposed for memory impairment in neurodegenerative disorders like Alzheimer's disease. | Alzheimer's disease, ADHD, Schizophrenia, Fragile X Syndrome. | [1][5][9] |
| Dosage (Human) | Not extensively documented in publicly available clinical trial results. | 900 mg three times daily in a schizophrenia trial. | [9] |
| Clinical Outcome | Preclinical data suggests potential for treating memory deficits. | Disappointing results in human trials, largely attributed to low potency and short half-life. Not effective for cognition in schizophrenia at the tested dose. | [5][9] |
| Adverse Effects (CX516) | N/A | Associated with fatigue, insomnia, and epigastric discomfort compared to placebo. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in the literature for this compound and CX516.
In Vitro Electrophysiology (this compound)
-
Preparation: Hippocampal slices from rats.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 region.
-
Drug Application: this compound was bath-applied for 10 minutes at successive increasing concentrations (10–300 μM).
-
Outcome Measures: Changes in the amplitude and duration of AMPA-mediated fEPSPs were measured. Selectivity was assessed by recording NMDA-mediated fEPSPs under similar conditions.[1]
Object Recognition Test in Rats (this compound)
-
Animals: Male rats.
-
Procedure: A two-trial object recognition task with a 24-hour inter-trial interval.
-
Drug Administration: this compound was administered orally at doses of 0.3, 1, 3, and 10 mg/kg/day for 7 days before the test.
-
Outcome Measure: The discrimination index, calculated as the difference in exploration time between a novel and a familiar object during the second trial.[1]
Clinical Trial for Cognitive Deficits in Schizophrenia (CX516)
-
Participants: Stable schizophrenia patients treated with clozapine, olanzapine, or risperidone.
-
Design: Placebo-controlled, add-on trial.
-
Intervention: CX516 administered at a fixed dose of 900 mg three times daily or placebo for 4 weeks.
-
Assessments: A cognitive battery was administered at baseline, week 4, and at a 4-week follow-up. Clinical scales and safety were also monitored.
-
Primary Endpoint: Change from baseline in a composite cognitive score at week 4.[9]
Conclusion
Both this compound and CX516 have significantly contributed to our understanding of AMPA receptor modulation as a therapeutic strategy for cognitive enhancement.
-
This compound demonstrates a promising preclinical profile with potent cognitive-enhancing effects in animal models across a range of doses and memory paradigms.[1] Its selectivity for AMPA receptors over NMDA receptors is a favorable characteristic.[1] Further clinical investigation is warranted to determine its efficacy and safety in humans.
-
CX516 has been a valuable research tool and a pioneering compound in the ampakine class.[5] However, its clinical translation has been challenging due to low potency and a short half-life, leading to disappointing results in human trials for cognitive impairment in schizophrenia.[5][9] Despite this, it remains a standard reference compound for the development of newer, more potent ampakines.[5]
For researchers and drug development professionals, the comparison of this compound and CX516 underscores the critical importance of pharmacokinetic and pharmacodynamic properties in the successful clinical development of AMPA receptor modulators. While the preclinical efficacy of both compounds highlights the potential of this therapeutic approach, the clinical outcomes of CX516 serve as a crucial lesson in the challenges of translating promising preclinical findings into effective therapies. Future research will likely focus on developing modulators with improved potency, bioavailability, and a favorable side-effect profile to unlock the full therapeutic potential of targeting the AMPA receptor.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CX-516 - Wikipedia [en.wikipedia.org]
- 6. Ampakine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of S 18986 and IDRA-21: Two Prominent AMPA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two notable positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: S 18986 and IDRA-21. Both compounds have garnered significant interest for their potential as cognitive enhancers and neuroprotective agents. This document synthesizes available experimental data to offer an objective comparison of their performance, mechanisms of action, and experimental protocols.
At a Glance: Key Differences
| Feature | This compound | IDRA-21 |
| Primary Target | Positive Allosteric Modulator of AMPA receptors | Positive Allosteric Modulator of AMPA receptors |
| Potency (AMPA-R) | More potent (EC2x = 25 µM) | Less potent (EC2x = 134 µM) |
| BDNF Expression | Enhances (S)-AMPA-mediated BDNF mRNA and protein expression | Inactive in enhancing (S)-AMPA-mediated BDNF expression in one study[1] |
| Cognitive Enhancement | Demonstrated in various rodent models of memory (procedural, spatial, episodic, working)[2][3] | Demonstrated in delayed matching-to-sample tasks in monkeys and spatial memory in rats[4][5] |
| Neuroprotection | Reverses age-related increases in oxidative stress markers[6]. Shown to be neuroprotective in aging models[7]. | Mentioned as potentially neuroprotective[8], but may worsen neuronal damage in ischemic conditions[9]. |
| Receptor Subunit Selectivity | Information not readily available | Higher efficacy on GluA1 than GluA2 homomeric AMPA receptors. Also shows some selectivity for NR1a-NR2B subunit-containing NMDA receptors[10][11]. |
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data available from preclinical studies on this compound and IDRA-21.
Table 1: In Vitro Potency and Efficacy
| Compound | Parameter | Value | Experimental System |
| This compound | EC2x (AMPA receptor modulation) | 25 µM | Not specified |
| IDRA-21 | EC2x (AMPA receptor modulation) | 134 µM | Not specified |
| This compound | Enhancement of (S)-AMPA-mediated BDNF mRNA expression | 2-3 fold potentiation | Rat primary cortical neuronal cultures[1] |
| IDRA-21 | Enhancement of (S)-AMPA-mediated BDNF mRNA expression | Inactive | Rat primary cortical neuronal cultures[1] |
Table 2: Cognitive Enhancement in Animal Models
| Compound | Animal Model | Behavioral Task | Key Findings |
| This compound | Aged mice | Object Recognition Task | Improves declarative and working memory performances[2] |
| This compound | Rats | Odor-Reward Association | Enhances acquisition and retention[12] |
| IDRA-21 | Young and Aged Rhesus Monkeys | Delayed Matching-to-Sample | Significantly improved performance, with effects lasting up to 48 hours after a single dose[4] |
| IDRA-21 | Patas Monkeys | Alprazolam-induced cognitive impairment | Potently reverses learning deficits[13] |
| IDRA-21 | Rats | Scopolamine-induced amnesia | 10-30 times more potent than aniracetam (B1664956) in reversing cognitive deficits[8][9] |
Table 3: Neuroprotective Effects
| Compound | Animal Model/System | Effect |
| This compound | Aged rats | Reversed age-related increases in the lipid peroxidation product 4-hydroxy-nonenal (HNE) and decreases in Cu/Zn-superoxide dismutase (SOD) levels in the prelimbic cortex and hippocampus[6]. |
| This compound | Aged rats | Retards the decline of forebrain cholinergic neurons and midbrain dopaminergic neurons[7]. |
| IDRA-21 | General | May not produce neurotoxicity under normal conditions, but may worsen neuronal damage following global ischemia[9]. |
Signaling Pathways and Mechanisms of Action
Both this compound and IDRA-21 exert their effects primarily by positively modulating AMPA receptors, which enhances glutamatergic neurotransmission. However, their downstream signaling effects appear to differ, particularly concerning the neurotrophin BDNF.
This compound Signaling Pathway
This compound enhances the response of AMPA receptors to glutamate (B1630785). This leads to increased neuronal excitability and calcium influx. A key differentiator for this compound is its demonstrated ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF)[2][3]. This effect is mediated by the activation of the TrkB receptor, the receptor for BDNF, and involves downstream signaling cascades that are crucial for synaptic plasticity and cell survival.
IDRA-21 Mechanism of Action
IDRA-21 also acts as a positive allosteric modulator of AMPA receptors. Its primary mechanism involves attenuating the desensitization of the receptor, thereby prolonging the synaptic current and enhancing excitatory postsynaptic potentials. This leads to a strengthening of synaptic connections, a process known as long-term potentiation (LTP), which is a cellular basis for learning and memory[9]. While it robustly enhances cognition, its effects on BDNF expression have been reported as inactive in at least one comparative study[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key behavioral assays used to evaluate this compound and IDRA-21.
Novel Object Recognition (NOR) Task (for this compound)
This task assesses learning and memory in rodents based on their natural tendency to explore novel objects.
Detailed Methodology:
-
Apparatus: A circular or square open-field arena.
-
Objects: Three-dimensional objects of similar size but different shapes and textures.
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before testing to reduce novelty-induced stress.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.
-
Data Analysis: A discrimination index is calculated to quantify memory. A higher index indicates better memory of the familiar object.
Delayed Matching-to-Sample (DMTS) Task (for IDRA-21)
This task is a measure of short-term visual recognition memory, often used in primates.
Detailed Methodology:
-
Apparatus: A computer-automated testing apparatus with a touch-sensitive screen.
-
Stimuli: A large set of visual stimuli (e.g., clip art images or geometric shapes).
-
Trial Structure:
-
Sample Presentation: A single "sample" stimulus is presented. The subject must make a response to it (e.g., touch it).
-
Delay: A variable delay period follows, during which the screen is typically blank.
-
Choice Presentation: The sample stimulus is re-presented along with one or more "distractor" stimuli.
-
Response: The subject must select the stimulus that matches the sample.
-
-
Reinforcement: Correct responses are rewarded (e.g., with a food pellet or juice), while incorrect responses may be followed by a time-out period.
-
Data Analysis: Performance is measured by the percentage of correct responses, particularly as the delay interval increases.
Conclusion
Both this compound and IDRA-21 are potent cognitive enhancers that act as positive allosteric modulators of AMPA receptors. However, key differences in their in vitro potency and their effects on BDNF signaling suggest distinct pharmacological profiles. This compound appears to be more potent in modulating AMPA receptors and has the additional benefit of upregulating BDNF, a key molecule in neuroplasticity and cell survival. IDRA-21, while less potent in direct AMPA modulation in the cited study, has demonstrated robust and long-lasting cognitive enhancement in primate models.
The choice between these compounds for research or therapeutic development will likely depend on the specific application. The neurotrophic effects of this compound may offer advantages in conditions where neuronal loss is a factor, while the long-lasting cognitive enhancement of IDRA-21 is a compelling feature for treating memory disorders. Further head-to-head comparative studies are needed to fully elucidate their relative therapeutic potentials.
References
- 1. S18986: a positive modulator of AMPA-receptors enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of huperzine A and IDRA 21 on visual recognition memory in young macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the AMPA receptor modulator this compound on measures of cognition and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. IDRA-21 - Wikipedia [en.wikipedia.org]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. researchgate.net [researchgate.net]
- 12. The AMPA receptor modulator S18986 in the prelimbic cortex enhances acquisition and retention of an odor-reward association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of S 18986 and Other Nootropics in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of S 18986, a positive allosteric modulator of AMPA receptors, with other nootropic agents. The information presented is based on available preclinical data and is intended to inform research and development in the field of cognitive enhancement.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike direct agonists, this compound does not activate AMPA receptors on its own but enhances the receptor's response to the endogenous neurotransmitter, glutamate (B1630785). This modulation is achieved by slowing the deactivation and desensitization of the receptor, thereby prolonging the synaptic current.
The primary mechanism of action of this compound and other AMPA receptor PAMs revolves around the potentiation of glutamatergic neurotransmission, a fundamental process for synaptic plasticity. Enhanced AMPA receptor function leads to an increase in long-term potentiation (LTP), a cellular mechanism widely considered to be a key substrate for learning and memory.[1] Furthermore, this compound has been shown to increase the release of key neurotransmitters involved in cognition, such as acetylcholine (B1216132) and noradrenaline, in brain regions critical for memory formation, including the hippocampus and prefrontal cortex.[2] Some studies also suggest that chronic administration of this compound may offer neuroprotective benefits.
In Vitro Potency: A Head-to-Head Comparison of AMPA Receptor Modulators
The in vitro potency of this compound has been directly compared to other AMPA receptor modulators by measuring their EC2x values. The EC2x is the concentration of the compound required to double the effect of a submaximal concentration of an agonist, providing a quantitative measure of potency.
| Compound | Class | EC2x (µM) |
| LY404187 | Ampakine | 0.3 |
| CX614 | Ampakine | 1.1 |
| Cyclothiazide | Benzothiadiazide | 1.7 |
| This compound | Benzothiadiazine Derivative | 25 |
| IDRA-21 | Ampakine | 134 |
| Aniracetam (B1664956) | Racetam | >3000 |
| CX516 (Ampalex) | Ampakine | >3000 |
Data Source: Bernard et al. (2010). CNS Neuroscience & Therapeutics.
This table clearly demonstrates the superior in vitro potency of ampakines like LY404187 and CX614 compared to this compound. However, this compound is significantly more potent than the racetam aniracetam and the first-generation ampakine CX516. It is important to note that in vitro potency does not always directly translate to in vivo efficacy, which is influenced by factors such as pharmacokinetics and target engagement in the brain.
In Vivo Efficacy: Comparative Analysis in Animal Models of Cognition
Direct head-to-head in vivo studies comparing this compound with a wide range of nootropics are limited. However, by examining studies that utilize similar behavioral paradigms, we can draw indirect comparisons of their cognitive-enhancing effects. This section focuses on performance in the Novel Object Recognition (NOR) task and the Morris Water Maze (MWM), two widely used assays for learning and memory in rodents.
Novel Object Recognition (NOR) Task
The NOR task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
| Compound | Animal Model | Dosage | Key Findings |
| This compound | Aged Rats (12 months old) | 0.1, 0.3, and 1.0 mg/kg | Dose-dependently reversed age-related deficits in a reinforcer devaluation task, a measure of goal-directed behavior.[3] |
| Aniracetam | Aged Rats (>20 months old) | 25, 50, 100 mg/kg (oral) | Restored object recognition in aging rats.[4][5] |
| Piracetam (B1677957) | Data from a comparable NOR task in aged rats is not readily available. | - | - |
Note: While both this compound and aniracetam have shown efficacy in aged rats, the specific cognitive domains assessed and the age of the animals differed between the studies, precluding a direct quantitative comparison.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that is highly dependent on hippocampal function.
| Compound | Animal Model | Dosage | Key Findings |
| This compound | Data from a dedicated MWM study with quantitative outcomes was not found in the available literature. | - | - |
| Piracetam | Aged Rats | - | Studies in aged rats have shown that piracetam can improve performance in active avoidance tasks, but direct MWM data with escape latencies is not consistently reported in a comparable format. |
| Aniracetam | Aged Rats | - | Limited data available on the effects of aniracetam in the MWM in aged rats. |
The lack of directly comparable quantitative data from the MWM for this compound and other nootropics in similar animal models highlights a gap in the current literature and an area for future research.
Experimental Protocols
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory.
Apparatus: A square open-field arena.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A hidden escape platform is submerged just below the water's surface in one quadrant. Visual cues are placed around the room.
Procedure:
-
Acquisition Training: The animal is placed in the water at different starting locations and must find the hidden platform. This is repeated for several trials over multiple days.
-
Probe Trial: After the training period, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).
Data Analysis:
-
Escape Latency: The time it takes for the animal to find the platform during acquisition trials. A decrease in escape latency over time indicates learning.
-
Time in Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located during the probe trial. A higher percentage indicates better spatial memory.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of AMPA receptor modulation.
References
- 1. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the AMPA receptor modulator this compound on measures of cognition and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniracetam restores object recognition impaired by age, scopolamine, and nucleus basalis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aniracetam restores object recognition impaired by age, scopolamine, and nucleus basalis lesions. (1996) | L. Bartolini | 220 Citations [scispace.com]
Validating the Neuroprotective Effects of S 18986: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective and cognitive-enhancing effects of S 18986 against alternative compounds. Experimental data from preclinical studies are summarized, and detailed methodologies for key experiments are provided to support the validation of its therapeutic potential.
Executive Summary
This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of drugs known as ampakines. Research demonstrates its potential in counteracting age-related cognitive decline and neurodegeneration through multiple mechanisms. These include enhancing synaptic plasticity, increasing the expression of brain-derived neurotrophic factor (BDNF), and mitigating oxidative stress. This guide compares the performance of this compound with another ampakine, CX516, and Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, providing a broader context for its neuroprotective profile.
Comparative Data on Neuroprotective and Cognitive-Enhancing Effects
The following tables summarize quantitative data from various preclinical studies, offering a side-by-side comparison of this compound and alternative compounds.
Table 1: Effects on Cognitive Performance in Aged Rodents
| Compound | Animal Model | Behavioral Task | Dosage | Key Findings |
| This compound | Aged Mice | Declarative & Working Memory (Radial Maze) | 0.1 mg/kg | Selectively improved performance in both long-term declarative memory and short-term working memory tasks.[1] |
| This compound | Aged Rats | Spatial Memory | Chronic oral administration | Increased performance in a spatial memory task.[2] |
| This compound | Aged Rats | Reinforcer Devaluation Task | 0.1, 0.3, 1.0 mg/kg (daily) | Dose-dependently improved performance, making aged rats resemble young rats.[3] |
| Memantine | Aged Mice | Spontaneous Alternation (SA) Task | 10 mg/kg | Increased SA rates in aged mice, indicating improved working memory.[4] |
Table 2: Effects on Neuronal Survival and Oxidative Stress
| Compound | Animal Model | Endpoint Measured | Dosage | Key Findings |
| This compound | Aged Rats | Cholinergic & Dopaminergic Neurons | Chronic oral administration | Retarded the decline of forebrain cholinergic neurons by ~37% and midbrain dopaminergic neurons by up to 43%.[2] |
| This compound | Aged Rats | Oxidative Stress Markers (HNE, SOD) | 0.1, 0.3, 1.0 mg/kg (daily) | Reversed age-related increases in the lipid peroxidation product HNE and decreases in Cu/Zn-SOD levels in the prelimbic cortex and hippocampus.[3] |
| Memantine | Rat Model of Retinal Injury | Retinal Ganglion Cell (RGC) Survival | 10 mg/kg (daily) | Reduced RGC loss from 37% to 12% in a chronic ocular hypertension model.[5] |
| CX516 | Mouse Model of Chronic Ethanol (B145695) Exposure | Neuroinflammation & Apoptosis Markers | 5 mg/kg | Attenuated levels of pro-inflammatory cytokines (IL-6, IL-1β) and apoptosis-related proteins (BAX, BCL-2) in the hippocampus.[6] |
Table 3: Effects on Neurotrophic Factors and Synaptic Plasticity
| Compound | Model | Endpoint Measured | Concentration/Dosage | Key Findings |
| This compound | Rat Primary Cortical Neurons | BDNF mRNA & Protein Expression | 300 µM (in presence of (S)-AMPA) | Maximally enhanced AMPA-induced expression of BDNF mRNA and protein levels by 3-5 fold.[7] |
| This compound | Rat Hippocampus (in vivo) | Long-Term Potentiation (LTP) | Not specified | Increased induction and maintenance of LTP.[8][9] |
| CX516 | Mouse Model of Chronic Ethanol Exposure | ERK1/2-BDNF-TrkB Pathway | 5 mg/kg | Diminished the inhibition of the ERK1/2-BDNF-TrkB pathway in the hippocampus.[6] |
| CX516 | Rat Hippocampal Slices | AMPAR-mediated mEPSC | Not specified | Returned decreased mEPSC frequency and amplitude in a disease model to near-normal levels.[10] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway modulated by this compound and a typical experimental workflow for assessing neuroprotective effects are provided below.
References
- 1. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the AMPA receptor modulator this compound on measures of cognition and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AMPAkine CX516 alleviated chronic ethanol exposure-induced neurodegeneration and depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S18986: a positive modulator of AMPA-receptors enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S 18986 and Memantine: Modulating Glutamatergic Neurotransmission for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two compounds that modulate the glutamate (B1630785) system, a key player in learning, memory, and neuronal plasticity: S 18986, a positive allosteric modulator of AMPA receptors, and memantine (B1676192), an uncompetitive NMDA receptor antagonist. While both agents aim to enhance cognitive function, they do so through distinct mechanisms, leading to different pharmacological profiles and potential therapeutic applications. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways.
At a Glance: Key Pharmacological and Physicochemical Properties
| Property | This compound | Memantine |
| IUPAC Name | (S)-2,3-dihydro-[1][2]cyclopentano-1,2,4-benzothiadiazine-1,1-dioxide | 3,5-dimethyladamantan-1-amine |
| Molecular Formula | C₁₀H₁₂N₂O₂S | C₁₂H₂₁N |
| Molar Mass | 224.28 g/mol | 179.30 g/mol |
| Primary Target | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor | N-methyl-D-aspartate (NMDA) receptor |
| Mechanism of Action | Positive Allosteric Modulator | Uncompetitive (Open-Channel) Antagonist |
| Therapeutic Area | Investigational (Cognitive Enhancement) | Alzheimer's Disease (Moderate to Severe) |
Mechanism of Action: A Tale of Two Receptors
The glutamatergic system, primarily through AMPA and NMDA receptors, is fundamental to excitatory synaptic transmission and synaptic plasticity, a cellular correlate of learning and memory. This compound and memantine target different components of this system, leading to distinct effects on neuronal function.
This compound: Enhancing AMPA Receptor Function
This compound acts as a positive allosteric modulator (PAM) of AMPA receptors.[3][4][5] It does not activate the receptor directly but binds to a site distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This leads to an increased influx of Na⁺ and Ca²⁺ ions upon glutamate binding, thereby potentiating fast excitatory neurotransmission. This enhancement of AMPA receptor function is believed to underlie its nootropic and neuroprotective effects.[6]
Memantine: Attenuating NMDA Receptor Overactivation
Memantine is an uncompetitive antagonist of the NMDA receptor.[7][8] It has a moderate affinity for the NMDA receptor channel and exhibits strong voltage-dependency.[7][9] Under normal physiological conditions, the channel is blocked by magnesium ions (Mg²⁺). However, under conditions of excessive glutamate release, leading to prolonged depolarization, Mg²⁺ is displaced, allowing for a sustained influx of Ca²⁺, which can be neurotoxic. Memantine enters the open NMDA receptor channel and blocks it, preventing excessive Ca²⁺ influx.[8] Its fast kinetics allow it to leave the channel when the membrane potential repolarizes, thus preserving normal synaptic transmission.[7]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and memantine based on published experimental findings. It is important to note that these values are derived from different studies and experimental conditions, and direct comparisons should be made with caution.
Table 1: Receptor Affinity and Potency
| Parameter | This compound | Memantine |
| Target | AMPA Receptor | NMDA Receptor |
| EC₅₀ (AMPA potentiation) | 130 ± 8 µM[3] | N/A |
| EC₂ₓ (AMPA potentiation) | 25 ± 3 µM[3] | N/A |
| IC₅₀ (NMDA antagonism) | N/A | ~1 µM at -70 mV[7] |
| IC₅₀ (vs. NMDA 100 µM) | N/A | 2.92 ± 0.05 µM[9] |
| Voltage Dependency | Not explicitly voltage-dependent | Strongly voltage-dependent[7][9] |
Table 2: Effects on Synaptic Plasticity (Long-Term Potentiation)
| Compound | Concentration | Effect on LTP | Experimental Model |
| This compound | 50 mg/kg (in vivo) | Increased duration of LTP[3] | Rat Hippocampal Slices |
| Memantine | 1 µM | Restored impaired LTP | Rat Hippocampal Slices (low Mg²⁺)[10] |
| Memantine | 10 µM | Fully restored impaired LTP | Rat Hippocampal Slices (low Mg²⁺)[10] |
| Memantine | 10 mg/kg (in vivo) | Significant LTP, but lower than control | Rat Hippocampus (CA1) |
| Memantine | 20 mg/kg (in vivo) | Failed to induce LTP | Rat Hippocampus (CA1) |
| Memantine | 30 µM | Significantly inhibited LTP | Mouse Hippocampal Slices (CA1)[11] |
Signaling Pathways
The distinct mechanisms of this compound and memantine lead to the activation of different downstream signaling cascades.
This compound Signaling Pathway
This compound, by potentiating AMPA receptor activity, leads to increased intracellular Ca²⁺, which can activate several downstream pathways, including the Brain-Derived Neurotrophic Factor (BDNF) pathway. BDNF is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.
Memantine Signaling Pathway
Memantine's blockade of excitotoxic NMDA receptor activity can influence multiple downstream pathways. It has been shown to modulate the PI3K/Akt/mTOR pathway, which is involved in cell survival and autophagy. By preventing excessive Ca²⁺ influx, it can also inhibit pathways leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Electrophysiological Recording of AMPA Receptor Potentiation by this compound
This protocol describes a method to assess the potentiation of AMPA receptor-mediated currents by this compound using two-electrode voltage-clamp recording in Xenopus laevis oocytes.
Experimental Workflow
Methodology
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with rat cortex poly(A+) mRNA to express a population of glutamate receptors.
-
Two-Electrode Voltage-Clamp: Oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping (holding potential typically -60 mV).
-
Drug Application: (S)-AMPA is bath-applied to elicit a baseline inward current. Subsequently, increasing concentrations of this compound are co-applied with (S)-AMPA.
-
Data Acquisition and Analysis: The potentiation of the AMPA-evoked current by this compound is measured. The concentration-response curve is then plotted to determine the EC₅₀ value.[3]
Whole-Cell Patch-Clamp Analysis of Memantine's Effect on NMDA Receptors
This protocol outlines the whole-cell patch-clamp technique used to study the inhibitory effect of memantine on NMDA receptor currents in cultured neurons.
Methodology
-
Cell Culture: Primary hippocampal or cortical neurons are cultured on coverslips.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential.
-
NMDA Receptor Activation: NMDA and its co-agonist glycine (B1666218) are applied to the cell to evoke an inward current through NMDA receptors.
-
Memantine Application: Memantine is applied at various concentrations, and the reduction in the NMDA-evoked current is measured.
-
Voltage-Dependence Assessment: The experiment is repeated at different holding potentials (e.g., -70 mV, -40 mV, +20 mV) to assess the voltage-dependency of the block. The IC₅₀ is calculated at each potential.[7][9][12]
Assessment of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the method for inducing and recording LTP in acute hippocampal slices to evaluate the effects of this compound or memantine.
Methodology
-
Slice Preparation: The hippocampus is rapidly dissected from a rodent brain and sliced into 300-400 µm thick transverse sections using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: The slice is perfused with aCSF containing the test compound (this compound or memantine) for a specified period.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation or multiple trains of 100 Hz).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP. The degree of potentiation is calculated as the percentage increase in the fEPSP slope compared to baseline.[3][10]
Conclusion
This compound and memantine represent two distinct strategies for modulating glutamatergic neurotransmission to improve cognitive function. This compound, as an AMPA receptor PAM, aims to enhance synaptic transmission and plasticity under normal physiological conditions. In contrast, memantine, an NMDA receptor antagonist, acts to prevent the detrimental effects of excessive glutamate, a condition associated with neurodegenerative diseases like Alzheimer's.
The experimental data indicate that this compound can potentiate AMPA receptor currents and enhance LTP. Memantine's effects on LTP are more complex, with evidence suggesting it can restore impaired LTP at low concentrations but may inhibit it at higher doses.
The choice between these two approaches, or their potential combination, will depend on the specific pathological context and the desired therapeutic outcome. Further research, including direct comparative studies, is necessary to fully elucidate the relative merits of these two compounds and their potential roles in treating cognitive disorders.
References
- 1. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency, voltage-dependency, agonist concentration-dependency, blocking kinetics and partial untrapping of the uncompetitive N-methyl-D-aspartate (NMDA) channel blocker memantine at human NMDA (GluN1/GluN2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine restores long term potentiation impaired by tonic N-methyl-D-aspartate (NMDA) receptor activation following reduction of Mg2+ in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Patch clamp combined with voltage/concentration clamp to determine the kinetics and voltage dependency of N-methyl-D-aspartate (NMDA) receptor open channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of S 18986: A Comparative Analysis of a Novel Cognitive Enhancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the key findings related to the AMPA receptor modulator S 18986 against other notable alternatives. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathway to offer a clear perspective on its therapeutic potential.
This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors, which are pivotal in synaptic plasticity and the formation of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Research suggests this compound holds promise for treating cognitive deficits associated with aging and neurodegenerative conditions like Alzheimer's disease. This guide will delve into the experimental data that substantiates these claims and compare its performance with other AMPA modulators.
Comparative Efficacy of AMPA Receptor Modulators
To objectively assess the potency and efficacy of this compound, this section presents a compilation of quantitative data from various preclinical studies. The following table summarizes the half-maximal effective concentrations (EC50) for AMPA receptor potentiation and the effective doses observed in key behavioral and physiological assays for this compound and a selection of alternative AMPA modulators.
| Compound | EC50 (AMPA Potentiation) | Effective Dose (in vivo) | Key Findings |
| This compound | Not explicitly defined in reviewed literature; potentiation observed at concentrations from 0.1 µM. | 0.1 - 10 mg/kg | Enhances LTP, increases BDNF expression, and improves performance in memory tasks.[1] |
| Aniracetam (B1664956) | ≤ 0.1 µM (for NMDA modulation); high µM range for AMPA modulation.[2] | - | Modulates both NMDA and AMPA receptors; enhances AMPA-evoked noradrenaline release.[2][3] |
| CX516 | > 1000 µM on iGluR4; EC50 of 4 µM on reconstituted AMPA receptors.[4][5] | 10 - 20 mg/kg | Attenuates deficits in animal models of cognitive impairment.[4] |
| ORG-26576 | Data not available in reviewed literature. | 3 - 10 mg/kg | Increases BDNF release and enhances neuronal differentiation and survival.[6] |
| Tulrampator (S47445/CX1632) | 2.5 - 5.4 µM across most AMPA receptor subtypes.[7] | 0.3 mg/kg | Demonstrates procognitive effects in novel object recognition and T-maze tasks.[8] |
Elucidation of the this compound Signaling Pathway
This compound exerts its cognitive-enhancing effects by binding to an allosteric site on the AMPA receptor. This binding event potentiates the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. The enhanced activation of the AMPA receptor leads to a greater influx of calcium ions (Ca2+) into the postsynaptic neuron. This surge in intracellular calcium triggers a cascade of downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases, in turn, phosphorylate various substrates that are crucial for the induction and maintenance of Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Furthermore, this signaling cascade promotes the transcription and release of Brain-Derived Neurotrophic Factor (BDNF), a key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
Detailed Experimental Protocols
To facilitate the replication of key findings, this section outlines the methodologies for pivotal experiments used to characterize the effects of this compound.
Y-Maze Test for Spatial Working Memory
The Y-maze is a three-arm maze used to assess spatial working memory in rodents. The test is based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high).
-
Procedure:
-
Acclimate the mice to the testing room for at least one hour before the experiment.
-
Place a mouse at the center of the maze and allow it to freely explore for a set period (e.g., 8 minutes).[9][10]
-
Record the sequence of arm entries using a video tracking system.
-
An alternation is defined as successive entries into the three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
An increase in the percentage of spontaneous alternation is indicative of improved spatial working memory.
-
-
Drug Administration: this compound or a vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test.
Novel Object Recognition (NOR) Test
The NOR test evaluates an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.
-
Apparatus: An open-field arena (e.g., a square box).
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a set period on consecutive days to familiarize it with the environment.
-
Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a defined duration (e.g., 3-5 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object.
-
A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index indicates better recognition memory.
-
-
Drug Administration: The compound of interest is administered before the familiarization or test phase, depending on the aspect of memory being investigated.
In Vitro Measurement of Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement of synaptic transmission and is a key cellular model for learning and memory. It is often measured in hippocampal slices.
-
Preparation:
-
Prepare acute hippocampal slices (300-400 µm thick) from rodents.
-
Maintain the slices in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
-
Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated every 200 ms).
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis: The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.
-
Drug Application: this compound or other compounds are added to the aCSF at known concentrations to assess their effect on LTP induction and maintenance.
Measurement of Brain-Derived Neurotrophic Factor (BDNF) Expression
BDNF levels can be quantified in vitro using cell cultures or in vivo from brain tissue homogenates.
-
In Vitro Protocol (Cell Culture):
-
Culture primary neurons or a suitable neuronal cell line.
-
Treat the cells with this compound or other compounds for a specified duration.
-
Collect the cell culture supernatant and/or cell lysates.
-
Quantify BDNF protein levels using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Alternatively, measure BDNF mRNA levels using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: BDNF levels in treated samples are compared to those in vehicle-treated control samples. An increase in BDNF levels is indicative of a positive effect of the compound on neurotrophic factor expression.
Experimental Workflow for Evaluating Cognitive Enhancers
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential cognitive enhancer like this compound.
References
- 1. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective effects of aniracetam across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ORG-26576 - Wikipedia [en.wikipedia.org]
- 7. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Y-Maze Protocol [protocols.io]
- 10. mmpc.org [mmpc.org]
Unveiling S 18986: A Preclinical Cross-Validation of its Cognitive-Enhancing Potential
A deep dive into the preclinical data surrounding the AMPA receptor modulator S 18986 reveals a promising profile for cognitive enhancement, particularly in the context of age-related cognitive decline. This guide provides a comprehensive comparison of this compound with other classes of nootropics, supported by available experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][2] Its cognitive-enhancing properties have been demonstrated in various preclinical behavioral models in rodents.[2] While clinical trial data for this compound is not publicly available, preclinical evidence suggests its potential as a therapeutic agent for memory impairment in neurodegenerative disorders such as Alzheimer's disease.[1]
Comparative Analysis of Cognitive Enhancers
To contextualize the potential of this compound, it is essential to compare its preclinical profile with other established and emerging classes of cognitive enhancers.
| Class | Example(s) | Mechanism of Action | Key Preclinical/Clinical Findings |
| AMPA Receptor Modulators | This compound , IDRA-21 | Positive allosteric modulation of AMPA receptors, enhancing glutamatergic transmission, promoting LTP and BDNF expression.[1][2][3] | This compound enhances memory in various rodent models, particularly in aged animals.[2][4] It has been shown to increase acetylcholine (B1216132) release in the hippocampus.[3] |
| Stimulants | Ritalin, Adderall | Increase levels of dopamine (B1211576) and norepinephrine (B1679862) in the brain.[5] | Effective in improving attention and alertness, particularly in individuals with ADHD.[5] |
| Racetams | Piracetam, Aniracetam | Thought to modulate neurotransmitter systems, including acetylcholine and glutamate (B1630785).[5] | May improve memory in individuals with brain injuries or age-related cognitive decline; limited evidence for efficacy in healthy individuals.[5] |
| Natural Compounds | Caffeine, Ginkgo Biloba, Bacopa Monnieri | Various mechanisms, including adenosine (B11128) receptor antagonism (caffeine) and improved cerebral blood flow (Ginkgo Biloba).[5][6] | Widely used for mild cognitive enhancement; effects are generally less potent than prescription drugs.[5] |
| NMDA Receptor Modulators | Memantine, Neuroactive steroids | Modulate the function of N-methyl-D-aspartate (NMDA) receptors, another type of glutamate receptor.[3][7] | Memantine is used to treat moderate-to-severe Alzheimer's disease.[3] Neuroactive steroids show potential in preclinical models.[7] |
Preclinical Efficacy of this compound: A Data-Driven Overview
The cognitive-enhancing effects of this compound have been evaluated in a variety of preclinical models, with a focus on age-related cognitive decline.
Effects on Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism for learning and memory.
| Experiment | Animal Model | Dosage | Key Finding | Citation |
| In vivo electrophysiology | Young adult rats | 50 mg/kg | Significantly increased the duration of LTP compared to vehicle. | [1] |
Effects on Neurotransmitter Release
| Experiment | Animal Model | Dosage | Key Finding | Citation |
| In vivo microdialysis | Young (3-month-old) rats | 10 mg/kg i.p. | Increased acetylcholine release in the hippocampus by approximately 70%. | [3] |
| In vivo microdialysis | Aged (22-month-old) rats | 3 and 10 mg/kg i.p. | Induced a long-lasting increase in acetylcholine release in the hippocampus. | [3] |
Effects on Cognitive Performance in Behavioral Tasks
| Task | Animal Model | Dosage | Key Finding | Citation |
| Passive Avoidance | Scopolamine-treated young rats | 3 and 10 mg/kg | Dose-dependently prevented the scopolamine-induced deficit in acquisition. | [3] |
| Radial Maze (Declarative Memory) | Aged mice | 0.1 mg/kg | Selectively improved performance in the test of long-term/declarative memory flexibility. | [4] |
| Radial Maze (Working Memory) | Aged mice | 0.1 mg/kg | Exerted a beneficial effect on short-term retention of successive arm-visits. | [4] |
| Spatial Memory Task | Aged rats (14-18 months) | Chronic oral administration | Increased performance in the spatial memory task. | [8] |
| Reinforcer Devaluation Task | Aged rats (16 months) | 0.1, 0.3, and 1.0 mg/kg daily | Dose-dependently altered responses, making aged rats resemble young rats. | [9] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the critical evaluation of the data.
In vivo Electrophysiology for LTP Measurement
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Animals were anesthetized, and stimulating and recording electrodes were implanted in the perforant path and dentate gyrus of the hippocampus, respectively. Baseline excitatory postsynaptic potentials (EPSPs) were recorded. This compound or vehicle was administered. Tetanic stimulation was delivered to induce LTP. EPSPs were then recorded for a post-tetanus period to measure the potentiation.[1]
In vivo Microdialysis for Neurotransmitter Release
-
Subjects: Young and aged male Wistar rats.
-
Procedure: A microdialysis probe was implanted in the hippocampus of freely moving rats. Artificial cerebrospinal fluid was perfused through the probe. Dialysate samples were collected at regular intervals before and after intraperitoneal (i.p.) injection of this compound or vehicle. Acetylcholine levels in the dialysate were measured using high-performance liquid chromatography (HPLC).[3]
Passive Avoidance Task
-
Apparatus: A two-compartment box with one illuminated and one dark compartment, with a grid floor in the dark compartment for delivering a mild footshock.
-
Procedure:
-
Acquisition Trial: Each rat was placed in the light compartment. The latency to enter the dark compartment was recorded. Upon entering the dark compartment, a mild footshock was delivered.
-
Retention Trial: 24 hours later, the rat was again placed in the light compartment, and the latency to enter the dark compartment was recorded. Longer latencies indicate better memory of the aversive stimulus.
-
Drug Administration: this compound or vehicle was administered before the acquisition trial. In the cited study, scopolamine (B1681570) was used to induce amnesia.[3]
-
Radial Maze Tasks
-
Apparatus: An elevated eight-arm radial maze with food rewards at the end of each arm.
-
Procedure (Declarative Memory): Mice were trained to find food in four of the eight arms. After a delay, they were returned to the maze. Errors (entering a non-baited arm) were recorded.
-
Procedure (Working Memory): All eight arms were baited. The mouse was allowed to enter a set number of arms. After a delay, the mouse was returned to the maze, and entries into previously visited arms (errors) were recorded.
-
Drug Administration: this compound was administered before the retention test.[4]
Visualizing the Mechanism and Workflow
To further clarify the proposed mechanism of action and experimental design, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the passive avoidance task.
Conclusion
The preclinical data for this compound consistently demonstrates its potential as a cognitive-enhancing agent, particularly in models of age-related memory impairment. Its mechanism as a positive allosteric modulator of AMPA receptors offers a distinct therapeutic approach compared to other classes of nootropics. While the lack of clinical trial data necessitates a cautious outlook, the robust preclinical findings warrant further investigation into the therapeutic utility of this compound for treating cognitive deficits. Future research, including direct comparative studies and eventual clinical trials, will be crucial in fully elucidating its efficacy and safety profile in humans.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nootropics | Psychology Today [psychologytoday.com]
- 6. thenakedpharmacy.com [thenakedpharmacy.com]
- 7. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the AMPA receptor modulator this compound on measures of cognition and oxidative stress in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AMPA Receptor Potentiators: S 18986 and Cyclothiazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: S 18986 and cyclothiazide (B1669527). Both compounds enhance AMPA receptor function, a key mechanism for synaptic plasticity, learning, and memory. This document summarizes their performance based on available experimental data, details common experimental protocols for their evaluation, and visualizes their mechanism of action.
Quantitative Comparison of Potentiation Effects
The following table summarizes the key quantitative parameters of this compound and cyclothiazide in potentiating AMPA receptor currents. It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | Cyclothiazide | Citation |
| Mechanism of Action | Positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[1][2] | Positive allosteric modulator of AMPA receptors; potently inhibits receptor desensitization, with selectivity for the 'flip' splice variants.[3][4][5] | |
| EC₅₀ for AMPA Current Potentiation | 130 ± 8 μM | 28 μM | [6] |
| EC₂ₓ for AMPA Current Potentiation | 25 ± 3 μM | Not Reported | |
| Fold Potentiation of AMPA Current | Not Reported in fold-increase at a single concentration | Up to 90-fold increase in peak AMPA currents at 100 μM.[6] Can dramatically potentiate steady-state AMPA currents by up to 216-fold by reducing desensitization.[7] | |
| Effect on Agonist Affinity | Not explicitly reported | Increases the apparent affinity of the receptor for AMPA, causing an approximately 8-fold decrease in the AMPA EC₅₀ value in the presence of 50 μM cyclothiazide.[4] | |
| Effect on BDNF Expression (in the presence of AMPA) | 3-5 fold enhancement | 40-fold stimulation (EC₅₀ = 18 μM) |
Mechanism of Action and Signaling Pathway
Both this compound and cyclothiazide are positive allosteric modulators of AMPA receptors, meaning they bind to a site on the receptor that is distinct from the glutamate binding site.[1][3] This binding event leads to a conformational change in the receptor that enhances the flow of ions through the channel in response to glutamate binding. A primary mechanism by which cyclothiazide potentiates AMPA currents is by inhibiting the rapid desensitization of the receptor, which allows the channel to remain open for a longer duration.[3][4][6] this compound is also known to increase the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2]
Experimental Protocols
The potentiation of AMPA currents by this compound and cyclothiazide is typically assessed using whole-cell patch-clamp electrophysiology on cultured neurons or heterologous expression systems like HEK293 cells or Xenopus oocytes expressing specific AMPA receptor subunits.
1. Cell Preparation:
-
HEK293 Cells: Stably or transiently transfected with cDNA encoding the desired AMPA receptor subunits (e.g., GluA1).
-
Primary Neuronal Cultures: Cortical or hippocampal neurons are isolated from embryonic or neonatal rodents and cultured for a specified period.
-
Xenopus Oocytes: Injected with cRNA encoding the AMPA receptor subunits.
2. Electrophysiological Recording:
-
Technique: Whole-cell voltage-clamp configuration is established.
-
Holding Potential: The cell membrane is typically held at a negative potential (e.g., -60 mV to -70 mV) to record inward currents mediated by Na⁺ and Ca²⁺ influx.
-
Solutions:
-
External Solution (in mM): NaCl (e.g., 140), KCl (e.g., 2.5), CaCl₂ (e.g., 2), MgCl₂ (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): CsF or CsCl (e.g., 120), Cs-EGTA (e.g., 10), HEPES (e.g., 10), and Mg-ATP (e.g., 4), pH adjusted to 7.2. Cesium is used to block potassium channels.
-
3. Drug Application:
-
Agonist Application: A baseline AMPA-evoked current is established by applying a known concentration of AMPA (or glutamate).
-
Modulator Application: this compound or cyclothiazide is typically pre-applied for a period (e.g., 30 seconds to several minutes) before co-application with the agonist. The potentiation is then measured as the increase in the amplitude and/or the slowing of the decay of the AMPA-evoked current.
-
Concentration-Response Curves: To determine EC₅₀ values, a range of modulator concentrations are applied.
4. Data Analysis:
-
The peak amplitude of the AMPA-evoked current in the presence and absence of the modulator is measured.
-
The potentiation is calculated as the percentage increase in current amplitude.
-
The decay kinetics of the current are analyzed to assess the effect on desensitization.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cyclothiazide? [synapse.patsnap.com]
- 4. Effects of cyclothiazide on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclothiazide | AMPA Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric interactions between cyclothiazide and AMPA/kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S 18986 and Other Benzothiadiazine Derivatives as Positive Allosteric Modulators of AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of S 18986 and other notable benzothiadiazine derivatives that act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The objective is to offer a clear perspective on their relative performance based on available experimental data, aiding in the evaluation and selection of these compounds for research and development purposes.
Introduction to Benzothiadiazine Derivatives as AMPA Modulators
Benzothiadiazine derivatives are a class of compounds historically known for their diuretic properties. However, a subset of these molecules has been identified as potent modulators of AMPA receptors, which are critical for synaptic plasticity and the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][2] this compound is a selective positive allosteric modulator of AMPA-type glutamate (B1630785) receptors that has demonstrated cognitive-enhancing properties in various preclinical models.[1][2] This guide will compare this compound with other key benzothiadiazine derivatives, such as cyclothiazide (B1669527) and IDRA-21, focusing on their potency and efficacy in modulating AMPA receptor function.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and other benzothiadiazine derivatives on AMPA receptors. The data is primarily derived from electrophysiological studies measuring the potentiation of glutamate-evoked currents.
Table 1: Comparative Potency of AMPA Receptor Positive Allosteric Modulators
| Compound | EC2x (μM) | Relative Potency Ranking |
| Cyclothiazide | 1.7 | High |
| This compound | 25 | Moderate |
| IDRA-21 | 134 | Low |
EC2x is the concentration of the compound required to double the response elicited by a submaximal concentration of glutamate. Data from in vitro electrophysiology studies.[1]
Table 2: Potency of IDRA-21 and its Derivative (c2) on Homomeric AMPA Receptor Subunits
| Compound | Receptor Subunit | EC50 (μM) |
| IDRA-21 | GluA1 | 585 ± 130 |
| GluA2 | 532 ± 80 | |
| c2 | GluA1 | 70 ± 25 |
| GluA2 | 47 ± 7 |
EC50 is the concentration of the compound that produces 50% of the maximal potentiation of glutamate-evoked currents in HEK293 cells expressing the respective homomeric AMPA receptors.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol is used to measure the potentiation of AMPA receptor-mediated currents by benzothiadiazine derivatives in cultured neurons or heterologous expression systems (e.g., HEK293 cells).
-
Cell Preparation:
-
For neuronal cultures, hippocampal or cortical neurons are isolated from embryonic or neonatal rodents and plated on coated coverslips.
-
For heterologous systems, HEK293T cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).[4]
-
-
Recording Setup:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution (aCSF or similar) containing physiological concentrations of ions.
-
Patch pipettes with a resistance of 2-6 MΩ are filled with an internal solution containing CsF or CsCl to isolate glutamate receptor currents.[4]
-
-
Data Acquisition:
-
Whole-cell patch-clamp configuration is established on a selected neuron or transfected cell.[2][5]
-
The cell is voltage-clamped at a holding potential of -60 mV or -70 mV.[4]
-
A baseline AMPA receptor-mediated current is evoked by a brief application of glutamate (e.g., 1 mM for 1 ms) using a fast perfusion system.
-
The benzothiadiazine derivative is then co-applied with glutamate at various concentrations.
-
The potentiation of the glutamate-evoked current (increase in amplitude and/or slowing of decay kinetics) is recorded.[6]
-
-
Data Analysis:
-
The potentiation is quantified by measuring the peak amplitude and the area under the curve of the evoked currents in the absence and presence of the modulator.
-
Concentration-response curves are generated to calculate EC50 or EC2x values.
-
Passive Avoidance Test for Cognitive Enhancement
This test assesses fear-motivated learning and memory in rodents.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.[7][8]
-
Acquisition Phase (Training):
-
Retention Phase (Testing):
-
Typically 24 hours after the acquisition phase, the animal is placed back into the light compartment.
-
The latency to enter the dark compartment is measured.[8]
-
-
Drug Administration: this compound or other test compounds are administered (e.g., orally or intraperitoneally) at a specified time before the acquisition or retention phase.
-
Data Analysis: An increase in the latency to enter the dark compartment during the retention phase is interpreted as improved memory of the aversive experience, indicating a cognitive-enhancing effect of the compound.
Novel Object Recognition (NOR) Test for Recognition Memory
This test evaluates a rodent's ability to recognize a novel object in a familiar environment.
-
Habituation Phase: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or two consecutive days.[11][12]
-
Sample Phase (Training):
-
Two identical objects are placed in the arena.
-
The animal is allowed to explore the objects for a defined duration (e.g., 10 minutes).[11]
-
-
Test Phase:
-
After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.[12]
-
The animal is returned to the arena, and the time spent exploring the novel and the familiar object is recorded.
-
-
Drug Administration: The test compound is administered prior to the sample phase.
-
Data Analysis: A discrimination index is calculated, representing the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index in the drug-treated group compared to the control group indicates enhanced recognition memory.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by these compounds and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of AMPA receptor modulation by this compound leading to LTP.
Caption: Experimental workflow for evaluating benzothiadiazine derivatives.
Conclusion
This compound stands out as a moderately potent positive allosteric modulator of AMPA receptors with demonstrated pro-cognitive effects in preclinical models. While other benzothiadiazine derivatives like cyclothiazide exhibit higher in vitro potency, the overall therapeutic potential of a compound also depends on its pharmacokinetic profile, selectivity, and safety margin. The data and protocols presented in this guide offer a foundational resource for researchers to compare and further investigate the therapeutic utility of this compound and related benzothiadiazine derivatives in the context of cognitive disorders.
References
- 1. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Gating and modulation of a hetero-octameric AMPA glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 9. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 10. Object Location Test [protocols.io]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
Assessing the Translational Potential of S 18986: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the preclinical data and translational potential of S 18986, a positive allosteric modulator of AMPA receptors. By objectively comparing its performance with alternative cognitive enhancers and presenting supporting experimental data, this guide aims to inform future research and development in the pursuit of effective treatments for cognitive disorders.
This compound has demonstrated procognitive effects in a variety of preclinical models, primarily through its action as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This mechanism is believed to enhance synaptic plasticity, a key cellular process underlying learning and memory.[1][2] However, the translation of these promising preclinical findings into clinical efficacy has proven challenging, with a key clinical trial in patients with Mild Cognitive Impairment (MCI) failing to demonstrate clinically relevant effects.[3] This guide will delve into the available data for this compound and its alternatives to provide a critical assessment of its translational potential.
Mechanism of Action: Enhancing Glutamatergic Neurotransmission
This compound belongs to the class of drugs known as ampakines, which potentiate AMPA receptor function.[1] Glutamate (B1630785), the primary excitatory neurotransmitter in the brain, activates AMPA receptors, leading to neuronal depolarization. This compound binds to an allosteric site on the AMPA receptor, which enhances the receptor's response to glutamate.[1] This potentiation is thought to occur by slowing the deactivation and desensitization of the receptor, thereby prolonging the influx of ions and strengthening synaptic transmission.[1] This enhanced synaptic strength is a fundamental component of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2]
Figure 1: this compound Signaling Pathway.
Preclinical Efficacy: A Summary of In Vivo and In Vitro Studies
Preclinical studies in rodents have consistently demonstrated the cognitive-enhancing effects of this compound across various memory domains.
In Vitro Electrophysiology
In hippocampal slices, this compound has been shown to enhance LTP, a key indicator of synaptic plasticity.[1]
In Vivo Behavioral Studies
This compound has shown efficacy in several rodent models of memory impairment.
Table 1: Preclinical Performance of this compound in Rodent Models
| Model | Species | Dosage | Key Findings | Citation |
| Object Recognition Test | Rat | 0.3 - 100 mg/kg (oral) | Dose-dependently increased discrimination index, indicating improved recognition memory. | [4] |
| Passive Avoidance Test | Rat | 3 & 10 mg/kg (i.p.) | Reversed scopolamine-induced amnesia, increasing latency to enter the dark compartment. | [4] |
| Morris Water Maze | Aged Rat | Chronic oral administration | Improved performance in a spatial memory task. | [5] |
Comparison with Alternative Cognitive Enhancers
The therapeutic landscape for cognitive enhancement includes other AMPA receptor modulators and drugs with different mechanisms of action.
Table 2: Comparison of this compound with Alternative Cognitive Enhancers (Preclinical Data)
| Compound | Mechanism of Action | Key Preclinical Findings | Reported Limitations | Citation |
| This compound | AMPA Receptor PAM | Enhances LTP; improves memory in object recognition, passive avoidance, and Morris water maze in rodents. | Failed to show clinical efficacy in MCI. | [1][3][4][5] |
| CX-516 (Ampalex) | AMPA Receptor PAM | Showed positive results in animal tests of memory. | Disappointing human trials due to low potency and short half-life. | [6] |
| IDRA-21 | AMPA Receptor PAM | 10-30 times more potent than aniracetam (B1664956) in reversing cognitive deficits in monkeys; long-lasting effects (up to 48 hours). | Limited clinical data available. | [7] |
| Memantine (Namenda) | NMDA Receptor Antagonist | Improves cognitive function in some preclinical models of Alzheimer's disease. | Efficacy is modest and primarily for symptomatic relief in moderate to severe Alzheimer's disease. | [8] |
Assessment of Translational Potential
The significant disconnect between the robust preclinical efficacy of this compound and its failure in a clinical trial for Mild Cognitive Impairment (NCT00202540) highlights the challenges of translating findings from animal models to human cognitive disorders.[3] While the preclinical data strongly support the hypothesis that positive modulation of AMPA receptors can enhance cognitive processes, several factors may have contributed to the lack of clinical success:
-
Complexity of Human Cognitive Decline: The neurobiology of MCI and Alzheimer's disease is multifaceted, involving more than just glutamatergic dysfunction.
-
Off-Target Effects and Tolerability: The doses required to achieve cognitive enhancement in humans may lead to unforeseen side effects.
-
Limitations of Animal Models: Rodent models of cognitive impairment may not fully recapitulate the complex pathology of human neurodegenerative diseases.
The detailed results of the NCT00202540 trial have not been made publicly available, which limits a more in-depth analysis of the specific reasons for its failure. The top-line result of not meeting its primary endpoints, however, serves as a critical data point in assessing the translational potential of this compound.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Novel Object Recognition (NOR) Task
The NOR task assesses recognition memory in rodents.
Figure 2: Novel Object Recognition Experimental Workflow.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period.
-
Training (T1): The animal is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded.
-
Testing (T2): After a retention interval (e.g., 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: A discrimination index (DI) is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory.[9][10]
Figure 3: Morris Water Maze Experimental Workflow.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition: The animal is placed in the pool from different starting locations and must learn to find the submerged platform using distal cues in the room. This is typically repeated over several days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a fixed period.
-
-
Data Analysis: Key metrics include the latency to find the platform and the path length taken during acquisition, and the time spent in the target quadrant (where the platform was previously located) during the probe trial.
Passive Avoidance Task
This task assesses fear-motivated learning and memory.[11]
-
Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment has an electrified grid floor.
-
Procedure:
-
Acquisition: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Retention Test: After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment in the retention test indicates better memory of the aversive experience.
Conclusion
This compound demonstrates clear cognitive-enhancing effects in preclinical models, consistent with its mechanism as a positive allosteric modulator of AMPA receptors. However, the failure to translate these findings into a clinical benefit for individuals with Mild Cognitive Impairment underscores the significant hurdles in developing effective treatments for cognitive disorders. Future research should focus on understanding the discrepancies between preclinical and clinical outcomes, potentially by utilizing more sophisticated and translatable animal models and by gaining a more detailed understanding of the clinical trial results. The exploration of other AMPA modulators with different pharmacokinetic and pharmacodynamic profiles, such as IDRA-21, may still hold promise, but the experience with this compound serves as a crucial cautionary tale in the assessment of translational potential.
References
- 1. Preliminary study: drug may be safe in those with mild cognitive impairment, mild dementia | EurekAlert! [eurekalert.org]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of S18986 in the Treatment of Mild Cognitive Impairment Patients [clinicaltrials.servier.com]
- 4. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA 21), a congener of aniracetam, potently abates pharmacologically induced cognitive impairments in patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Independent Verification of S 18986's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the positive allosteric modulator of AMPA receptors, S 18986, with other relevant alternative compounds. The information presented is based on available experimental data to assist in the independent verification of its mechanism of action.
Mechanism of Action of this compound
This compound is a selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[1][2] Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it enhances the receptor's response to the endogenous ligand, glutamate. This modulation is achieved by slowing the deactivation and/or desensitization of the receptor, leading to an increased influx of calcium ions (Ca2+) and a prolonged duration of excitatory postsynaptic potentials (EPSPs).[1] This potentiation of AMPA receptor activity is believed to underlie its observed cognitive-enhancing effects.[1][2][3]
The primary mechanism of action of this compound involves its binding to an allosteric site on the AMPA receptor, which is distinct from the glutamate binding site. This binding stabilizes the receptor in a conformation that has a higher affinity for glutamate and a reduced rate of desensitization.[1] This leads to an enhancement of synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism crucial for learning and memory.[1][2]
Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and to modulate the release of various neurotransmitters, including noradrenaline and acetylcholine (B1216132) in the hippocampus and frontal cortex.[1][4][5]
Comparative Data: this compound vs. Alternative AMPA Receptor Modulators
To independently verify the mechanism of action of this compound, its performance can be compared against other well-characterized positive allosteric modulators of AMPA receptors. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Potency of Various AMPA Receptor Modulators
| Compound | EC2x (μM) | Description |
| LY404187 | 0.3 | A potent AMPA receptor potentiator. |
| CX614 | 1.1 | An ampakine compound. |
| Cyclothiazide | 1.7 | A benzothiadiazide diuretic with AMPA modulating properties. |
| This compound | 25 | The compound of interest. |
| IDRA-21 | 134 | A benzothiadiazide derivative. |
| Aniracetam | >3000 | A nootropic drug of the racetam class. |
| CX516 | >3000 | The first ampakine tested in humans. |
EC2x represents the concentration of the compound required to double the AMPA-evoked current. Data sourced from Bernard et al. (2010).[1]
Table 2: Effect on (S)-AMPA-Mediated BDNF mRNA Expression in Rat Primary Cortical Neuronal Cultures
| Compound | Maximal Enhancement (fold increase) | EC50 (μM) |
| Cyclothiazide | 40 | 18 |
| This compound | 3-5 | Not determined |
| IDRA-21 | Inactive | Not applicable |
Data reflects the potentiation of BDNF mRNA expression induced by 3 μM (S)-AMPA. Data sourced from Lockhart et al. (2007).
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental findings. Below are protocols for key experiments cited in the literature on this compound.
Electrophysiological Recording in Xenopus laevis Oocytes
Objective: To determine the potentiation of AMPA-evoked currents by this compound and other modulators.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with rat cortex poly(A+) mRNA to express AMPA receptors.
-
Recording Setup: A standard two-electrode voltage-clamp system is used to record inward currents at a holding potential of -60 mV.
-
Agonist Application: (S)-AMPA is bath-applied for 30 seconds to evoke a baseline current.
-
Modulator Application: The test compound (e.g., this compound) is bath-applied at increasing concentrations for 45 seconds before, 30 seconds during, and 30 seconds after the application of (S)-AMPA.
-
Data Analysis: The potentiation of the AMPA-evoked current is measured and the EC2x value is calculated.[1]
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters in specific brain regions of freely moving rats.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or frontal cortex).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound (intraperitoneally or orally).
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., acetylcholine, noradrenaline) in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels from baseline are calculated and compared between treatment and vehicle groups.
Measurement of BDNF mRNA Expression in Primary Neuronal Cultures
Objective: To assess the effect of this compound on the expression of brain-derived neurotrophic factor.
Methodology:
-
Cell Culture: Primary cortical neuronal cultures are prepared from rat embryos.
-
Treatment: Cultures are treated with (S)-AMPA in the presence or absence of this compound or other modulators for a specified duration (e.g., 6 hours).
-
RNA Extraction: Total RNA is extracted from the neuronal cultures.
-
Quantitative PCR (qPCR): The levels of BDNF mRNA are quantified using real-time qPCR, with a housekeeping gene used for normalization.
-
Data Analysis: The fold change in BDNF mRNA expression relative to control cultures is calculated.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed.
References
- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FUNCTIONAL INSIGHT INTO DEVELOPMENT OF POSITIVE ALLOSTERIC MODULATORS OF AMPA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
S 18986 and the Nuances of AMPA Receptor Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S 18986 has emerged as a promising positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, demonstrating cognitive-enhancing effects in various preclinical models.[1][2] As with other AMPAkines, its therapeutic potential is intimately linked to its interaction with the diverse family of AMPA receptors, which are heterotetrameric complexes assembled from four different subunits (GluA1-4). The specific subunit composition, including their splice variants (flip and flop), dictates the receptor's functional properties and pharmacological sensitivity.[3][4] This guide provides a comparative overview of the effects of this compound and other AMPA receptor modulators on different subunit compositions, alongside detailed experimental protocols and pathway visualizations to facilitate further research.
Comparative Efficacy of AMPA Receptor Modulators
| Modulator | Receptor Subunit Composition | Effect | Reference |
| CX546 | GluA1 (homomeric) | Minimal potentiation | [5] |
| GluA2 (homomeric) | Moderate potentiation | [5] | |
| GluA4 (homomeric) | Moderate potentiation | [5] | |
| GluA2 + TARP γ3/γ8 | Enhanced potentiation | [5] | |
| GluA4 + TARP γ2/γ4 | Reduced potentiation | [5] | |
| Cyclothiazide | Flip isoforms | Strong potentiation | [6] |
| Flop isoforms | Weaker potentiation | [6] | |
| Biarylpropylsulfonamides | General | High-impact potentiation (1,000-fold more potent than ampakines) | [7] |
| Aniracetam/CX614 | General | Slows deactivation | [8] |
| This compound | Native receptors (mixed subunits) | Potentiation of AMPA-mediated currents, enhancement of LTP | [1][2] |
| Recombinant receptors | Specific data on subunit selectivity is currently unavailable. |
Unraveling the Mechanism: Signaling Pathways and Experimental Design
This compound is known to enhance synaptic plasticity, a process critical for learning and memory, by potentiating AMPA receptor function.[1][2] This modulation is thought to trigger downstream signaling cascades that lead to the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF).[9][10] The neuroprotective and cognitive-enhancing effects of this compound are linked to the activation of pathways like the ERK and PI3K-Akt signaling cascades.[9]
Signaling Pathway of this compound Action
Caption: this compound signaling cascade.
Experimental Workflow for Assessing Subunit Selectivity
To determine the specific effects of this compound on different AMPA receptor subunit compositions, a systematic experimental approach is required. The following workflow outlines the key steps for such an investigation.
References
- 1. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Single-Channel Properties of Recombinant AMPA Receptors Depend on RNA Editing, Splice Variation, and Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546): Differential Effects across Brain Regions and GluA1–4/Transmembrane AMPA Receptor Regulatory Protein Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUNCTIONAL INSIGHT INTO DEVELOPMENT OF POSITIVE ALLOSTERIC MODULATORS OF AMPA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. S18986: a positive modulator of AMPA-receptors enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of S 18986 Preclinical Studies: A Comparative Guide
This guide provides a comprehensive meta-analysis of the preclinical data for S 18986, a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors. The product's performance is objectively compared with other notable AMPA modulators, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy and Neurochemical Effects
The following tables summarize the quantitative data from preclinical studies of this compound and its alternatives.
Table 1: In Vitro and In Vivo Electrophysiological Effects
| Compound | Assay | Preparation | Key Findings | Reference |
| This compound | Long-Term Potentiation (LTP) | Anesthetized Wistar rats | Significantly increased the duration of LTP.[1] | [1] |
| CX516 | Long-Term Potentiation (LTP) | Rat hippocampal slices | Decreased the amount of afferent activity required to induce LTP.[2] | [2] |
| LY404187 | Synaptic Transmission | Rat hippocampal slices | Enhanced glutamatergic synaptic transmission and recruited NMDA receptor activity.[3] | [3] |
| CX546 | Excitatory Postsynaptic Currents (EPSCs) | Rat hippocampal slices | Weakly potentiated synaptic amplitudes but slowed EPSC decay by nearly a factor of three.[4] | [4] |
Table 2: Effects on Neurotransmitter Release and Neurotrophic Factors
| Compound | Assay | Brain Region | Key Findings | Reference |
| This compound | Acetylcholine (B1216132) (ACh) Release (Microdialysis) | Hippocampus (Young rats) | 10 mg/kg i.p. increased ACh release by ~70%.[5][6][7] | [5][6][7] |
| This compound | Acetylcholine (ACh) Release (Microdialysis) | Hippocampus (Aged rats) | 3 and 10 mg/kg i.p. induced a long-lasting increase in ACh release.[5][6][7] | [5][6][7] |
| LY392098 | Brain-Derived Neurotrophic Factor (BDNF) mRNA | Primary cortical neurons | Co-application with 1 µM AMPA resulted in a >25-fold increase in BDNF mRNA.[8] | [8] |
| LY404187 | Cerebral Glucose Utilization | Rat brain | 0.5 mg/kg produced significant elevations in 28 of 52 brain regions.[9] | [9] |
Table 3: Cognitive Enhancement in Behavioral Models
| Compound | Behavioral Task | Animal Model | Key Findings | Reference |
| This compound | Passive Avoidance | Scopolamine-treated rats | 3 and 10 mg/kg dose-dependently increased latency to enter the dark compartment. | |
| IDRA 21 | Delayed Matching-to-Sample | Young adult rhesus monkeys | Significant improvement in task performance with effects lasting up to 48 hours.[10][11] | [10][11] |
| IDRA 21 | Alprazolam-induced learning deficit | Patas monkeys | Approximately 10-fold more potent than aniracetam (B1664956) in antagonizing the deficit.[12] | [12] |
| CX516 | Delayed-Nonmatch-to-Sample (DNMS) | Rats | Improved performance, particularly on trials with longer delays (6-35 sec).[13][14] | [13][14] |
| LY404187 | Cognitive Function Models | Rodents | Enhanced performance in models requiring different mnemonic processes.[3] | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Long-Term Potentiation (LTP) Recording in the Hippocampus
Objective: To assess the effect of a compound on synaptic plasticity.
Procedure:
-
Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame.
-
Electrode Implantation: A stimulating electrode is positioned in an afferent pathway (e.g., Schaffer collaterals), and a recording electrode is placed in the corresponding postsynaptic area (e.g., CA1 stratum radiatum).[15][16]
-
Baseline Recording: Stable baseline field excitatory postsynaptic potentials (fEPSPs) are recorded for at least 15-30 minutes by applying low-frequency test stimuli (e.g., 0.033 Hz).[15]
-
Drug Administration: The test compound or vehicle is administered.
-
LTP Induction: High-frequency stimulation (HFS), such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz), is delivered to induce LTP.[17][18]
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response.[15][17]
-
Data Analysis: The slope and/or amplitude of the fEPSPs are measured and normalized to the baseline recordings.[15][17]
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure extracellular levels of acetylcholine in a specific brain region.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus).[6][7][19]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF), often containing an acetylcholinesterase inhibitor like neostigmine, at a constant flow rate (e.g., 1-2 µL/min).[19][20]
-
Equilibration: The system is allowed to equilibrate for 60-90 minutes.[19]
-
Baseline Sample Collection: Several baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[19]
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Drug Sample Collection: Dialysate samples are continuously collected for several hours.
-
Analysis: Acetylcholine concentration in the dialysate is quantified using a sensitive analytical method such as HPLC with electrochemical detection.[6][19]
Passive Avoidance Test
Objective: To assess fear-motivated learning and memory.[21][22]
Procedure:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with an electric grid.[21][23]
-
Acquisition/Training Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.[22][23]
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive event.[22][23]
-
Drug Evaluation: The test compound is typically administered before the acquisition trial to assess its effect on learning, or before the retention trial to evaluate its effect on memory retrieval.
Radial Arm Maze Test
Objective: To evaluate spatial working and reference memory.[24][25]
Procedure:
-
Apparatus: An elevated maze with a central platform and several arms radiating outwards. Some arms are baited with a food reward.[25][26]
-
Habituation: Animals are habituated to the maze to reduce anxiety and encourage exploration.[26]
-
Training: Animals learn to visit the baited arms to retrieve the reward.
-
Testing:
-
Data Collection: Errors (re-entries into previously visited arms or entries into unbaited arms) and the time taken to complete the task are recorded.[24][26]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY404187: a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of BDNF expression in primary neuron culture by LY392098, a novel AMPA receptor potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The AMPA receptor potentiator LY404187 increases cerebral glucose utilization and c-fos expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of huperzine A and IDRA 21 on visual recognition memory in young macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA 21), a congener of aniracetam, potently abates pharmacologically induced cognitive impairments in patas monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Facilitative effects of the ampakine CX516 on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance [pubmed.ncbi.nlm.nih.gov]
- 15. 2.4. In Vivo Hippocampal Long-Term Potentiation Recording [bio-protocol.org]
- 16. An in vivo mouse model of long-term potentiation at synapses between primary afferent C-fibers and spinal dorsal horn neurons: essential role of EphB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Passive avoidance test [panlab.com]
- 22. scantox.com [scantox.com]
- 23. Passive Avoidance Test [bio-protocol.org]
- 24. Delayed Spatial Win-shift Test on Radial Arm Maze [en.bio-protocol.org]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. jove.com [jove.com]
Safety Operating Guide
Proper Disposal Procedures for S 18986
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of S 18986
This document provides essential safety and logistical information for the proper disposal of this compound, a positive allosteric modulator of the AMPA receptor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Safety Data
This compound, with the chemical formula C₁₀H₁₂N₂O₂S, is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS).[1] However, standard laboratory chemical handling precautions should always be observed.
| Property | Value | Reference |
| Chemical Name | (S)-2,3-dihydro-[2][3]cyclopentano-1,2,4-benzothiadiazine-1,1-dioxide | [4] |
| Molecular Formula | C₁₀H₁₂N₂O₂S | [1][4] |
| Molecular Weight | 224.28 g/mol | [1][4] |
| Appearance | White to light yellow solid powder | [5] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage | Store at -20°C | [2][3] |
| Solubility | Soluble to 50 mM in DMSO | [3] |
Experimental Protocols: Disposal of this compound
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This protocol is based on general best practices for non-hazardous chemical waste disposal. Always consult and adhere to your institution's specific waste disposal guidelines and all applicable federal, state, and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Waste Segregation
-
Solid Waste:
-
Collect un-contaminated solid this compound waste in a designated, clearly labeled, and sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous.
-
If the this compound is contaminated with other materials, it must be disposed of according to the hazards of the contaminants.
-
-
Liquid Waste (Solutions):
-
If this compound is dissolved in a non-hazardous solvent (e.g., DMSO), collect the waste in a designated, sealed, and clearly labeled container. The label should list all components of the solution.
-
If this compound is dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste and disposed of according to your institution's hazardous waste procedures for that solvent.
-
Step 3: Container Management
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated and well-ventilated secondary containment area to prevent spills.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the non-hazardous chemical waste through your institution's environmental health and safety (EHS) office or equivalent department.
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS 175340-20-2 | S18986 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. S-18986 - Wikipedia [en.wikipedia.org]
- 5. S18986 | positive allosteric modulator of AMPA receptor | CAS# 175340-20-2 | InvivoChem [invivochem.com]
Navigating the Safe Handling and Disposal of S 18986: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the investigational compound S 18986, a positive allosteric modulator of the AMPA receptor. The following guidelines offer procedural, step-by-step advice for its operational use and disposal, designed to be a preferred resource for laboratory safety and chemical management.
Chemical and Physical Properties
This compound, identified by the IUPAC name (S)-2,3-dihydro-[1][2]cyclopentano-1,2,4-benzothiadiazine-1,1-dioxide, is a stable, off-white powder. As an investigational new drug, it is primarily used in preclinical research for its potential nootropic and neuroprotective effects. A clear understanding of its physical and chemical properties is the first step toward safe handling.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₂S |
| Molecular Weight | 224.28 g/mol |
| Appearance | White to light yellow solid powder |
| Solubility | Practically insoluble in water. Soluble in DMSO (up to 50 mM) and DMF (up to 25 mg/ml). |
| Storage | Store in powder form at -20°C for up to 3 years and at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months. |
Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications and Procedures |
| Eye Protection | Safety Goggles | Should be worn at all times in the laboratory to protect from potential splashes. |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended for all-purpose use as they provide adequate chemical protection from a range of substances.[3] Do not reuse disposable gloves. |
| Body Protection | Laboratory Coat | An impervious, long-sleeved lab coat should be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | Suitable Respirator | While not generally required under normal handling conditions due to the substance not being classified as hazardous, a respirator should be available for use in case of spills or aerosol generation. |
Operational Plans: Step-by-Step Handling Procedures
Proper handling of this compound is essential to maintain its integrity and ensure the safety of laboratory personnel. The following procedural guidance should be followed:
-
Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition.
-
Weighing : When weighing the powdered form of this compound, use a chemical fume hood to prevent inhalation of any airborne particles.
-
Dissolving : When preparing solutions, add the solvent to the accurately weighed this compound powder slowly and mix gently to avoid splashing. As it is practically insoluble in water, dimethyl sulfoxide (B87167) (DMSO) is a common solvent.
-
Storage of Solutions : Once prepared, stock solutions should be stored in tightly sealed vials at -20°C for short-term storage or -80°C for longer-term storage to maintain stability.
-
Labeling : All containers with this compound, whether in solid or solution form, must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings (if any).
Disposal Plan
The disposal of this compound and any contaminated materials should be conducted in accordance with institutional and local regulations for chemical waste.
-
Waste Collection : Collect all waste materials containing this compound, including unused solutions, contaminated gloves, and weighing papers, in a designated and clearly labeled hazardous waste container.
-
Container Sealing : Ensure the waste container is securely sealed to prevent any leakage.
-
Disposal Request : Follow your institution's procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.
-
Documentation : Maintain a record of the disposal, including the date, quantity, and method of disposal, as part of your laboratory's chemical inventory management.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department. |
Experimental Protocols
This compound is a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors, which are crucial for synaptic plasticity.[3][4] Its mechanism of action involves enhancing the response of these receptors to the neurotransmitter glutamate. This modulation is believed to underlie its observed cognitive-enhancing effects in preclinical studies.[4]
In Vitro Electrophysiology
A common in vitro experiment to characterize the effect of this compound involves patch-clamp recordings from neurons in brain slices.
-
Slice Preparation : Prepare acute brain slices (e.g., from the hippocampus) from rodents.
-
Recording : Obtain whole-cell patch-clamp recordings from pyramidal neurons.
-
Application of this compound : After establishing a stable baseline of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs), bath-apply this compound at various concentrations.
-
Data Analysis : Measure the amplitude and decay kinetics of the EPSCs before and after the application of this compound to quantify its modulatory effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of AMPA receptors and a typical experimental workflow for studying this compound.
Caption: AMPA Receptor Signaling Pathway modulated by this compound.
Caption: In Vitro Electrophysiology Workflow for this compound.
References
- 1. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
